4-Butyrylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFNMZNJGZJHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157358 | |
| Record name | 4'-Phenylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-01-3 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Phenylbutyrophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butyrylbiphenyl | |
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| Record name | 4'-Phenylbutyrophenone | |
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| Record name | 4'-phenylbutyrophenone | |
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Foundational & Exploratory
Synthesis of 4-Butyrylbiphenyl via Friedel-Crafts Acylation: A Technical Guide
This guide provides an in-depth technical overview of the synthesis of 4-Butyrylbiphenyl, a valuable intermediate in the pharmaceutical and fine chemical industries. We will delve into the core principles of the Friedel-Crafts acylation reaction, offering a detailed, field-proven protocol, and addressing critical aspects of the process from mechanism to purification.
Introduction: The Significance of 4-Butyrylbiphenyl
4-Butyrylbiphenyl serves as a key building block in the synthesis of various organic molecules. Its biphenyl scaffold and ketone functionality allow for diverse chemical transformations, making it a sought-after precursor for pharmaceuticals, liquid crystals, and advanced polymers. The efficient and selective synthesis of this compound is therefore of paramount importance. The Friedel-Crafts acylation stands out as a powerful and widely used method for this purpose, enabling the direct introduction of an acyl group onto the biphenyl ring.[1]
The Heart of the Synthesis: Understanding the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction proceeds through the generation of a highly reactive electrophile, an acylium ion, which then attacks the electron-rich biphenyl ring.[3]
The mechanism can be broken down into the following key steps:
-
Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically butyryl chloride or butyric anhydride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and the formation of a resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of the biphenyl ring. Biphenyl is an activated aromatic system, and the acylation reaction preferentially occurs at the para-position (position 4) due to steric hindrance at the ortho-positions and the directing effect of the phenyl group. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Re-aromatization: The final step involves the deprotonation of the sigma complex by a weak base, typically the AlCl₄⁻ species formed in the initial step. This restores the aromaticity of the biphenyl ring and yields the 4-Butyrylbiphenyl product, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[4]
It is crucial to note that the ketone product can form a complex with the Lewis acid catalyst.[5] This complexation deactivates the product towards further acylation, which is a significant advantage of Friedel-Crafts acylation over alkylation, as it prevents polysubstitution.[6] However, this also necessitates the use of stoichiometric amounts of the Lewis acid.[5]
A Field-Proven Protocol for the Synthesis of 4-Butyrylbiphenyl
This protocol details a reliable method for the laboratory-scale synthesis of 4-Butyrylbiphenyl.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Biphenyl | C₁₂H₁₀ | 154.21 | 1.0 eq | >99% |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 1.1 eq | >98% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Anhydrous |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 37% |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | - |
| Brine (sat. NaCl sol.) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
| Ice | H₂O | 18.02 | - | - |
Experimental Procedure
Safety First: The Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents.[7] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Reaction Setup:
-
Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.[7] Protect the system from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.
-
Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice-water bath.
Acylation Reaction:
-
In the dropping funnel, prepare a solution of butyryl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The reaction is exothermic.[8]
-
Prepare a solution of biphenyl (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the biphenyl solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9] This step is highly exothermic and will generate HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[9]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
Purification
The crude 4-Butyrylbiphenyl can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield a light yellow to brown crystalline solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 4-Butyrylbiphenyl.
Characterization of 4-Butyrylbiphenyl
The identity and purity of the synthesized 4-Butyrylbiphenyl should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons of the biphenyl moiety, as well as the aliphatic protons and carbons of the butyryl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions.[10] Any moisture will react with and deactivate the aluminum chloride catalyst, leading to low yields.[9]
-
Catalyst Quality: Use fresh, high-purity anhydrous aluminum chloride. The catalyst should be a fine, free-flowing powder.
-
Temperature Control: Careful control of the reaction temperature during the addition of reagents is crucial to prevent side reactions.[9]
-
Solvent Choice: Dichloromethane is a common solvent, but others like carbon disulfide or nitrobenzene can also be used. The choice of solvent can influence the reaction rate and selectivity.[11]
-
Substrate Reactivity: While biphenyl is sufficiently activated for this reaction, highly deactivated aromatic rings will not undergo Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation provides a robust and efficient method for the synthesis of 4-Butyrylbiphenyl. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this important chemical intermediate in high yield and purity. The insights and procedures outlined in this guide are intended to empower scientists and professionals in their synthetic endeavors.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.
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- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). National Institutes of Health.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
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- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.
- Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. (n.d.). Benchchem.
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- 4-Butyrylbiphenyl 13211-01-3. (n.d.). TCI AMERICA.
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Spectroscopic Data of 4'-Phenylbutyrophenone: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 4'-phenylbutyrophenone (also known as 1,4-diphenylbutan-1-one), a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, a comprehensive understanding of a compound's spectral signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
4'-Phenylbutyrophenone possesses a key set of structural features that dictate its spectroscopic behavior: a benzoyl group, a terminal phenyl group, and a flexible three-carbon alkyl chain connecting them. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. The following sections will detail the expected data from each method, explain the interpretation of these data, and provide standardized protocols for their acquisition.
Caption: Chemical structure of 4'-Phenylbutyrophenone (1,4-diphenylbutan-1-one).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: Analysis and Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Expertise & Experience: For 4'-phenylbutyrophenone, we anticipate a spectrum that clearly delineates the aromatic protons of the two different phenyl rings and the aliphatic protons of the butyl chain. The protons on the benzoyl ring, being adjacent to the electron-withdrawing carbonyl group, are expected to be deshielded and appear further downfield compared to the protons on the terminal phenyl ring. The aliphatic protons will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-ortho (Benzoyl) | 7.95 | d | 2H | ~7.5 |
| H-para (Benzoyl) | 7.55 | t | 1H | ~7.4 |
| H-meta (Benzoyl) | 7.45 | t | 2H | ~7.6 |
| H-terminal Ph | 7.25-7.15 | m | 5H | - |
| -CO-CH₂ - | 3.01 | t | 2H | 7.2 |
| -CH₂-CH₂ -Ph | 2.75 | t | 2H | 7.6 |
| -CH₂-CH₂ -CH₂- | 2.08 | p (quintet) | 2H | 7.4 |
Note: This is a predicted spectrum based on established chemical shift principles and data from analogous structures.[1][2][3]
¹³C NMR Spectroscopy: Analysis and Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra, the most common type, show each unique carbon as a single peak.
Expertise & Experience: The most downfield signal is expected to be the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will appear in the typical 120-140 ppm region, with quaternary carbons (those without attached protons) often showing weaker signals. The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C =O | 199.8 |
| C -ipso (terminal Ph) | 141.8 |
| C -ipso (Benzoyl) | 136.9 |
| C -para (Benzoyl) | 133.0 |
| C -ortho (Benzoyl) | 128.6 |
| C -meta (terminal Ph) | 128.4 |
| C -para (terminal Ph) | 128.3 |
| C -meta (Benzoyl) | 128.0 |
| C -ortho (terminal Ph) | 125.8 |
| -CO-C H₂- | 38.3 |
| -CH₂-C H₂-Ph | 35.5 |
| -CH₂-C H₂-CH₂- | 26.1 |
Note: This is a predicted spectrum based on established chemical shift principles and spectral databases.[4][5]
Experimental Protocol: NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Trustworthiness: The choice of a deuterated solvent like CDCl₃ is critical to avoid overwhelming the analyte signals with solvent protons.[2] Locking the spectrometer on the deuterium signal provides a stable field frequency, while shimming optimizes the magnetic field homogeneity, ensuring sharp, well-resolved peaks. Tuning the probe for each nucleus maximizes the signal-to-noise ratio, ensuring high-quality data.[2]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
Expertise & Experience: For 4'-phenylbutyrophenone, the most prominent and diagnostic absorption will be the strong C=O stretch of the ketone group. We also expect to see characteristic absorptions for the sp² C-H bonds of the aromatic rings and the sp³ C-H bonds of the alkyl chain. The aromatic C=C stretching vibrations will also be present in the fingerprint region.
Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| ~3060, ~3025 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| ~2935, ~2860 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1685 | Strong | C=O Stretch | Aryl Ketone |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~750, ~690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene Rings|
Note: Data are predicted based on standard IR correlation tables.[5][6][7]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a robust technique for analyzing solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to form a thin, transparent pellet for analysis.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Trustworthiness: The most critical factor for a high-quality spectrum using this method is the complete exclusion of moisture. Potassium bromide is hygroscopic, and any absorbed water will lead to very broad, strong absorption bands around 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), which can obscure important sample peaks. Ensuring the KBr and all equipment are meticulously dried is a self-validating step that guarantees the integrity of the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. In Electron Ionization (EI) MS, the molecule is ionized and breaks apart into characteristic charged fragments.
Expertise & Experience: The molecular ion (M⁺˙) for 4'-phenylbutyrophenone is expected at an m/z of 224. Ketones are known to undergo two primary fragmentation pathways: α-cleavage and McLafferty rearrangement.[8] For this molecule, α-cleavage on either side of the carbonyl group can occur. Cleavage of the propyl-phenyl group would yield the stable benzoyl cation at m/z 105. Cleavage of the benzoyl group would yield a fragment at m/z 119. A McLafferty-type rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage, is also possible and would result in a fragment at m/z 120.[8] The NIST mass spectrum for this compound confirms these key fragments.[4]
Electron Ionization (EI) Mass Spectrometry Data
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 224 | [C₁₆H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | [C₈H₈O]⁺˙ | McLafferty Rearrangement |
| 105 | [C₇H₅O]⁺ | α-Cleavage (loss of -C₄H₉Ph radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from alkyl chain) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoyl group) |
Data sourced from the NIST Chemistry WebBook.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a sample before they enter the mass spectrometer for detection.
Caption: General workflow for GC-MS analysis of an organic compound.
Trustworthiness: The choice of a 70 eV ionization energy is a long-standing convention in EI-MS that provides reproducible fragmentation patterns, allowing for comparison with extensive spectral libraries like the NIST database.[4] The use of a non-polar column like an HP-5MS is appropriate for this analyte, ensuring good chromatographic separation based on boiling point and minimizing interactions that could degrade the sample.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 4'-phenylbutyrophenone. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the aryl ketone, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways that align with the proposed structure. The protocols detailed herein represent robust and reliable methods for acquiring high-fidelity spectroscopic data, ensuring the scientific integrity of research and development activities involving this compound.
References
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National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1,4-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylbutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Takei, H., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 68(1), 13-20. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (2013). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Unimolecular dissociation of protonated trans-1,4-diphenyl-2-butene-1,4-dione in the gas phase: rearrangement versus simple cleavage. (2006). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physical Properties of 4-Butyrylbiphenyl: Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyrylbiphenyl, also known as 4'-Phenylbutyrophenone, is a chemical compound with the molecular formula C16H16O. Its structure, featuring a biphenyl group and a butyryl chain, makes it a subject of interest in various fields of chemical research and development, including as a building block in the synthesis of more complex molecules. An understanding of its fundamental physical properties, such as melting point and solubility, is critical for its application in synthesis, purification, and formulation. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and experimental methodologies.
I. Melting Point of 4-Butyrylbiphenyl
The melting point of a crystalline solid is a crucial physical property that provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C. Impurities tend to depress and broaden the melting point range.
Reported Melting Point
Based on available data, the melting point of 4-Butyrylbiphenyl is reported to be in the range of 93.0 to 96.0 °C [1][2]. One source specifies a melting point of 95 °C [1][2].
| Property | Reported Value | Source(s) |
| Melting Point | 93.0 - 96.0 °C | Tokyo Chemical Industry Co., Ltd.[1][2] |
| Melting Point | 95 °C | Tokyo Chemical Industry Co., Ltd.[1][2] |
Experimental Determination of Melting Point
The melting point of 4-Butyrylbiphenyl can be experimentally verified using a capillary melting point apparatus. The following protocol outlines the standard procedure.[3][4]
Objective: To accurately determine the melting point range of a solid sample of 4-Butyrylbiphenyl.
Materials:
-
4-Butyrylbiphenyl sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Ensure the 4-Butyrylbiphenyl sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3]
-
-
Melting Point Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5]
-
Allow the apparatus to cool.
-
For a precise measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]
-
Record the temperature at which the first liquid droplet is observed (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Analysis:
-
The recorded temperature range is the melting point of the sample.
-
A narrow range (e.g., 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Workflow for Melting Point Determination
Caption: A logical workflow for the experimental determination of a compound's melting point.
II. Solubility of 4-Butyrylbiphenyl
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. The general principle of "like dissolves like" is a useful qualitative guide, suggesting that polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[6]
Qualitative Solubility Profile
Specific quantitative solubility data for 4-Butyrylbiphenyl in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a large, nonpolar biphenyl group and a moderately polar ketone functional group—a qualitative solubility profile can be predicted and experimentally verified. It is expected to be soluble in many common organic solvents and insoluble in water.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 4-Butyrylbiphenyl involves testing its solubility in a range of solvents with varying polarities. The following protocol describes a qualitative and semi-quantitative method.[6][7][8]
Objective: To determine the qualitative solubility of 4-Butyrylbiphenyl in a selection of common organic solvents.
Materials:
-
4-Butyrylbiphenyl
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
Protocol:
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Add a small, measured amount of 4-Butyrylbiphenyl (e.g., 25 mg) to each test tube.[7]
-
-
Solubility Testing:
-
To the first test tube, add a small volume of the first solvent (e.g., 0.5 mL) in portions.[7][8]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[6][7]
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble in that solvent under these conditions.
-
If the solid does not dissolve, add another portion of the solvent (e.g., up to a total of 3 mL) and repeat the agitation and observation process.
-
If the solid remains undissolved after the addition of the maximum volume of solvent, the compound is considered insoluble or sparingly soluble in that solvent.
-
Repeat this procedure for each of the selected solvents.
-
-
Data Recording:
-
Record the observations for each solvent, noting whether 4-Butyrylbiphenyl was soluble, sparingly soluble, or insoluble.
-
Workflow for Solubility Determination
Caption: A systematic workflow for the qualitative determination of a compound's solubility in various solvents.
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Melting Point. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Melting point determination. (n.d.).
- Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Experiment 1 - Melting Points. (n.d.).
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- 4-Butyrylbiphenyl. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 4-Butyrylbiphenyl. (n.d.). TCI AMERICA.
- 4-Butyrylbiphenyl. (n.d.). Tokyo Chemical Industry UK Ltd.
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An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-(4-Chlorophenyl)-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
A Note on Chemical Identification: The CAS number provided in the initial query, 13211-01-3, corresponds to the chemical entity 1-[1,1'-Biphenyl]-4-yl-1-butanone, also known as 4-Butyrylbiphenyl. This guide, however, will focus on the specified topic of 1-(2-Fluorophenyl)-4-(4-Chlorophenyl)-1H-imidazole , a distinct imidazole-based heterocyclic compound. This decision is based on the detailed requirements for a technical guide aimed at a scientific audience, suggesting a greater interest in the pharmacologically relevant imidazole scaffold.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole, a halogenated diaryl-substituted imidazole. The strategic incorporation of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a person of interest for drug discovery and development professionals. We will delve into its chemical characteristics, plausible synthetic routes, potential mechanisms of action, and essential safety protocols.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₅H₁₀ClFN₂ |
| Molecular Weight | 272.71 g/mol |
| Appearance | Likely a white to off-white or light yellow solid.[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[4] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| UV-Vis (λmax) | The imidazole ring typically exhibits absorbance around 207 nm.[5] |
| pKa | The imidazole ring is amphoteric, acting as both a weak acid and a weak base.[5][6] |
Synthesis and Characterization
A common and versatile method for the synthesis of substituted imidazoles is the condensation reaction between an α-haloketone and an amidine or aldehyde/amine mixture in the presence of a suitable catalyst.[7][8]
Proposed Synthetic Pathway
A plausible synthetic route for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole involves a multi-step process, likely commencing with commercially available starting materials. A common approach is the Debus-Radziszewski imidazole synthesis or a variation thereof.
Caption: Proposed synthetic pathway for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)ethan-1-one in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagents: To this solution, add equimolar amounts of 2-fluoroaniline, an aldehyde (e.g., paraformaldehyde), and a source of ammonia (e.g., ammonium acetate).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding cold water.
-
Purification: Filter the crude product, wash with water, and neutralize with a mild base if necessary. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[9][10]
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons and carbons, as well as the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C-H, C=C, C-N, C-F, and C-Cl bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Potential Therapeutic Applications and Mechanism of Action
Substituted imidazoles are known to exhibit a wide range of biological activities. The presence of fluorophenyl and chlorophenyl moieties in the target molecule suggests several potential therapeutic applications.
-
Anti-inflammatory Activity: Many imidazole derivatives are potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][3][9]
-
Antimicrobial and Antifungal Activity: The imidazole core is found in many antifungal drugs (e.g., clotrimazole, miconazole).[11] Halogenated derivatives often show enhanced antimicrobial properties.[11][12]
-
Anticancer Activity: Recent studies have shown that certain substituted imidazoles exhibit cytotoxicity against various cancer cell lines.[13]
-
Kinase Inhibition: Diaryl-substituted imidazoles have been investigated as inhibitors of various protein kinases, such as p38 MAPK, which are involved in inflammatory and cancer signaling pathways.[14]
-
GABA-A Receptor Modulation: Some fluorophenyl-substituted imidazoles have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neurological disorders.[15]
Hypothesized Signaling Pathway Involvement
Given the potential for kinase inhibition, 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole could potentially modulate the p38 MAPK signaling pathway.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole is not available, general safety precautions for halogenated aromatic and heterocyclic compounds should be followed. The imidazole class itself can have corrosive properties.[16]
| Aspect | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[17] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17] |
| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Flush with copious amounts of water for at least 15 minutes.[17] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[17] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Disclaimer: The toxicological properties of this specific compound have not been fully investigated. All handling and experimental procedures should be conducted with caution by trained personnel.
Conclusion
1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies in heterocyclic chemistry. The presence of fluoro- and chloro-phenyl substituents suggests a rich potential for biological activity, particularly in the areas of inflammation, infectious diseases, and oncology. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
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Organic Syntheses Procedure. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]
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Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3), 320-325.
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National Center for Biotechnology Information. Facile Synthesis of Optically Active Imidazole Derivatives. Available from: [Link]
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ResearchGate. Synthesis of imidazoles from amidines. Available from: [Link]
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ResearchGate. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: Synthesis and trypanocidal activity studies. Available from: [Link]
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American Chemical Society. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Available from: [Link]
- Unknown Source.
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ScienceLab.com. Material Safety Data Sheet - Clotrimazole. Available from: [Link]
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National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol. Available from: [Link]
- Unknown Source.
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International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]
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MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[18][19]imidazo[1,2-d][7][8][18]triazine Derivatives. Available from: [Link]
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ResearchGate. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available from: [Link]
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SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]
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Wikipedia. Imidazole. Available from: [Link]
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IJPPR. A Review on “Imidazole and Various Biological Activities”. Available from: [Link]
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IJPPR. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]
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National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Available from: [Link]
-
ResearchGate. (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
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National Center for Biotechnology Information. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. Available from: [Link]
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mechanism of 4-Butyrylbiphenyl formation in organic reactions
An In-Depth Technical Guide to the Formation of 4-Butyrylbiphenyl: Mechanisms, Protocols, and Synthetic Strategies
Abstract
4-Butyrylbiphenyl, also known as 4-phenylbutyrophenone, is a key chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a biphenyl core with a butyryl group, makes it a valuable building block. This technical guide provides an in-depth exploration of the primary synthetic routes for its formation, designed for researchers, chemists, and professionals in drug development. We will dissect the core mechanisms of the two most prevalent synthetic strategies: the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. This guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and provides a comparative analysis to guide synthetic strategy.
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering rigidity and unique electronic properties.[1] The addition of an acyl chain, such as a butyryl group, introduces a reactive handle for further molecular elaboration, making ketones like 4-Butyrylbiphenyl highly sought-after precursors. Understanding the nuances of its synthesis is critical for optimizing yield, purity, and scalability. This guide moves beyond simple reaction schemes to provide a senior application scientist's perspective on why certain conditions are chosen, how to troubleshoot common issues, and which pathway is best suited for a given research or development goal.
Chapter 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation, discovered in 1877, remains one of the most fundamental and direct methods for forming carbon-carbon bonds on aromatic rings.[2][3] It is a powerful tool for the synthesis of aromatic ketones like 4-Butyrylbiphenyl.[1]
Core Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via electrophilic aromatic substitution (EAS). The core principle involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring.[4][5]
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent, butyryl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3]
-
Nucleophilic Attack: The π-system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Rearomatization: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new butyryl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 4-Butyrylbiphenyl product.
Caption: Mechanism of Friedel-Crafts Acylation for 4-Butyrylbiphenyl formation.
Causality of Regioselectivity
The acylation of biphenyl predominantly yields the para-substituted product, 4-Butyrylbiphenyl. This high regioselectivity is governed by two key factors:
-
Electronic Effects: The phenyl group is an ortho-, para-directing activator. It donates electron density to the reacting ring, stabilizing the carbocation intermediates formed during ortho and para attack more effectively than meta attack.[2][6]
-
Steric Hindrance: Although electronically viable, substitution at the ortho-position is significantly hindered by the steric bulk of the adjacent phenyl ring. The butyryl group is large, and its approach to the ortho position is sterically unfavorable. Consequently, the reaction overwhelmingly favors the more accessible para-position.[6]
Key Reaction Parameters and Field Insights
The success of a Friedel-Crafts acylation hinges on careful control of reaction parameters.
| Parameter | Choice & Rationale | Potential Issues |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is the most potent and common catalyst. Ferric chloride (FeCl₃) is a milder alternative.[6] A stoichiometric amount (at least 1.1 equivalents) is required because the catalyst complexes with the ketone product, rendering it inactive.[4][6] | AlCl₃ is highly hygroscopic; moisture will deactivate it. The product-catalyst complex requires an aqueous workup to break. |
| Acylating Agent | Butyryl chloride is typically used. Butyric anhydride can also be employed, often with a different stoichiometry of catalyst. | Butyryl chloride is corrosive and moisture-sensitive. |
| Solvent | Non-polar, inert solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are preferred as they dissolve reactants and the intermediate complex well.[6][7] Carbon disulfide (CS₂) is a classic solvent but is highly flammable and toxic. | Solvents must be completely anhydrous. The polarity can influence electrophile reactivity and overall rate.[6] |
| Temperature | Reactions are often started at low temperatures (e.g., 0 °C) during reagent addition to control the initial exothermic reaction, then warmed to room temperature or refluxed to drive the reaction to completion.[8] | High temperatures can sometimes lead to side reactions or rearrangement, although this is less common for acylation than alkylation. |
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative lab-scale synthesis of 4-Butyrylbiphenyl.
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add biphenyl (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the resulting solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred solution. Note: This addition can be exothermic.
-
Acylating Agent Addition: Add butyryl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice. This will hydrolyze the aluminum chloride complexes. Caution: This is a highly exothermic and gas-evolving step.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance, milder conditions, and predictable selectivity. The Suzuki-Miyaura coupling is a premier method for constructing biaryl systems.[9][10]
The Suzuki-Miyaura Coupling Pathway
The synthesis of 4-Butyrylbiphenyl via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[10] The catalytic cycle is a well-understood sequence of three main steps.
-
Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with the organohalide (e.g., 4-bromobutyrophenone), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]
-
Transmetalation: A base activates the organoboron compound (e.g., phenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group (phenyl) to the Pd(II) complex, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (4-Butyrylbiphenyl) and regenerating the active Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Variations & Key Parameters
Two primary disconnections are logical for synthesizing 4-Butyrylbiphenyl:
-
Route A: Coupling of 4-bromobutyrophenone with phenylboronic acid .
-
Route B: Coupling of (4-butyrylphenyl)boronic acid with a halobenzene (e.g., bromobenzene).
Route A is often more practical as 4-bromobutyrophenone and phenylboronic acid are common starting materials.
| Parameter | Choice & Rationale | Field Insight |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) or Pd(PPh₃)₄ are common homogeneous catalysts.[10] Pd/C is a heterogeneous option that is easily removed by filtration.[10] Catalyst loading is typically low (1-5 mol%). | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps. |
| Base | An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid for transmetalation.[10] | The base must be strong enough to form the boronate but not so strong as to cause side reactions with the ketone functionality. |
| Solvent System | Often a biphasic mixture , such as toluene/water or dioxane/water .[10] This facilitates the dissolution of both the organic-soluble reagents and the inorganic base. | Degassing the solvent (e.g., by bubbling with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis via Route A.
-
Setup: To a round-bottom flask, add 4-bromobutyrophenone (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.). Add a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., triphenylphosphine, 4 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chapter 3: Comparative Analysis and Troubleshooting
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | Simple and inexpensive (biphenyl, butyryl chloride). | More complex/expensive (organohalides, boronic acids). |
| Regioselectivity | Good for unsubstituted biphenyl (para-directing), but difficult to control with substituted biphenyls. | Excellent and unambiguous. The C-C bond forms only at the positions of the halogen and boron. |
| Functional Group Tolerance | Poor. The strong Lewis acid is incompatible with many functional groups (e.g., amines, alcohols).[3] | Excellent. Tolerates a wide range of functional groups on both coupling partners.[10] |
| Catalyst | Stoichiometric, corrosive, and moisture-sensitive Lewis acid (AlCl₃).[6] | Catalytic amount of a precious metal (Palladium). |
| Environmental/Safety | Generates significant acidic waste; quenching is highly exothermic. | Palladium can be a toxic heavy metal, but catalyst loadings are very low. Boronic acids are generally low toxicity. |
| Key Advantage | Atom-economical and direct C-H functionalization. | High precision, reliability, and broad substrate scope. |
Troubleshooting Common Issues
-
Low Yield in Friedel-Crafts: The most common cause is an inactive catalyst.[6] Use freshly opened, anhydrous AlCl₃ and handle it in a dry environment. Ensure at least a 1:1 molar ratio of catalyst to the limiting reagent.[6]
-
Formation of Di-acylated Product: While mono-acylation is favored, using a large excess of the acylating agent and Lewis acid can lead to di-acylation at the 4 and 4' positions.[6] To avoid this, use a stoichiometry close to 1:1:1 (Biphenyl:Acylating Agent:Catalyst).
-
Failed Suzuki Coupling: The primary culprit is often catalyst deactivation by oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Check the quality and purity of the boronic acid.
Conclusion
The formation of 4-Butyrylbiphenyl can be approached through robust classical chemistry or precise modern catalysis. The Friedel-Crafts acylation offers a direct, atom-economical route from basic feedstocks, making it suitable for large-scale synthesis where functional group compatibility is not a concern. Conversely, the Suzuki-Miyaura coupling provides unparalleled precision and functional group tolerance, establishing it as the method of choice for complex molecule synthesis in research and drug development, where predictable and clean bond formation is paramount. The choice of method is a strategic decision guided by factors of cost, scale, substrate complexity, and desired purity.
References
- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem Technical Support.
- Min, E., & Rhee, H. (Year). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Al-Masoudi, N. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Hammerich, O., & Abbas, H. S. (2012).
- Various Authors. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Various Authors. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chegg. (2020).
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- Antemir, A. (2010).
- BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025). Palladium-Catalyzed Synthesis of Bio-relevant Scaffolds from 4-Iodo-3,5-dimethylphenyl acetate.
- Various Authors. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
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An In-depth Technical Guide to the Photochemical Properties of 4'-Phenylbutyrophenone
This guide provides a comprehensive technical overview of the photochemical properties of 4'-Phenylbutyrophenone, a molecule of significant interest in the study of organic photochemical reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, quantitative data, and experimental protocols that define the photo-reactivity of this archetypal aromatic ketone.
Introduction: The Photochemical Landscape of Aromatic Ketones
Aryl alkyl ketones are a cornerstone of organic photochemistry. Upon absorption of ultraviolet radiation, these molecules are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The ensuing chemistry is largely dictated by the reactivity of this triplet species. 4'-Phenylbutyrophenone (also known as 1,4-diphenylbutan-1-one) serves as a classic model for understanding a specific and highly important class of photochemical transformations: the Norrish Type II reaction.[1][2] This intramolecular reaction pathway has profound implications in polymer chemistry, atmospheric chemistry, and synthetic organic chemistry.[1][3]
The Dominant Photoreaction: The Norrish Type II Pathway
For 4'-Phenylbutyrophenone, the Norrish Type II reaction is the predominant photochemical pathway.[1][2][4] This process is characterized by the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen.[1]
Mechanism of the Norrish Type II Reaction
The reaction proceeds through several key steps:
-
Photoexcitation and Intersystem Crossing: The process begins with the absorption of a photon by the carbonyl group, leading to an n-π* excited singlet state (S₁). This is followed by efficient intersystem crossing to the corresponding triplet state (T₁).[5]
-
Intramolecular γ-Hydrogen Abstraction: The triplet state carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain, forming a 1,4-biradical intermediate.[1][5]
-
Biradical Fate: This 1,4-biradical is a pivotal intermediate and can undergo two competing reactions:
The following diagram illustrates the Norrish Type II reaction pathway for 4'-Phenylbutyrophenone.
Caption: The Norrish Type II reaction mechanism of 4'-Phenylbutyrophenone.
Norrish Type I Reaction
While the Norrish Type II pathway is dominant for ketones with accessible γ-hydrogens, the Norrish Type I reaction, which involves α-cleavage of the carbonyl group to form two radical fragments, is another possible photochemical process.[1] For 4'-Phenylbutyrophenone, the Type II reaction is generally favored due to the presence of the γ-hydrogens. The relative efficiency of Type I versus Type II reactions can be influenced by factors such as the stability of the resulting radicals and the solvent environment.[1]
Photophysical Properties
The photochemical behavior of 4'-Phenylbutyrophenone is intrinsically linked to its photophysical properties. These properties govern the absorption of light and the lifetime and nature of the excited states.
| Property | Value/Description | Source |
| Molar Absorptivity (ε) | High, characteristic of aromatic ketones. | [8] |
| Excited State | The reactive state is the n,π* triplet state. | [5] |
| Triplet State Lifetime (τ) | In the microsecond range in solution. | [9][10] |
| Fluorescence Quantum Yield (Φf) | Generally low due to efficient intersystem crossing. | [11][12] |
| Intersystem Crossing Quantum Yield (Φisc) | High, approaching unity for many aryl alkyl ketones. | [5] |
| Norrish Type II Quantum Yield (ΦII) | Varies with solvent and temperature. | [7] |
Note: Specific quantitative values for quantum yields and lifetimes can be highly dependent on the experimental conditions (e.g., solvent, temperature, presence of quenchers).
Experimental Protocols
The investigation of the photochemical properties of 4'-Phenylbutyrophenone relies on a suite of specialized experimental techniques.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for directly observing the transient species involved in the photoreaction, such as the triplet excited state and the 1,4-biradical.[13][14]
Experimental Workflow:
-
Sample Preparation: A dilute solution of 4'-Phenylbutyrophenone in a suitable solvent (e.g., acetonitrile, benzene) is prepared in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[15]
-
Laser Flash Photolysis (LFP): The sample is excited with a short pulse of UV light from a laser (e.g., a Nd:YAG laser at 355 nm).[16]
-
Probing and Detection: A second, broad-spectrum light source (the probe beam) is passed through the sample at a right angle to the excitation laser. The change in absorbance of the probe light is measured as a function of time and wavelength using a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).[17][18]
-
Data Analysis: The resulting transient absorption spectra provide information on the absorption characteristics and lifetimes of the transient species. The decay kinetics of the transient signals are analyzed to determine rate constants for processes such as triplet decay and biradical reactions.[13]
Caption: A simplified workflow for a laser flash photolysis experiment.
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.
Protocol for Norrish Type II Quantum Yield:
-
Actinometry: A chemical actinometer (a compound with a known photochemical quantum yield, such as potassium ferrioxalate) is used to determine the photon flux of the light source.
-
Irradiation: A solution of 4'-Phenylbutyrophenone of known concentration is irradiated for a specific time. An internal standard may be added for accurate quantification.
-
Product Analysis: The concentration of the photoproducts (acetophenone and styrene) and the remaining 4'-Phenylbutyrophenone is determined using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The quantum yield is calculated using the following equation:
Φ = (moles of product formed) / (moles of photons absorbed)
Factors Influencing Photoreactivity
The photochemical behavior of 4'-Phenylbutyrophenone is sensitive to several environmental and structural factors.
-
Solvent: The polarity and viscosity of the solvent can influence the lifetime of the 1,4-biradical and the ratio of cleavage to cyclization products.
-
Temperature: Temperature can affect the rates of the various reaction steps, including intersystem crossing and hydrogen abstraction.[10]
-
Quenchers: The presence of triplet quenchers, such as oxygen or certain dienes, can deactivate the excited triplet state of 4'-Phenylbutyrophenone, thereby inhibiting the Norrish Type II reaction.
Summary and Outlook
4'-Phenylbutyrophenone remains a cornerstone molecule for the study of fundamental photochemical principles. Its well-defined Norrish Type II reactivity provides a robust platform for investigating reaction mechanisms, transient intermediates, and the influence of environmental factors on photochemical outcomes. The insights gained from studying this and related ketones continue to inform the development of new synthetic methodologies, photostabilizers for materials, and models for atmospheric photochemistry.
References
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Chem-Station Int. Ed. (2017-06-01). Norrish Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Time trend of the transient absorption spectrum obtained upon LFP (355...). Retrieved from [Link]
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ResearchGate. (n.d.). Variation of quantum yield (Φf) and b emission life-time (τf/ns) of.... Retrieved from [Link]
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ResearchGate. (n.d.). Transient absorption spectra obtained during laser flash photolysis at.... Retrieved from [Link]
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YouTube. (2024-04-27). Norrish type-2 reaction: Basic concept, Mechanism and Examples. Retrieved from [Link]
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Frontiers in Chemistry. (n.d.). Norrish' type I and II reactions and their role in the building of photochemical science. Retrieved from [Link]
-
PPTX. (n.d.). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. Retrieved from [Link]
-
ACS Publications. (2023-02-03). Generating long-lived triplet excited states in narrow bandgap conjugated polymers. Retrieved from [Link]
-
Scribd. (n.d.). Norrish Type II Reaction 2010 | PDF | Photochemistry | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Reaction scheme of the Norrish Type II reaction for.... Retrieved from [Link]
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ChemRxiv. (n.d.). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. Retrieved from [Link]
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UCLA - Chemistry and Biochemistry. (n.d.). Excited State Spectra and Dynamics of Phenyl-Substituted Butadienes. Retrieved from [Link]
-
ResearchGate. (n.d.). Transient absorption spectra, monitored after different time intervals.... Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The photochemistry of 4-phenylbut-1-ene. Retrieved from [Link]
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ResearchGate. (n.d.). Photochemical behaviour of 4 | Download Table. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Phenylbutyrophenone | C16H16O | CID 79413. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Hydroxy-4-phenylbutyrophenone | C16H16O2 | CID 344857. Retrieved from [Link]
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ResearchGate. (n.d.). Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorescence Quantum Yield Measurements. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption (bold lines) and normalized to the fluorescence quantum.... Retrieved from [Link]
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ChemRxiv. (n.d.). Long Excited-State Lifetimes in Three-Coordinate Copper(I) Complexes via Triplet–Triplet Energy Transfer to Pyrene-Decorated I. Retrieved from [Link]
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IRIS-AperTO. (n.d.). Ultra-fast spin-mixing in a diketopyrrolopyrrole monomer/fullerene blend charge transfer state. Retrieved from [Link]
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PubMed. (2024-07-17). Long Excited-State Lifetimes in Three-Coordinate Copper(I) Complexes via Triplet-Triplet Energy Transfer to Pyrene-Decorated Isocyanides. Retrieved from [Link]
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ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Butyrylbiphenyl in Common Laboratory Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Butyrylbiphenyl (also known as 4'-Phenylbutyrophenone), a versatile intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation in the pharmaceutical and chemical industries, this document offers a foundational understanding of the physicochemical properties of 4-Butyrylbiphenyl that govern its solubility. In the absence of extensive publicly available quantitative solubility data, this guide empowers researchers, scientists, and drug development professionals with the theoretical framework and detailed experimental protocols necessary to determine the solubility of 4-Butyrylbiphenyl in a range of common laboratory solvents. The principles of "like dissolves like," polarity, and hydrogen bonding are discussed in the context of this aromatic ketone. Furthermore, this guide presents robust, self-validating methodologies for both qualitative and quantitative solubility determination, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.
Introduction: The Significance of 4-Butyrylbiphenyl and Its Solubility Profile
4-Butyrylbiphenyl is a key building block in the synthesis of a variety of organic molecules. Its biphenyl core and ketone functionality make it a valuable precursor for the development of novel compounds in medicinal chemistry and materials science. The efficiency of synthetic transformations, the ease of purification, and the ultimate bioavailability of a drug candidate are all profoundly influenced by the solubility of the starting materials and intermediates.[1] A comprehensive understanding of the solubility of 4-Butyrylbiphenyl is therefore not merely an academic exercise but a practical necessity for process optimization, formulation development, and ensuring the overall success of a research program.
This guide is structured to provide a holistic view of the solubility of 4-Butyrylbiphenyl, beginning with its fundamental physicochemical properties and the theoretical principles that dictate its behavior in different solvent environments. Subsequently, detailed, field-proven experimental protocols are provided to enable the user to generate precise and accurate solubility data.
Physicochemical Properties of 4-Butyrylbiphenyl
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.[1] 4-Butyrylbiphenyl is a solid at room temperature with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O | [2][3][4] |
| Molecular Weight | 224.30 g/mol | [2][3][4] |
| Appearance | Light yellow to brown powder or crystals | [2][4][5] |
| Melting Point | 93.0 to 96.0 °C | [4][5] |
| Synonyms | 4'-Phenylbutyrophenone, 1-(1,1'-Biphenyl)-4-yl-1-butanone | [2][5][6] |
The structure of 4-Butyrylbiphenyl, featuring a large, nonpolar biphenyl ring system and a polar carbonyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility.[7]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[8] This process is governed by the intermolecular forces between the solute (4-Butyrylbiphenyl) and the solvent molecules.
The Role of Polarity
Solvents can be broadly classified as polar or non-polar.[7]
-
Polar Solvents: These solvents have a significant dipole moment due to the presence of electronegative atoms (e.g., oxygen, nitrogen). They can be further divided into:
-
Polar Protic Solvents: Possess a hydrogen atom attached to an electronegative atom (e.g., water, ethanol, methanol). They are capable of hydrogen bonding.
-
Polar Aprotic Solvents: Lack an O-H or N-H bond and therefore cannot donate hydrogen bonds, but can accept them (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
-
-
Non-Polar Solvents: Have a low dielectric constant and do not have a significant dipole moment (e.g., hexane, toluene).
Based on its structure, 4-Butyrylbiphenyl is a moderately polar molecule. The large, non-polar biphenyl component dominates the structure, suggesting good solubility in non-polar and moderately polar organic solvents.[9][10] The polar carbonyl group will contribute to its solubility in polar aprotic solvents through dipole-dipole interactions.[9][10]
Hydrogen Bonding
The carbonyl oxygen of 4-Butyrylbiphenyl can act as a hydrogen bond acceptor. This suggests that it will have some affinity for polar protic solvents that can act as hydrogen bond donors. However, the lack of a hydrogen bond donor group on 4-Butyrylbiphenyl and the large hydrophobic surface area of the biphenyl rings will likely limit its solubility in highly polar protic solvents like water.[9]
Predicting Solubility: The General Solubility Equation (GSE)
For drug-like molecules, the General Solubility Equation (GSE) developed by Yalkowsky can provide a theoretical estimate of aqueous solubility.[2] The equation is as follows:
log S = 0.5 - 0.01(MP - 25) - log P
Where:
-
S is the molar solubility in water.
-
MP is the melting point in degrees Celsius.
-
log P is the logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity.
Experimental Determination of Solubility
Given the scarcity of public quantitative data, experimental determination is essential. The following protocols are designed to be robust and provide reliable data for research and development.
Qualitative Solubility Assessment
A preliminary qualitative assessment can be a rapid and efficient way to screen a range of solvents.
Objective: To visually determine if 4-Butyrylbiphenyl is soluble, partially soluble, or insoluble in a selection of common laboratory solvents at ambient temperature.
Materials:
-
4-Butyrylbiphenyl
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF, THF, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of 4-Butyrylbiphenyl to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations in a table.
Expected Qualitative Solubility Profile (Inferred):
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Water | Polar Protic | Insoluble | Large non-polar biphenyl structure dominates. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | Polarity mismatch with the carbonyl group. |
| Toluene | Non-polar (Aromatic) | Soluble | "Like dissolves like" - aromatic solute in an aromatic solvent. |
| Methanol | Polar Protic | Sparingly Soluble | Hydrogen bonding capability is limited by the large hydrophobic region. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Slightly less polar than methanol, may better accommodate the non-polar part. |
| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions with the carbonyl group. |
| Ethyl Acetate | Moderately Polar | Soluble | Polarity is well-matched. |
| Dichloromethane | Polar Aprotic | Soluble | A common solvent for many organic compounds. |
| Chloroform | Polar Aprotic | Soluble | A common solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent. |
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]
Objective: To quantitatively determine the concentration of a saturated solution of 4-Butyrylbiphenyl in a specific solvent at a controlled temperature.
Materials:
-
4-Butyrylbiphenyl (high purity)
-
Selected solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated pipettes
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of 4-Butyrylbiphenyl to a vial. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Accurately add a known volume (e.g., 5 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-Butyrylbiphenyl.
-
Prepare a calibration curve using standard solutions of 4-Butyrylbiphenyl of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Workflow for Quantitative Solubility Determination
Caption: Workflow for the quantitative determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of 4-Butyrylbiphenyl:
-
Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[11] However, this should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of 4-Butyrylbiphenyl is likely to be a good solvent.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of 4-Butyrylbiphenyl being used.
Applications in a Drug Development Context
In drug discovery and development, solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[12] Poor aqueous solubility is a major reason for the failure of drug candidates.[10]
-
Kinetic vs. Thermodynamic Solubility: In early drug discovery, kinetic solubility is often measured, where a compound is first dissolved in DMSO and then diluted into an aqueous buffer.[12] This can sometimes lead to supersaturated solutions and overestimate the true solubility. The shake-flask method described in this guide measures the thermodynamic solubility, which is the true equilibrium solubility.[8]
-
Formulation Development: Understanding the solubility of 4-Butyrylbiphenyl in various pharmaceutically acceptable solvents is essential for developing suitable formulations for preclinical and clinical studies.
Conclusion
While specific quantitative solubility data for 4-Butyrylbiphenyl is not widely available in the public domain, this technical guide provides a comprehensive framework for understanding and determining its solubility profile. By leveraging the theoretical principles of solubility and implementing the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their work. The structural features of 4-Butyrylbiphenyl—a large non-polar biphenyl core and a polar ketone group—suggest that it will be most soluble in non-polar aromatic solvents and polar aprotic solvents, with limited solubility in highly polar protic solvents like water. The provided methodologies offer a clear path to validating these predictions and establishing a robust solubility database for this important chemical intermediate.
References
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–733. Retrieved from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Pal, D. K., Sengupta, C., & De, A. U. (2007). Relations of hydrophobicity (log P) of ketones with various indices. Indian Journal of Chemistry - Section B, 46(1), 135-143. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 7(4), 235–257. Retrieved from [Link]
-
Sciedco. (n.d.). 4-Butyrylbiphenyl, Min. 99.0 (GC), 25 g. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). Retrieved from [Link]
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The Enigmatic Solid State of 4-Butyrylbiphenyl: A Technical Guide to Unraveling its Crystal Structure and Polymorphic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butyrylbiphenyl, a ketone derivative of the versatile biphenyl scaffold, presents a compelling case for solid-state characterization. While specific crystallographic data for this compound remains elusive in publicly accessible databases, its molecular architecture suggests a high propensity for polymorphism—the existence of multiple crystal forms with distinct physicochemical properties. This guide provides a comprehensive framework for investigating the crystal structure and polymorphic landscape of 4-butyrylbiphenyl. Drawing upon established principles of crystal engineering and citing methodologies applied to analogous biphenyl systems, we offer a roadmap for researchers to unlock the solid-state secrets of this compound, a critical step in its potential development for pharmaceutical applications.
Introduction: The Critical Role of Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These variations in the solid state, while chemically identical, can lead to significant differences in crucial physicochemical properties such as solubility, dissolution rate, melting point, stability, and bioavailability.[2][3] For active pharmaceutical ingredients (APIs), an uncontrolled polymorphic transformation can have profound consequences, potentially altering a drug's efficacy and safety profile.[3] Therefore, a thorough investigation of polymorphism is a non-negotiable aspect of modern drug development, mandated by regulatory bodies like the FDA.[3]
The study of biphenyl derivatives has revealed a rich polymorphic behavior, influenced by the torsional flexibility between the two phenyl rings and the nature of the substituents.[4][5] Given the structural similarities, 4-butyrylbiphenyl is a prime candidate for exhibiting such phenomena. This guide will delineate the theoretical considerations, experimental protocols, and computational approaches necessary to fully characterize its solid-state properties.
4-Butyrylbiphenyl: A Molecule Primed for Polymorphism
The molecular structure of 4-butyrylbiphenyl (Figure 1) contains several key features that suggest a predisposition to polymorphism:
-
Rotational Freedom: The single bond connecting the two phenyl rings allows for a range of torsional angles. Different polymorphs could "freeze" the molecule in distinct conformations, leading to varied packing arrangements. For instance, the crystal structure of 4,4′-diethynylbiphenyl showcases four unique molecules in the asymmetric unit, each with a different dihedral angle between the phenyl rings.[4][6]
-
Carbonyl Group: The ketone functional group is a strong hydrogen bond acceptor. In the absence of strong hydrogen bond donors on the molecule itself, it can participate in weaker C-H···O interactions, which are known to influence crystal packing.[7]
-
Aromatic System: The phenyl rings provide opportunities for π-π stacking and C-H···π interactions, further diversifying the potential packing motifs.[4]
-
Alkyl Chain: The flexible butyryl chain can adopt various conformations, contributing to the potential for conformational polymorphism.
These structural attributes create a complex energetic landscape where multiple crystalline forms may exist with only subtle differences in free energy.[1]
Figure 1: Molecular structure of 4-butyrylbiphenyl.
Experimental Workflow for Polymorph Screening and Characterization
A systematic approach to polymorph screening is essential to identify as many forms as possible and to determine their thermodynamic relationships.
Crystallization Studies
The first step in discovering polymorphs is to crystallize the material under a wide range of conditions.[8]
Protocol for Polymorph Screening of 4-Butyrylbiphenyl:
-
Solvent Selection: Dissolve 4-butyrylbiphenyl to saturation in a diverse panel of solvents at elevated temperatures. The solvent panel should cover a range of polarities and hydrogen bonding capabilities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Cooling Rate Variation:
-
Slow Cooling: Allow the saturated solutions to cool to room temperature slowly over several hours to days. This method tends to yield the most thermodynamically stable form.
-
Rapid Cooling (Crash Cooling): Quickly cool the saturated solutions in an ice bath. This can trap metastable polymorphic forms.
-
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the solutions at different temperatures (e.g., room temperature, 4°C, 40°C).
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a concentrated solution of 4-butyrylbiphenyl to induce precipitation.
-
Sublimation and Melt Crystallization: For thermally stable compounds, sublimation and cooling from a melt can also yield different polymorphs.
Figure 2: Experimental workflow for polymorph screening.
Primary Characterization Techniques
The solid materials obtained from the crystallization studies must be analyzed to determine if different crystal forms have been produced.
-
Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern.[9]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions between polymorphs, and heats of fusion.[9] Thermogravimetric Analysis (TGA) is used to assess thermal stability and identify solvates.
-
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment. Different polymorphs will often exhibit distinct spectra due to differences in intermolecular interactions.[9]
Structural Elucidation: Single-Crystal X-ray Diffraction (SCXRD)
Once different polymorphs have been identified, the definitive proof of their structures is obtained through Single-Crystal X-ray Diffraction (SCXRD).[10] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. This is the gold standard for determining the crystal structure of a new polymorphic form.
Table 1: Hypothetical Crystallographic Data for Two Polymorphs of 4-Butyrylbiphenyl
| Parameter | Polymorph I (Stable) | Polymorph II (Metastable) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pccn |
| a (Å) | 10.5 | 8.2 |
| b (Å) | 15.2 | 18.5 |
| c (Å) | 9.8 | 12.1 |
| β (°) | 95.3 | 90 |
| V (ų) | 1558 | 1835 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.20 | 1.15 |
| Melting Point (°C) | 95 | 88 |
This table presents hypothetical data to illustrate the expected differences between polymorphs.
Computational Approaches to Understanding Polymorphism
Computational methods can complement experimental studies by providing insights into the energetic landscape of crystallization.
-
Conformational Analysis: Computational studies can predict the likely low-energy conformations of the 4-butyrylbiphenyl molecule, particularly concerning the torsion angle between the phenyl rings and the conformation of the butyryl chain.[11]
-
Crystal Structure Prediction (CSP): Advanced CSP algorithms can generate a landscape of plausible crystal structures and rank them by energy. This can help guide experimental polymorph screening and provide a theoretical basis for understanding why certain forms are favored.
-
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal structure.[12][13] It can be invaluable for comparing the packing motifs of different polymorphs and understanding the forces that stabilize each form.
Impact of Polymorphism on Pharmaceutical Development
The discovery and characterization of polymorphs of 4-butyrylbiphenyl would have significant implications for its development:
-
Form Selection: The most thermodynamically stable polymorph is typically chosen for development to avoid transformations to a more stable, and potentially less soluble, form during storage.[14]
-
Bioavailability: Metastable forms often exhibit higher solubility and faster dissolution rates, which can sometimes be advantageous for bioavailability.[3] However, their propensity to convert to a more stable form must be carefully managed.
-
Process Control: Manufacturing processes must be designed to consistently produce the desired polymorph. This requires a deep understanding of the factors that control nucleation and crystal growth.
-
Intellectual Property: Novel polymorphic forms can be patentable, providing a significant commercial advantage.
Conclusion
While the crystal structure of 4-butyrylbiphenyl has not yet been publicly reported, its molecular features strongly suggest the existence of polymorphism. A systematic investigation employing a combination of controlled crystallization experiments, solid-state characterization techniques, and computational modeling will be crucial to fully understand its solid-state behavior. The methodologies outlined in this guide provide a robust framework for such an investigation. Unraveling the polymorphic landscape of 4-butyrylbiphenyl is not merely an academic exercise; it is a critical step in assessing its potential as a safe, effective, and stable pharmaceutical agent. The insights gained will be invaluable for any future development efforts and will contribute to the broader understanding of polymorphism in biphenyl-containing compounds.
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Unlocking Pharmacological Insights: A Technical Guide to the Theoretical Calculation of 4-Butyrylbiphenyl Molecular Orbitals
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical calculations of molecular orbitals for 4-Butyrylbiphenyl. By delving into the principles of computational chemistry, this document elucidates how understanding the electronic structure of this molecule can inform rational drug design and development.
Introduction: The Significance of 4-Butyrylbiphenyl in Drug Discovery
4-Butyrylbiphenyl is a chemical compound featuring a biphenyl core structure with a butyryl group substituent.[1][2][3] The biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents, valued for its ability to engage in various biological interactions.[4] The butyryl chain adds lipophilicity and conformational flexibility, properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of the molecular orbitals of 4-Butyrylbiphenyl is paramount, as it provides a quantum mechanical lens through which we can predict its reactivity, stability, and potential intermolecular interactions with biological targets.[5]
Theoretical Foundation: A Quantum Mechanical Perspective
The behavior of electrons within a molecule is governed by the principles of quantum mechanics. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule.[6] Of particular interest in drug design are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a crucial indicator of its nucleophilic character.[7]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The LUMO's energy level signifies the molecule's capacity to accept electrons, thus reflecting its electrophilic nature.[7]
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[8]
Computational Methodology: A Step-by-Step Protocol
The theoretical calculation of molecular orbitals for 4-Butyrylbiphenyl is a multi-step process that leverages sophisticated computational chemistry software. Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[9][10]
Step 1: Molecular Structure Preparation
The initial step involves constructing a three-dimensional model of the 4-Butyrylbiphenyl molecule. This can be accomplished using molecular building software such as Avogadro or GaussView. It is crucial to start with a reasonable initial geometry, which can be based on standard bond lengths and angles.
Step 2: Geometry Optimization
The initial molecular structure is not necessarily at its lowest energy state. Therefore, a geometry optimization calculation is performed to find the most stable conformation of the molecule. This is a critical step, as the accuracy of all subsequent calculations depends on having an optimized structure.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a common choice.[11]
-
Basis Set: A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational efficiency for molecules of this size.[12]
Step 3: Frequency Analysis
Following geometry optimization, a frequency calculation is performed. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The calculation also provides valuable thermodynamic data, such as zero-point vibrational energy, enthalpy, and entropy.
Step 4: Molecular Orbital and Property Calculations
With the optimized geometry, the core calculations of the molecular orbitals and other electronic properties can be performed. This involves a single-point energy calculation using the same DFT method and basis set as in the optimization step. The key outputs from this calculation include:
-
HOMO and LUMO Energies: The energy levels of the highest occupied and lowest unoccupied molecular orbitals.
-
Molecular Orbital Surfaces: Visualization of the spatial distribution of the HOMO, LUMO, and other relevant molecular orbitals.
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. The MEP is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions, such as those between a drug and its receptor.[13][14]
Data Presentation and Interpretation
The quantitative data obtained from these calculations can be summarized for clear interpretation and comparison.
| Parameter | Exemplary Calculated Value (eV) | Significance in Drug Development |
| HOMO Energy | -6.5 | Indicates the propensity to donate electrons; a higher energy level suggests greater nucleophilicity. |
| LUMO Energy | -1.2 | Reflects the ability to accept electrons; a lower energy level indicates greater electrophilicity. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests greater stability and lower reactivity. |
Visualization of Molecular Orbitals and Electrostatic Potential
Visual representations are crucial for interpreting the results of molecular orbital calculations.
Caption: The relationship between HOMO, LUMO, and the energy gap.
Authoritative Grounding and Causality in Experimental Choices
The selection of the B3LYP functional and the 6-311++G(d,p) basis set is a deliberate choice rooted in established computational chemistry practices. B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. This approach has been shown to provide accurate results for a wide range of organic molecules. [9]The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. [12]These additions are crucial for accurately describing the electron distribution, particularly for systems with lone pairs and for modeling intermolecular interactions, which are of paramount importance in drug-receptor binding.
The self-validating nature of this protocol is ensured by the frequency analysis step. A successful frequency calculation with no imaginary frequencies provides a high degree of confidence that the optimized geometry represents a true energetic minimum, thereby validating the foundational structure for all subsequent electronic property calculations.
Conclusion: From Theoretical Calculations to Practical Drug Design
The theoretical calculation of molecular orbitals for 4-Butyrylbiphenyl provides invaluable insights for drug development professionals. By understanding the molecule's electronic landscape through HOMO-LUMO analysis and Molecular Electrostatic Potential mapping, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. This computational approach allows for the prediction of reactivity, the identification of potential interaction sites, and a deeper understanding of the structure-activity relationships that govern a drug's efficacy and selectivity. As computational power continues to grow, these theoretical methods will become increasingly indispensable in the quest for safer and more effective medicines.
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The Genesis of a Key Biphenyl Derivative: An In-depth Technical Guide to the Discovery and Synthesis of 4-Butyrylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyrylbiphenyl, also known as 4'-phenylbutyrophenone, is a biphenyl derivative of significant interest in organic synthesis and as a precursor for various functional materials and biologically active molecules. Its molecular structure, featuring a biphenyl core with a butyryl group at the 4-position, makes it a valuable building block. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern methodologies for the preparation of 4-Butyrylbiphenyl, offering insights into the evolution of its synthesis and the chemical principles that govern it.
Historical Context and Discovery
While the precise first synthesis of 4-Butyrylbiphenyl is not prominently documented in readily available historical records, its conceptualization and initial preparation are intrinsically linked to the development of one of the cornerstones of organic chemistry: the Friedel-Crafts reaction. Discovered by Charles Friedel and James Crafts in 1877, this reaction provided a revolutionary method for the alkylation and acylation of aromatic rings.[1][2]
The first synthesis of 4-Butyrylbiphenyl would have been a direct application of the Friedel-Crafts acylation to biphenyl, a readily available aromatic hydrocarbon. Early organic chemists in the late 19th and early 20th centuries extensively explored the scope of the Friedel-Crafts reaction, and the acylation of biphenyl with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst like aluminum chloride would have been a logical extension of this work. These early syntheses, while groundbreaking, often faced challenges in terms of regioselectivity, catalyst efficiency, and product purification.
Classical Synthesis: The Friedel-Crafts Acylation
The most established and historically significant method for the synthesis of 4-Butyrylbiphenyl is the Friedel-Crafts acylation of biphenyl.[3][4] This electrophilic aromatic substitution reaction involves the reaction of biphenyl with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a strong Lewis acid catalyst.
Mechanism and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride). This acylium ion then attacks the electron-rich biphenyl ring.
The substitution pattern on the biphenyl ring is governed by the directing effects of the phenyl group. The phenyl substituent is an ortho, para-directing group. However, due to the steric hindrance posed by the bulky phenyl group, the acylation reaction predominantly occurs at the less hindered para-position, leading to the formation of 4-Butyrylbiphenyl as the major product.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Butyrylbiphenyl
Materials:
-
4-Bromobutyrophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 4-bromobutyrophenone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂), and a ligand (e.g., 2-10 mol% PPh₃).
-
Add the base (e.g., 2-3 equivalents of K₂CO₃).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Butyrylbiphenyl.
| Parameter | Condition | Rationale |
| Catalyst | Palladium complex | Efficiently catalyzes the C-C bond formation. |
| Ligand | Phosphine-based | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ or similar | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water | A common biphasic system for Suzuki-Miyaura reactions. |
| Purification | Column Chromatography | Effective for separating the product from catalyst residues and byproducts. |
Industrial Scale Synthesis
On an industrial scale, the synthesis of 4-Butyrylbiphenyl and related compounds often prioritizes cost-effectiveness, safety, and environmental considerations. While specific proprietary processes may vary, the Friedel-Crafts acylation remains a common method due to the relatively low cost of the starting materials (biphenyl, butyryl chloride) and the catalyst (aluminum chloride).
Key considerations for industrial production include:
-
Catalyst Loading and Recovery: Minimizing the amount of Lewis acid catalyst and developing methods for its recovery or recycling are crucial for reducing waste and cost.
-
Solvent Selection: The use of greener, less hazardous solvents is increasingly important.
-
Process Safety: Managing the exothermic nature of the Friedel-Crafts reaction and the safe handling of corrosive reagents are paramount.
-
Product Isolation and Purification: Efficient methods for isolating and purifying the product to meet required specifications are essential.
While modern cross-coupling reactions offer advantages in terms of mild conditions and functional group tolerance, the higher cost of palladium catalysts can sometimes make them less economically viable for large-scale production compared to the classical Friedel-Crafts route, unless the value of the final product justifies the cost.
Characterization of 4-Butyrylbiphenyl
The identity and purity of synthesized 4-Butyrylbiphenyl are confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94-96 °C |
| Boiling Point | ~377 °C at 760 mmHg |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H), 7.6 (m, 4H), 7.4 (m, 3H), 3.0 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ ~200, 145, 140, 135, 129, 128.5, 128, 127, 40, 18, 14 ppm |
| IR (KBr) | ~1680 cm⁻¹ (C=O stretch) |
Conclusion
The synthesis of 4-Butyrylbiphenyl provides a clear illustration of the evolution of organic synthesis. From its origins in the classical Friedel-Crafts acylation, a reaction that has been a workhorse for over a century, to the more recent development of elegant and highly efficient palladium-catalyzed cross-coupling methodologies, the approaches to this molecule have become more sophisticated and versatile. For researchers and drug development professionals, a thorough understanding of both the historical and modern synthetic routes to 4-Butyrylbiphenyl and its derivatives is crucial for the design and execution of efficient and robust synthetic strategies. The choice between a classical or modern approach will often depend on factors such as substrate compatibility, desired scale, and economic considerations, highlighting the continued relevance of a diverse synthetic toolkit in the chemical sciences.
References
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Elsevier, A. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
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National Center for Biotechnology Information. 4-Phenylbutyrophenone. PubChem. [Link]
-
LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Butyrylbiphenyl in the Synthesis of Pharmaceutical Intermediates
Introduction: 4-Butyrylbiphenyl as a Keystone in NSAID Synthesis
In the landscape of pharmaceutical manufacturing, the selection of starting materials and intermediates is a critical determinant of a synthesis's efficiency, scalability, and overall economic viability. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern medicine for managing pain, inflammation, and fever.[1] A significant subclass of these drugs, the arylalkanoic acids, includes highly effective compounds whose synthesis often relies on elegantly designed, multi-step pathways. Within this context, 4-butyrylbiphenyl emerges as a pivotal intermediate, particularly in the synthesis of fenbufen and its biologically active metabolite, 4-biphenylacetic acid (BPAA).[2][3]
Fenbufen, chemically known as γ-oxo(1,1'-biphenyl)-4-butanoic acid, is a prodrug that, upon metabolic activation in the body, converts to BPAA.[3][4] This active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[2][5] The therapeutic efficacy of fenbufen is therefore directly attributable to the pharmacological action of BPAA.[3]
This technical guide provides a comprehensive examination of the synthetic utility of 4-butyrylbiphenyl. We will dissect two critical transformations: its synthesis via the Friedel-Crafts acylation of biphenyl, and its subsequent conversion to a BPAA precursor through the Willgerodt-Kindler reaction. The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Intermediate: 4-Butyrylbiphenyl via Friedel-Crafts Acylation
The introduction of the butyryl group onto the biphenyl scaffold is most effectively achieved through the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a foundational method for the formation of C-C bonds to an aromatic ring.[6] The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide (in this case, butyryl chloride) with the aid of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8]
The choice of AlCl₃ is predicated on its high efficacy in complexing with the halogen of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion.[8] Dichloromethane is a common solvent for this reaction due to its ability to dissolve the reactants and the AlCl₃ catalyst while remaining relatively inert under the reaction conditions. The reaction is conducted at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as polysubstitution, although the deactivating nature of the resulting ketone product inherently reduces the likelihood of a second acylation.[8]
Experimental Protocol 1: Friedel-Crafts Acylation of Biphenyl
This protocol is adapted from established procedures for the acylation of biphenyl.[9]
Materials:
-
Biphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Butyryl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Catalyst Suspension: To the stirred DCM, carefully add anhydrous aluminum chloride (1.2 equivalents) in portions. The process is exothermic and moisture-sensitive. Cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Biphenyl Addition: Following the complete addition of butyryl chloride, add a solution of biphenyl (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition of biphenyl is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-butyrylbiphenyl.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure 4-butyrylbiphenyl as a solid.
Self-Validation and Characterization:
-
Purity Assessment: The purity of the synthesized 4-butyrylbiphenyl should be assessed by melting point determination and confirmed by TLC.
-
Structural Confirmation: The structure should be confirmed using spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the biphenyl group and the aliphatic protons of the butyryl chain.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will confirm the presence of the aryl ketone carbonyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 4-butyrylbiphenyl (224.3 g/mol ).
-
Data Summary: Synthesis of 4-Butyrylbiphenyl
| Parameter | Expected Outcome | Reference Analogy |
| Yield | 85-95% | [9] |
| Physical Appearance | Off-white to pale yellow solid | |
| Melting Point | 94 °C | |
| Key IR Absorption (C=O) | ~1685 cm⁻¹ | General for aryl ketones |
| ¹H NMR | Signals for biphenyl and butyryl protons | Spectroscopic principles |
Synthetic Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 4-butyrylbiphenyl.
Part 2: Conversion to 4-Biphenylacetic Acid Precursor via the Willgerodt-Kindler Reaction
The conversion of the butyryl group in 4-butyrylbiphenyl to the acetic acid moiety of BPAA is a non-trivial transformation that involves both oxidation and rearrangement. The Willgerodt-Kindler reaction is an elegant and powerful method for achieving this, converting aryl alkyl ketones into terminal thioamides, which can then be readily hydrolyzed to the corresponding carboxylic acids.[1][4]
The reaction mechanism is complex but begins with the formation of an enamine from the ketone and a secondary amine (commonly morpholine).[1][5] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving transient aziridine intermediates, results in the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately yielding a thioamide.[5] The subsequent hydrolysis of the thioamide provides the desired carboxylic acid.
Experimental Protocol 2: Willgerodt-Kindler Reaction and Hydrolysis
This protocol is adapted from established procedures for the conversion of aryl ketones to aryl acetic acids.[9]
Materials:
-
4-Butyrylbiphenyl
-
Morpholine
-
Elemental Sulfur (S₈)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
Step A: Thioamide Formation
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-butyrylbiphenyl (1.0 equivalent), morpholine (excess, e.g., 5 equivalents), and powdered elemental sulfur (2.5 equivalents).
-
Heating: Heat the mixture to reflux (the boiling point of morpholine is approximately 129 °C) and maintain reflux for 4-6 hours. The reaction mixture will typically become dark and viscous.
-
Monitoring: Monitor the consumption of the starting ketone by TLC.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Step B: Hydrolysis to 4-Biphenylacetic Acid
-
Hydrolysis Solution: To the cooled reaction mixture from Step A, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and ethanol.
-
Heating: Heat the resulting mixture to reflux for an additional 4-6 hours to effect the hydrolysis of the intermediate thioamide.
-
Solvent Removal: After the hydrolysis is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Purification and Isolation: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like toluene or ether to remove any unreacted starting material and non-acidic byproducts.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude 4-biphenylacetic acid.
-
Filtration and Recrystallization: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 4-biphenylacetic acid.
Self-Validation and Characterization:
-
Purity Assessment: The purity of the final 4-biphenylacetic acid should be determined by its melting point and confirmed by HPLC analysis.
-
Structural Confirmation:
-
¹H NMR & ¹³C NMR: Confirmation of the biphenyl moiety and the appearance of a signal for the methylene group adjacent to the carboxylic acid, along with the disappearance of the signals corresponding to the propyl chain of the starting material.
-
IR Spectroscopy: The disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) will confirm the conversion.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 4-biphenylacetic acid (212.24 g/mol ).
-
Data Summary: Synthesis of 4-Biphenylacetic Acid
| Parameter | Expected Outcome | Reference Analogy |
| Overall Yield | 65-80% (from 4-butyrylbiphenyl) | [9] |
| Physical Appearance | White crystalline solid | |
| Melting Point | 158-161 °C | [9] |
| Key IR Absorption (C=O) | ~1710 cm⁻¹ | General for carboxylic acids |
| Key IR Absorption (O-H) | 2500-3300 cm⁻¹ (broad) | General for carboxylic acids |
Synthetic Pathway: From 4-Butyrylbiphenyl to 4-Biphenylacetic Acid
Caption: Key steps in the conversion of 4-butyrylbiphenyl to BPAA.
Conclusion
4-Butyrylbiphenyl serves as a highly effective and versatile intermediate in the synthesis of the NSAID fenbufen and its active form, 4-biphenylacetic acid. The synthetic route, employing a robust Friedel-Crafts acylation followed by a transformative Willgerodt-Kindler reaction, exemplifies a logical and efficient approach to constructing this important pharmaceutical agent. The protocols provided in this guide, grounded in established chemical principles and supported by analogous procedures, offer a clear and reliable pathway for researchers in the field of drug development. By understanding the causality behind each experimental step, scientists can not only replicate these syntheses but also intelligently adapt them for the development of novel arylalkanoic acid derivatives and other valuable pharmaceutical compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3335, Fenbufen. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways. Retrieved from [Link]
- Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacological properties of fenbufen. A review.
- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Retrieved from [Link]
- Yakhak Hoeji. (1992). Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). Yakhak Hoeji, 36(2), 126-128.
-
ResearchGate. (n.d.). Synthetic strategy for the preparation of fenbufen. Retrieved from [Link]
- Asian Journal of Chemistry. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(1), 133-135.
- Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
-
Merck Index Online. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chegg.com. (2020). Solved Experiment II - Friedel-Crafts Acylation of Biphenyl. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.3: Friedel-Crafts Acylation. Retrieved from [Link]
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Application Note: 4'-Phenylbutyrophenone as a Versatile Building Block for Novel Polyketones via Aldol Condensation
Introduction
Aromatic ketone polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical fields.[1][2] The synthesis of these polymers traditionally relies on monomers with specific functional groups that can undergo reactions like nucleophilic aromatic substitution or Friedel-Crafts acylation.[3][4][5] This application note explores a novel approach to synthesizing aromatic polymers using 4'-Phenylbutyrophenone, a readily available building block that does not possess conventional reactive groups for polymerization.
We propose a strategy based on the self-condensation of 4'-Phenylbutyrophenone via an aldol-type polymerization. This method leverages the reactivity of the α-protons to the ketone functional group, enabling the formation of a carbon-carbon backbone with pendant phenyl and benzoyl groups.[6][7] This route offers a unique pathway to polyketones with a distinct architecture, potentially leading to materials with novel properties and applications.
Proposed Polymerization Strategy: Aldol Condensation of 4'-Phenylbutyrophenone
The core of our proposed synthesis is the base-catalyzed aldol condensation of 4'-Phenylbutyrophenone. In this reaction, a strong base abstracts a proton from the carbon alpha to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another 4'-Phenylbutyrophenone molecule. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone linkage, extending the polymer chain.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of the novel poly(4'-phenylbutyrophenone).
Caption: Workflow for the synthesis and characterization of the novel polyketone.
Experimental Protocols
Materials
-
4'-Phenylbutyrophenone (≥98%)
-
Sodium hydride (NaH) or other suitable strong, non-nucleophilic base
-
Anhydrous high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), diphenyl ether)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), dilute solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Protocol: Synthesis of Poly(4'-phenylbutyrophenone)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 4'-Phenylbutyrophenone and anhydrous NMP.
-
Inert Atmosphere: The system is purged with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Addition of Base: Sodium hydride is carefully added portion-wise to the stirred solution at room temperature. The reaction mixture is then slowly heated to the desired reaction temperature (e.g., 180-200 °C).
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24-48 hours) under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Quenching and Neutralization: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute HCl solution to neutralize the excess base.
-
Purification: The resulting polymer is isolated by precipitation in a non-solvent like methanol. The precipitate is collected by filtration, washed extensively with methanol and water, and then dried in a vacuum oven at 80 °C until a constant weight is achieved.
Characterization of the Novel Polymer
A suite of analytical techniques is essential to confirm the structure and determine the properties of the newly synthesized polymer.[8]
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure by identifying the characteristic peaks of the repeating unit and the absence of monomer signals.
-
FTIR Spectroscopy: To verify the presence of the carbonyl group and the formation of the C=C double bond in the polymer backbone resulting from dehydration.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[9]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its decomposition temperature.
Hypothetical Characterization Data
The following table summarizes the expected characterization data for a successfully synthesized poly(4'-phenylbutyrophenone).
| Parameter | Expected Value/Observation | Technique |
| ¹H NMR | Broad signals corresponding to aromatic and aliphatic protons of the polymer backbone. | NMR |
| ¹³C NMR | Characteristic peaks for carbonyl carbons and sp² carbons of the C=C bond. | NMR |
| FTIR (cm⁻¹) | ~1680 (C=O stretch), ~1610 (C=C stretch), ~3050 (aromatic C-H stretch) | FTIR |
| Mn ( g/mol ) | 15,000 - 25,000 | GPC/SEC |
| Mw ( g/mol ) | 30,000 - 50,000 | GPC/SEC |
| PDI | 2.0 - 2.5 | GPC/SEC |
| Tg (°C) | 120 - 150 | DSC |
| TGA (Td, 5% wt. loss, °C) | > 400 | TGA |
Potential Properties and Applications
The unique structure of the proposed polymer, with its rigid backbone and bulky side groups, is expected to impart a distinct set of properties. The relationship between the monomer structure, the resulting polymer architecture, and its potential applications is visualized below.
Caption: Structure-Property-Application relationship for the novel polyketone.
The rigid polymer backbone is anticipated to result in a high glass transition temperature and excellent thermal stability. The presence of bulky, non-polar phenyl and benzoyl side groups may disrupt chain packing, leading to an amorphous morphology and good solubility in common organic solvents. These properties could make the novel polymer a candidate for applications such as:
-
High-Performance Coatings: Offering excellent thermal resistance and durability.
-
Gas Separation Membranes: The amorphous nature and potential for tuning free volume could be advantageous.
-
Polymer Additives: To enhance the thermal properties of other polymers.
Conclusion
This application note outlines a viable and novel pathway for the synthesis of new aromatic polyketones from 4'-Phenylbutyrophenone via aldol condensation. This approach expands the range of monomers that can be utilized for producing high-performance polymers. The detailed protocols for synthesis and characterization provide a solid foundation for researchers to explore this new class of materials. The predicted properties suggest that these novel polymers could find applications in various advanced technological fields.
References
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- Malvern Panalytical. (2011, December 12). Characterizing novel polymers.
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- Royal Society of Chemistry. (2020, May 20). Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3.
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- Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones.
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Polymer Solutions. Polymer Profiles: Revealing Molecular Traits Through Characterizations. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSp4vHNVd-NfsxCnKTTfJxcOUY7o5h64VhB9aSmHOEUpBOFow-OCI1MOhCwEbPNa8RPXyDLcpNCtTbjjw-WM6sxN5qGijeZ5-gNXkf1jBp_KEo9zU6bHVEFudNLMILsnXDK3lDb4B1vnRcHO6YeljqusRWYuPdRFDXypqHvfz5TitjmdRocwBzo0LigHaAoIpnG7qryFFe2vVt8FQOpDDzFEXMRC5Y-k9CTHPMLtNqQQ==]([Link]
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Application Note: 4-Butyrylbiphenyl as a Robust Internal Standard for GC-MS Analysis
Abstract: This technical guide provides a comprehensive framework for the utilization of 4-Butyrylbiphenyl as an internal standard (IS) in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The document elucidates the fundamental principles of internal standardization, details the rationale for selecting 4-Butyrylbiphenyl, and presents a detailed protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their GC-MS-based quantification methods.
The Imperative of Internal Standardization in Quantitative GC-MS
Quantitative analysis by GC-MS is susceptible to variations arising from multiple stages of the analytical workflow, including sample preparation, injection volume, and instrument response fluctuations.[1][2] An internal standard is a compound added in a constant, known amount to all samples, calibrants, and quality controls.[1] Its primary function is to compensate for these variations, thereby improving the precision and accuracy of the analytical results.[1] The fundamental principle of the internal standard method is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. This ratiometric approach corrects for procedural errors, as any loss or variation during sample processing or injection will ideally affect both the analyte and the internal standard to the same extent.[3]
Rationale for Selecting 4-Butyrylbiphenyl as an Internal Standard
The selection of an appropriate internal standard is critical for the success of a quantitative GC-MS method. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample matrix, and it should be well-resolved chromatographically from other sample components.[4] 4-Butyrylbiphenyl emerges as a strong candidate for an internal standard in the analysis of a variety of non-polar to moderately polar compounds for several key reasons:
-
Chemical Inertness and Thermal Stability: As a ketone with a stable biphenyl moiety, 4-Butyrylbiphenyl is chemically robust and possesses the necessary thermal stability to withstand typical GC inlet and column temperatures without degradation.
-
Distinct Mass Spectrum: The mass spectrum of 4-Butyrylbiphenyl will exhibit characteristic fragments, allowing for selective detection and quantification without interference from co-eluting compounds.
-
Appropriate Volatility and Retention Time: With a boiling point of 355 °C, 4-Butyrylbiphenyl is suitable for GC analysis and is likely to elute in a region of the chromatogram that avoids interference with many common analytes.[5] Its retention time can be modulated by adjusting the GC temperature program.
-
Commercial Availability and High Purity: 4-Butyrylbiphenyl is readily available from commercial suppliers in high purity (>99.0% by GC), which is essential for accurate preparation of standard solutions.[5][6]
-
Structural Similarity to a Range of Analytes: The presence of both a non-polar biphenyl group and a moderately polar carbonyl group allows it to mimic the chromatographic behavior of a variety of analytes, including certain pharmaceuticals, environmental pollutants, and their metabolites.
Physicochemical Properties of 4-Butyrylbiphenyl
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆O | [5][6] |
| Molecular Weight | 224.30 g/mol | [5][6] |
| Physical State | Solid (Light yellow to brown powder/crystal) | [5][6] |
| Melting Point | 93.0 to 96.0 °C | [5] |
| Boiling Point | 355 °C | [5] |
| Purity (by GC) | >99.0% | [5][6] |
Experimental Protocol: Implementation of 4-Butyrylbiphenyl as an Internal Standard
This section outlines a step-by-step protocol for the use of 4-Butyrylbiphenyl as an internal standard in a GC-MS workflow. It is crucial to note that this protocol is a template and must be optimized and validated for the specific analyte and sample matrix under investigation.
Materials and Reagents
-
4-Butyrylbiphenyl (purity >99.0%)
-
High-purity solvent for stock and working solutions (e.g., methanol, acetonitrile, ethyl acetate)
-
Analytes of interest
-
Sample matrix (e.g., plasma, urine, environmental extract)
-
GC-MS system with appropriate column (e.g., DB-5ms, HP-1ms)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 4-Butyrylbiphenyl and dissolve it in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analyte Stock Solution (AS Stock): Prepare a stock solution of the analyte(s) of interest in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the blank sample matrix. Add a constant, predetermined amount of the internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Thaw and vortex the unknown samples.
-
Aliquot a specific volume of the unknown sample into a clean tube.
-
Spike each unknown sample with the same constant amount of the internal standard working solution as used for the calibration standards.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as required for the specific application.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for a GC-MS method using 4-Butyrylbiphenyl as an internal standard. These parameters will require optimization.
| Parameter | Suggested Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Analysis
-
Identify the retention times of the analyte(s) and 4-Butyrylbiphenyl.
-
Select appropriate quantifier and qualifier ions for both the analyte(s) and the internal standard from their respective mass spectra.
-
For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A crucial step in implementing any quantitative analytical method is its validation to ensure reliability and accuracy.[4] The validation of a GC-MS method using an internal standard should assess the following parameters:
-
Linearity and Range: The range of concentrations over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte and internal standard in the sample matrix under different storage and processing conditions.
Visualizing the Workflow
The following diagram illustrates the general workflow for using 4-Butyrylbiphenyl as an internal standard in a quantitative GC-MS analysis.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Conclusion
4-Butyrylbiphenyl presents itself as a versatile and reliable internal standard for a wide range of GC-MS applications. Its chemical and physical properties make it a suitable choice for improving the robustness and accuracy of quantitative methods. The successful implementation of 4-Butyrylbiphenyl, as with any internal standard, is contingent upon careful method development and thorough validation. By following the principles and protocols outlined in this application note, researchers can enhance the quality of their quantitative GC-MS data.
References
- A Comparative Guide to Validating GC-MS Methods with Tetracosane as an Internal Standard - Benchchem. (n.d.).
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - NIH. (2020, August 11).
- 4.2: Quantitative and Qualitative GC and GC-MS - Chemistry LibreTexts. (2022, September 12).
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide - Alfa Chemistry. (n.d.).
- For sample preparation for GC-MS analysis is it compulsory to add internal standards..? (2024, April 23).
- standard operating procedures - EPA OSC Response. (2014, June 27).
- From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024, January 1).
- (PDF) Internal Standard—Friend or Foe? - ResearchGate. (2009, October 18).
- 4-Butyrylbiphenyl 13211-01-3 | TCI AMERICA - TCI Chemicals. (n.d.).
- 4-Butyrylbiphenyl 13211-01-3 | Tokyo Chemical Industry UK Ltd. (n.d.).
- 4-Butyrylbiphenyl 13211-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
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- 6. 4-Butyrylbiphenyl | 13211-01-3 | TCI AMERICA [tcichemicals.com]
Application Note: Suzuki-Miyaura Coupling of 4-Butyrylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forming carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in drug discovery and materials science for the synthesis of biaryls and substituted aromatic compounds.[4][5]
This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of aryl halides bearing a ketone moiety, specifically using 4-Butyrylbiphenyl derivatives as the electrophilic partner. The resulting poly-aromatic ketone structures are valuable scaffolds in medicinal chemistry and serve as key intermediates for more complex molecular architectures.[6] We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide a comprehensive guide to troubleshooting and optimization.
Core Principles: The Catalytic Cycle and Key Reagents
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Sources
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- 2. rose-hulman.edu [rose-hulman.edu]
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- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
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Application Notes and Protocols: Strategic Derivatization of 4-Butyrylbiphenyl for Medicinal Chemistry
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-Butyrylbiphenyl, with its readily accessible biphenyl core and a versatile ketone functional group, represents a strategic starting material for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of key derivatization strategies for 4-Butyrylbiphenyl, focusing on modifications of the carbonyl group, functionalization at the α-carbon, and alterations to the biphenyl system itself. We present detailed, field-tested protocols for reductive amination and Suzuki-Miyaura coupling, explain the causal logic behind experimental choices, and discuss the application of these derivatives in tuning pharmacokinetic and pharmacodynamic properties for drug discovery programs.
Introduction: The Strategic Value of 4-Butyrylbiphenyl
In the landscape of drug design, the identification of versatile starting materials is paramount. 4-Butyrylbiphenyl emerges as a compound of significant interest due to its two primary structural features:
-
The Biphenyl Core: This structural motif is prevalent in a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and various cardiovascular and CNS agents.[3][4][5] Its rigidity and ability to present substituents in a well-defined spatial orientation make it ideal for targeted receptor interactions. However, the biphenyl group can also present challenges, such as high lipophilicity and susceptibility to metabolic oxidation.[6][7]
-
The Butyryl Ketone: The carbonyl group of the butyryl chain is a highly versatile chemical handle. It is not merely a structural component but a reactive center ripe for a multitude of chemical transformations. This allows for the systematic introduction of diverse functional groups crucial for modulating a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The primary goal of derivatizing 4-Butyrylbiphenyl is to explore the chemical space around this scaffold to optimize lead compounds. Strategic modifications can enhance biological potency, improve metabolic stability, increase solubility, and fine-tune selectivity for a given biological target.[8][9][10]
Core Derivatization Strategies: A Multi-Pronged Approach
The derivatization of 4-Butyrylbiphenyl can be logically dissected into three primary strategies, each targeting a distinct region of the molecule. This multi-pronged approach allows for a comprehensive exploration of structure-activity relationships (SAR).
Figure 1: Core derivatization strategies for 4-Butyrylbiphenyl.
Strategy 1: Modification of the Carbonyl Group via Reductive Amination
Reductive amination is arguably the most powerful and widely used method for derivatizing ketones in medicinal chemistry.[11] It provides a direct route to secondary and tertiary amines, introducing a basic center that can be critical for forming salt bridges with acidic residues in a protein target. The process involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[12]
The choice of reducing agent is critical and dictates the experimental setup:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent that reduces the iminium ion much faster than the starting ketone.[13] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined. It is tolerant of a wide range of functional groups and avoids the release of toxic cyanide byproducts.[12][13]
-
Sodium Borohydride (NaBH₄): A stronger, less expensive reducing agent. Because it can also reduce the starting ketone, the reaction is typically run in a stepwise manner: the ketone and amine are first stirred together to form the imine, and NaBH₄ is added subsequently, often at a reduced temperature.[11][12]
Strategy 2: α-Carbon Functionalization
The carbons adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate intermediate. This enolate is nucleophilic and can react with various electrophiles, enabling the introduction of functionality at this position.[14][15]
-
α-Halogenation: Introducing a bromine or chlorine atom at the α-position creates a versatile intermediate.[16] This halo-ketone can then undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alcohols) to introduce diverse side chains.
-
α-Alkoxylation and Amination: Direct methods exist for the rhodium-catalyzed coupling of α-diazo compounds (derived from the ketone) with alcohols or carbamates to form α-alkoxylated or α-aminated products.[15] This strategy introduces heteroatoms that can act as key hydrogen bond acceptors or donors.
Strategy 3: Modification of the Biphenyl Core
While the previous strategies modify the butyryl chain, altering the biphenyl core is essential for fine-tuning properties like metabolic stability, solubility, and receptor selectivity.
-
Synthesis of Analogs via Suzuki-Miyaura Coupling: The Suzuki reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds.[17][18][19] Instead of starting with 4-Butyrylbiphenyl, one can synthesize a vast library of analogs by coupling a 4-butyrylphenylboronic acid with various (hetero)aryl halides. Alternatively, and more commonly, one would couple a 4-halobutyrophenone (e.g., 4'-Bromo-4-butyrylbiphenyl) with a diverse set of arylboronic acids.[20][21] This approach allows for the systematic introduction of different substituents on the second phenyl ring, which is a proven strategy to enhance potency and modulate pharmacokinetics.[1][20]
-
Bioisosteric Replacement: The phenyl ring is often a source of metabolic liability.[6][22] Replacing one of the phenyl rings with a bioisostere—a different functional group with similar physical or chemical properties—can mitigate these issues.[8][9][10] For example, replacing a phenyl ring with a pyridine, pyrimidine, or even a saturated bicyclic system can improve solubility, alter metabolic pathways, and create novel intellectual property.[8][20] This is often accomplished by using the appropriate heterocyclic boronic acid in a Suzuki coupling.
Detailed Experimental Protocols
The following protocols are provided as self-validating, robust starting points for the derivatization of 4-Butyrylbiphenyl and its precursors.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This one-pot protocol is valued for its operational simplicity and broad substrate scope.
Figure 2: Workflow for one-pot reductive amination.
Materials:
-
4-Butyrylbiphenyl
-
Primary or Secondary Amine (e.g., Morpholine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Butyrylbiphenyl (1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion over the ketone, allowing for a one-pot reaction.[13] |
| Solvent | DCE / DCM (anhydrous) | Aprotic solvent prevents quenching of the reducing agent and is suitable for imine formation. |
| Stoichiometry | Amine (1.1-1.2 eq) | A slight excess of the amine drives the imine formation equilibrium forward. |
| Stoichiometry | NaBH(OAc)₃ (1.5 eq) | An excess ensures complete reduction of the intermediate iminium ion. |
| Workup | Quench with NaHCO₃ | Neutralizes the acetic acid byproduct from the reducing agent and removes any unreacted starting amine. |
Protocol 2: Synthesis of a Biphenyl Analog via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a substituted 4-butyrylbiphenyl analog from a halo-precursor, demonstrating the power of this method for library generation.
Figure 3: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
4'-Bromo-1-butanone (or other 4-halobutyrophenone) (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like DavePhos) (1-5 mol%)[21]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KOH) (2.0 - 3.0 eq)[21]
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, or NMP)[21]
Procedure:
-
To a Schlenk flask, add the 4-halobutyrophenone (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Palladium(0) complex | Essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[17][19] |
| Base | K₂CO₃, Cs₂CO₃, KOH | Required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[19] |
| Atmosphere | Inert (N₂ or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst, which is sensitive to air. |
| Solvent | Biphasic or polar aprotic | Facilitates the dissolution of both organic and inorganic reagents. NMP is effective for challenging couplings.[21] |
Conclusion: A Gateway to Novel Chemical Matter
4-Butyrylbiphenyl is more than a simple chemical; it is a strategic platform for the rapid generation of diverse and medicinally relevant molecules. By leveraging robust and well-understood chemical transformations such as reductive amination and Suzuki-Miyaura coupling, researchers can systematically probe the structure-activity landscape. The protocols and strategies outlined in this guide provide a validated framework for creating libraries of novel compounds, enabling the optimization of lead candidates and accelerating the drug discovery process. Each derivatization opens a new avenue for enhancing potency, selectivity, and pharmacokinetic profiles, underscoring the immense potential held within this versatile scaffold.
References
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Benanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central. Available at: [Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Available at: [Link]
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Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. Available at: [Link]
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Bioisosteric Replacements. Chem-Space. Available at: [Link]
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Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. Available at: [Link]
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The Suzuki Reaction. Columbia University. Available at: [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. Available at: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow Theses. Available at: [Link]
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Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]
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Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Available at: [Link]
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Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
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Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the... ResearchGate. Available at: [Link]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PubMed Central. Available at: [Link]
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Biphenyl (CICADS). Inchem.org. Available at: [Link]
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Reductive Amination of Carbonyl Compounds with Primary Amines. Harvard University. Available at: [Link]
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Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
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New derivatization reactions in pharmaceutical analysis. PubMed. Available at: [Link]
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Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PubMed Central. Available at: [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Synthesis of pharmaceuticals via alkyl‐aryl ketones. ResearchGate. Available at: [Link]
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Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. MDPI. Available at: [Link]
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Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]
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QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. Available at: [Link]
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Deacylative oxidation strategy for the preparation of alpha-functionalized carbonyls. PubMed. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. Available at: [Link]
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Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. RSC Publishing. Available at: [Link]
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Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed Central. Available at: [Link]
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Novel Biphenyl bis-Sulfonamides as Acetyl and Butyrylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]
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Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. ResearchGate. Available at: [Link]
-
Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv. Available at: [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link]
-
Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PubMed Central. Available at: [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central. Available at: [Link]
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Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. Available at: [Link]
-
Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Science. Available at: [Link]
-
TRH analogs with 4-nitro- and 4-N-butyloxycarbonylamino-1-methyl-2-pyrolylcarboxylic acid in position 1. Synthesis and biological properties. PubMed. Available at: [Link]
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4-Butyrylbiphenyl: A Versatile Synthon for the Synthesis of Heterocyclic Compounds
Application Note APN-HCS2024-01
Introduction
4-Butyrylbiphenyl is a key building block in synthetic organic chemistry, valued for its biphenyl moiety which is a common scaffold in many biologically active compounds and functional materials. The presence of a reactive carbonyl group and an α-methylene group makes 4-butyrylbiphenyl a versatile synthon for the construction of a wide array of heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the utility of 4-butyrylbiphenyl in the synthesis of various important heterocyclic cores, including pyrimidines, pyrazolines, 1,5-benzodiazepines, thiophenes, and quinolines. The protocols detailed herein are designed to be robust and adaptable, with explanations of the underlying chemical principles to facilitate their implementation and modification in a research setting.
Strategic Importance of 4-Butyrylbiphenyl in Heterocyclic Synthesis
The reactivity of 4-butyrylbiphenyl can be strategically harnessed in two primary ways. Firstly, the α-methylene group is readily deprotonated to form an enolate, which can participate in condensation reactions. Secondly, the carbonyl group is susceptible to nucleophilic attack. A common and highly effective strategy is to first convert 4-butyrylbiphenyl into a more versatile intermediate, the 4-biphenyl chalcone, through a Claisen-Schmidt condensation. This α,β-unsaturated ketone system then serves as a highly reactive precursor for a multitude of cyclization reactions.
I. Synthesis of the Key Intermediate: 4-Biphenyl Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[1][2] In this protocol, 4-butyrylbiphenyl is condensed with various aromatic aldehydes in the presence of a base to yield the corresponding 4-biphenyl chalcones.
Protocol 1: General Procedure for the Synthesis of 4-Biphenyl Chalcones
Materials:
-
4-Butyrylbiphenyl
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-butyrylbiphenyl (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of NaOH or KOH (typically 10-20%) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid is the chalcone product. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-biphenyl chalcone.[3]
Expected Yield: 70-90%
Data Presentation:
| Entry | Aldehyde | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 1-(Biphenyl-4-yl)-3-phenylprop-2-en-1-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(Biphenyl-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90 |
II. Synthesis of Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleic acids.[4] Chalcones are excellent precursors for the synthesis of substituted pyrimidines by reaction with urea, thiourea, or guanidine.[5][6]
Protocol 2: Synthesis of 2-Amino-4-(biphenyl-4-yl)-6-arylpyrimidines
Materials:
-
4-Biphenyl chalcone (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of the 4-biphenyl chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents).
-
Add a solution of NaOH or KOH in ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is the pyrimidine derivative. Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 2-aminopyrimidine derivative.[7]
Expected Yield: 60-80%
III. Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for a wide range of biological activities.[8][9] The synthesis of pyrazolines is readily achieved by the cyclization of chalcones with hydrazine hydrate.[10][11]
Protocol 3: Synthesis of 3-(Biphenyl-4-yl)-5-aryl-2-pyrazolines
Materials:
-
4-Biphenyl chalcone (from Protocol 1)
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or Glacial acetic acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the 4-biphenyl chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid pyrazoline derivative will precipitate out. Collect the product by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazoline.[10]
Expected Yield: 75-90%
IV. Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological applications, including acting as anticonvulsant and antibacterial agents.[12][[“]] They can be synthesized by the condensation of chalcones with o-phenylenediamine.[14][15]
Protocol 4: Synthesis of 2-(Biphenyl-4-yl)-4-aryl-2,3-dihydro-1H-1,5-benzodiazepines
Materials:
-
4-Biphenyl chalcone (from Protocol 1)
-
o-Phenylenediamine
-
Ethanol or Dimethylformamide (DMF)
-
Piperidine (catalytic amount)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 4-biphenyl chalcone (1 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol or DMF.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, the product may precipitate directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent like ethanol to get the pure 1,5-benzodiazepine derivative.[12]
Expected Yield: 65-85%
V. Synthesis of Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[16] Aryl ketones, such as 4-butyrylbiphenyl, can be used in a one-pot synthesis.[17][18]
Protocol 5: Synthesis of 2-Amino-3-cyano-4-(biphenyl-4-yl)-5-propylthiophene
Materials:
-
4-Butyrylbiphenyl
-
Malononitrile
-
Elemental sulfur
-
Morpholine or Diethylamine (as base and solvent)
-
Ethanol
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 4-butyrylbiphenyl (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add morpholine or diethylamine as a basic catalyst and solvent.
-
Heat the mixture at 50-60 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and dilute HCl.
-
The precipitated solid is the 2-aminothiophene derivative. Collect the product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[19]
Expected Yield: 50-70%
VI. Synthesis of Quinoline Derivatives
Quinolines are a major class of nitrogen-containing heterocycles with numerous applications in medicinal chemistry.[20] The Friedländer synthesis offers a direct route to substituted quinolines from an o-aminoaryl ketone and a compound with a reactive α-methylene group.[14][21]
Protocol 6: Friedländer Synthesis of 2-Substituted-4-(biphenyl-4-yl)quinolines
Materials:
-
2-Amino-4'-butyrylbiphenyl (requires separate synthesis from 4-butyrylbiphenyl via nitration and reduction)
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, KOH)
-
Solvent (e.g., toluene, ethanol)
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4'-butyrylbiphenyl (1 equivalent) and the ketone (2-3 equivalents) in a suitable solvent like toluene or ethanol.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., KOH).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.[22]
Expected Yield: 40-60%
Visualization of Synthetic Pathways
Diagram 1: Overall Synthetic Strategy
Caption: Synthetic routes from 4-butyrylbiphenyl to various heterocycles.
Diagram 2: Workflow for Chalcone-Mediated Heterocycle Synthesis
Caption: Step-by-step workflow for heterocycle synthesis via chalcones.
Conclusion
4-Butyrylbiphenyl is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. By leveraging its inherent reactivity, particularly through its conversion to chalcone intermediates, researchers can access pyrimidines, pyrazolines, and 1,5-benzodiazepines through well-established and high-yielding protocols. Furthermore, direct multicomponent reactions like the Gewald synthesis and classical named reactions such as the Friedländer synthesis open avenues to other important heterocyclic systems like thiophenes and quinolines. The protocols and strategies outlined in this application note provide a solid foundation for the exploration and development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. [Link]
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Al-Jibouri, M. N. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neuroprotective Potency. NeuroQuantology, 20(5), 791-801. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Reddy, K. V., & Kumar, P. S. (2016). Synthesis of 1, 5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 1(1), 1-10. [Link]
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Kumar, A., & Sharma, S. (2015). Synthesis and Characterization of Various Pyrazolines From Chalcones. International Journal for Research in Applied Science and Engineering Technology, 3(5), 1-6. [Link]
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Patel, K. D., & Prajapati, S. M. (2012). Novel synthesis of bioactive pyrazoline derivatives through reactive chalcones. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638. [Link]
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
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Sharma, V., Kumar, R., & Pathak, D. (2010). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 2(6), 323-332. [Link]
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Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. Journal of the Brazilian Chemical Society, 24(1), 149-154. [Link]
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Tayde, D. B., & Shaikh, Y. I. (2023). Synthetic aspects of 1, 4-and 1, 5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(6), 3986-4010. [Link]
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Maccioni, E., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 170-180. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]
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Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460-2468. [Link]
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Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461. [Link]
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Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2, 4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5538. [Link]
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Singh, P., & Kumar, Y. (2011). Synthesis of chalcone and their derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 2(8), 2146. [Link]
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Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
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Khodarahmi, G., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27, 759-768. [Link]
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Madhav, B., & Srivastava, A. (2022). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3, 1-20. [Link]
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Sahoo, B. M., et al. (2017). Green expedient synthesis of pyrimidine derivatives via chalcones and evaluation of their anthelmintic activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. [Link]
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Reddy, T. S., et al. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 3(4), 840-846. [Link]
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Sahu, J. K., et al. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]
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Patel, D., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]
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Al-Obaidi, A. S. M., & Al-Amery, M. H. A. (2022). Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems. IOP Conference Series: Earth and Environmental Science, 961(1), 012094. [Link]
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Sahu, P. K., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4S), S101-S107. [Link]
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Ezenwosu, E. U., et al. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. Nigerian Journal of Chemical Research, 29(1), 1-10. [Link]
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experimental setup for studying the photochemistry of 4'-Phenylbutyrophenone
An Application Note and Protocol for the Study of 4'-Phenylbutyrophenone Photochemistry
Abstract
This document provides a comprehensive guide to the experimental setup and analytical protocols for studying the photochemistry of 4'-Phenylbutyrophenone. As a canonical model for the Norrish Type II reaction, understanding its photochemical behavior is fundamental to the broader field of organic photochemistry. This guide details the underlying theory, experimental design, step-by-step protocols for irradiation and product analysis, and methods for quantum yield determination. It is intended for researchers and scientists in chemistry and drug development seeking to establish a robust and reproducible experimental framework for investigating photochemical reactions.
Introduction: The Significance of 4'-Phenylbutyrophenone
4'-Phenylbutyrophenone is an aromatic ketone that has been extensively studied as a model system for the Norrish Type II photoreaction.[1][2][3] Upon absorption of ultraviolet (UV) radiation, the molecule undergoes an intramolecular γ-hydrogen abstraction, a process that is central to many photochemical transformations.[4] This initial step leads to the formation of a 1,4-biradical intermediate, which subsequently partitions between two competing pathways: fragmentation (cleavage) and cyclization (the Norrish-Yang reaction).[1][2][5]
The study of 4'-Phenylbutyrophenone offers profound insights into:
-
Fundamental Reaction Mechanisms: Elucidating the dynamics of triplet excited states, biradical intermediates, and the factors governing reaction pathways.[5][6]
-
Structure-Reactivity Relationships: Understanding how molecular structure influences photochemical outcomes.
-
Environmental and Materials Science: The Norrish reaction is a key degradation pathway in polymers, making this a relevant model for studying photo-oxidation.[1]
This guide provides the necessary theoretical background and practical protocols to accurately quantify the products and efficiency of the 4'-Phenylbutyrophenone photoreaction.
Theoretical Framework: Mechanism of the Norrish Type II Reaction
The photochemistry of 4'-Phenylbutyrophenone is initiated by the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling in carbonyl compounds, it efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁).[6] The subsequent reaction proceeds from this triplet state.
The key steps are visualized in Figure 1:
-
Excitation & Intersystem Crossing (ISC): S₀ + hν → S₁ → T₁ The n→π* transition of the carbonyl group is responsible for the initial excitation.
-
Intramolecular γ-Hydrogen Abstraction: The triplet carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain through a six-membered transition state, forming a triplet 1,4-biradical.[2]
-
Biradical Evolution: The triplet biradical undergoes intersystem crossing to a singlet biradical. This singlet biradical is the direct precursor to the final products. Its conformation is critical in determining the product ratio.[5]
-
Reaction Pathways:
Figure 1: General mechanistic pathway for the Norrish Type II reaction of 4'-Phenylbutyrophenone.
Experimental Design & Required Materials
A successful photochemical experiment hinges on precise control over the irradiation conditions and accurate analytical quantification.
Core Equipment
| Equipment | Specification/Purpose | Recommended Vendor(s) |
| Photochemical Reactor | "Merry-go-round" or parallel beam setup to ensure uniform photon flux to all samples. | Luzchem, Ace Glass |
| UV Lamp | Medium-pressure mercury arc lamp. A filter system (e.g., Pyrex or specific glass filters) is required to isolate the desired wavelength (typically >280 nm). | Newport, Hamamatsu |
| Reaction Vessels | Quartz tubes (for maximum UV transparency) or borosilicate (Pyrex) tubes if irradiating at >300 nm. | Chemglass, Wilmad-LabGlass |
| Gas Chromatograph (GC) | Equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for product identification.[7][8] | Agilent, Shimadzu, Thermo Fisher |
| UV-Vis Spectrophotometer | For measuring absorbance of solutions, essential for quantum yield calculations. | Agilent, PerkinElmer |
| Inert Gas Supply | High-purity nitrogen or argon for deoxygenating samples. | Airgas, Praxair |
Reagents and Consumables
| Reagent | Grade/Purity | Purpose |
| 4'-Phenylbutyrophenone | >98% | Starting material |
| Benzene or Acetonitrile | Spectroscopic Grade | Solvent (solvent polarity can affect reaction outcomes[9][10]) |
| Dodecane or Tetradecane | >99% | Internal standard for GC quantification |
| Valerophenone | >99% | Chemical actinometer for quantum yield determination |
| Septa and Syringes | --- | For sealing reaction vessels and purging with inert gas |
Detailed Experimental Protocols
The following protocols provide a self-validating workflow for investigating the photochemistry of 4'-Phenylbutyrophenone.
Figure 2: A three-phase experimental workflow for photochemical analysis.
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 0.01 M solution of 4'-Phenylbutyrophenone in spectroscopic grade benzene. Also prepare a 0.01 M stock solution of the internal standard (e.g., dodecane).
-
Sample Aliquoting: In a quartz reaction tube, add 2.0 mL of the 4'-Phenylbutyrophenone solution and 0.2 mL of the internal standard solution. This creates a known, fixed ratio of analyte to standard.
-
Deoxygenation: Seal the tube with a rubber septum. Insert a long needle connected to an inert gas line, ensuring the tip is below the liquid surface. Insert a short needle as an outlet. Bubble nitrogen or argon gently through the solution for at least 15 minutes.
-
Causality Note: Molecular oxygen is an efficient quencher of triplet excited states.[11] Its removal is absolutely critical for obtaining accurate and reproducible photochemical data.
-
-
Sealing: While maintaining positive inert gas pressure, remove the outlet needle first, followed by the inlet needle. Immediately wrap the septum with Parafilm to ensure a robust seal against atmospheric oxygen ingress. Prepare multiple identical samples for time-course experiments and replicates.
Protocol 2: Photochemical Irradiation & Actinometry
-
System Setup: Turn on the mercury lamp and allow it to stabilize for at least 30 minutes. Place the appropriate filters to select the desired irradiation wavelength range.
-
Actinometry: To measure the photon flux of your system, a chemical actinometer is required. Valerophenone is a well-characterized actinometer for this purpose. Prepare a 0.1 M solution of valerophenone in benzene and deoxygenate it as described in Protocol 1.
-
Irradiation: Place the 4'-Phenylbutyrophenone samples and the valerophenone actinometer sample into the photoreactor. Irradiate for a defined period. It is recommended to perform a time-course study (e.g., 0, 5, 10, 20, 40 min) to ensure the reaction kinetics are linear and to keep the total conversion of the starting material below 20%. High conversions can lead to product photodecomposition or inner filter effects.
-
Dark Control: A fully prepared but non-irradiated sample must be kept alongside the experiment to confirm that no thermal reactions are occurring.
Protocol 3: GC-MS Analysis
-
Method Development: Develop a GC temperature program that provides baseline separation of the solvent, internal standard, 4'-Phenylbutyrophenone, and the primary fragmentation product, acetophenone.
-
Identification: Inject an irradiated sample into the GC-MS. Identify the peaks corresponding to each compound by comparing their mass spectra with a known library (e.g., NIST). 4'-Phenylbutyrophenone and acetophenone are readily identifiable.
-
Quantification:
-
Response Factors: Prepare a calibration standard containing known concentrations of 4'-Phenylbutyrophenone and the internal standard. Analyze this by GC-FID to determine the relative response factor (RF) of the detector to the two compounds.
-
Analysis: Run all irradiated samples, the dark control, and the t=0 sample on the GC-FID.
-
Calculation: The concentration of 4'-Phenylbutyrophenone remaining at each time point is calculated using the formula: [Ketone] = (Area_Ketone / Area_Standard) * RF * [Standard]
-
Protocol 4: Quantum Yield (Φ) Calculation
The quantum yield is the measure of the efficiency of a photochemical process.[12][13][14] It is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.[13]
-
Analyze Actinometer: Analyze the irradiated valerophenone sample by GC to determine the concentration of acetophenone formed.
-
Calculate Photon Flux: Use the known quantum yield of acetophenone formation from valerophenone (Φ_val = 0.33 in benzene) to calculate the number of photons that entered the sample per unit time (I₀).
-
Calculate Reaction Quantum Yield: The quantum yield for the disappearance of 4'-Phenylbutyrophenone (Φ_-PBP) is calculated by relating the moles of PBP consumed to the moles of photons absorbed.
Data Interpretation & Troubleshooting
| Observation | Potential Cause(s) | Recommended Action |
| Low or no reaction | Inefficient deoxygenation (triplet quenching by O₂). | Improve purging technique; check for leaks in septa. |
| Low lamp output. | Check lamp age; perform actinometry to verify photon flux. | |
| Poor reproducibility | Inconsistent deoxygenation. | Standardize purging time and flow rate for all samples. |
| Fluctuations in lamp intensity. | Ensure lamp is fully warmed up before starting the experiment. | |
| Non-uniform irradiation. | Confirm proper operation of the merry-go-round reactor. | |
| Unexpected peaks in GC | Impurities in starting material or solvent. | Verify purity of reagents; run a blank of the solvent. |
| Secondary photochemistry. | Reduce irradiation time to keep conversion < 20%. |
Conclusion
The experimental framework detailed in this application note provides a reliable and scientifically rigorous method for investigating the photochemistry of 4'-Phenylbutyrophenone. By carefully controlling experimental variables, especially the exclusion of oxygen, and by using chemical actinometry for accurate quantum yield determination, researchers can generate high-quality data. This enables a deeper understanding of the fundamental principles of the Norrish Type II reaction, which has broad implications across chemical science and technology.
References
- Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes.
- Barra, M., & Agha, K. A. (1997). Diffuse Reflectance Laser-flash Photolytic Study of Aromatic Ketones within Calixarene Solid Matrices. Supramolecular Chemistry, 10, 91-95.
- ResearchGate. (n.d.). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization.
- Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center.
- (2018). Controlled release of volatile compounds using the Norrish type II reaction. In Books.
- Wikipedia. (n.d.). Quantum yield.
- Kumar, C. V., Das, P. K., O'Sullivan, W. I., Eḡe, S. N., & Griffin, G. W. (1984). A laser flash photolysis study of some aromatic keto-epoxides. Characterization of ylides and their precursors. Journal of the Chemical Society, Perkin Transactions 2, 1745-1750.
- (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. National Institutes of Health.
- ResearchGate. (n.d.). Photochemistry is the study of chemical reactions resulting from the.
- Guerin, B., & Johnston, L. J. (1989). Laser flash photolysis studies of 2,4,6-trialkylphenyl ketones. Canadian Journal of Chemistry.
- Wikipedia. (n.d.). Norrish reaction.
- (n.d.). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. ChemRxiv.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- ResearchGate. (n.d.). Dynamic aspects of the behavior of aromatic ketone triplets in anionic micelles. A laser flash photolysis study.
- Canadian Science Publishing. (n.d.). Laser flash photolysis studies of 2,4,6-trialkylphenyl ketones.
- (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace.
- PubMed. (n.d.). Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination.
- Chem-Station Int. Ed. (2017). Norrish Reaction.
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- ResearchGate. (n.d.). Scheme 1 Reaction scheme of the Norrish Type II reaction for....
- alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
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- (2023).
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Application Notes & Protocols: 4-Butyrylbiphenyl as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 4-Butyrylbiphenyl as a strategic starting material for synthesizing active pharmaceutical ingredients (APIs). We move beyond theoretical discussions to provide robust, field-proven protocols, focusing on the conversion of 4-Butyrylbiphenyl into high-value biphenyl-alkanoic acid scaffolds. The causality behind experimental choices, self-validating protocol design, and authoritative citations form the core of this document, ensuring both scientific integrity and practical applicability in a drug discovery and development setting.
Introduction: The Strategic Value of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous APIs. Its rigid, planar structure allows for precise spatial orientation of functional groups, facilitating strong interactions with biological targets. Fenbufen (γ-oxo[1,1'-biphenyl]-4-butanoic acid), a non-steroidal anti-inflammatory drug (NSAID), is a prominent example where the biphenyl group is critical for its pharmacological activity.[1][2][3]
4-Butyrylbiphenyl (also known as 4'-Phenylbutyrophenone) emerges as a key precursor for a class of biphenyl-containing compounds. Its structure, featuring a biphenyl core and an alkyl ketone chain, offers a unique entry point for transformations that are fundamental to the synthesis of fenbufen analogs and other potential therapeutic agents.
This guide focuses on a particularly powerful transformation: the Willgerodt-Kindler reaction , which repositions the carbonyl functionality to the terminal end of the alkyl chain, converting 4-Butyrylbiphenyl into a versatile carboxylic acid intermediate.
Core Synthetic Application: From Ketone to a Carboxylic Acid Scaffold via the Willgerodt-Kindler Reaction
The direct reduction of the ketone in 4-Butyrylbiphenyl (e.g., via Clemmensen or Wolff-Kishner reduction) yields 4-butylbiphenyl, a compound with limited direct application as an API. A far more strategic transformation is the functional group migration and oxidation offered by the Willgerodt-Kindler reaction.
Principle and Mechanism
The Willgerodt-Kindler reaction is an organic reaction that converts an aryl alkyl ketone into a corresponding thioamide using elemental sulfur and a secondary amine, such as morpholine.[4][5][6] This thioamide can then be readily hydrolyzed to the corresponding carboxylic acid. The net effect is the migration of the carbonyl group from an internal position to the terminal carbon of the alkyl chain, accompanied by oxidation.
The reaction proceeds through a complex but well-studied mechanism:[4][7]
-
Enamine Formation: The ketone (4-Butyrylbiphenyl) reacts with the amine (morpholine) to form an enamine intermediate.
-
Thiation: The electron-rich enamine acts as a nucleophile, attacking elemental sulfur.
-
Rearrangement Cascade: A series of rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, facilitates the effective "migration" of the carbonyl functionality down the alkyl chain.
-
Thioamide Formation: The process culminates in the formation of a stable terminal thioamide.
-
Hydrolysis: The resulting thioamide is subjected to acidic or basic hydrolysis to yield the final carboxylic acid, 4-(biphenyl-4-yl)butanoic acid.
This transformation is invaluable as it converts a simple ketone into a carboxylic acid, a common functional group in APIs responsible for improving solubility and enabling interactions with biological targets.
Workflow for Synthesis of 4-(Biphenyl-4-yl)butanoic Acid
The following diagram illustrates the two-stage process of converting 4-Butyrylbiphenyl into the target carboxylic acid.
Caption: Synthetic workflow from 4-Butyrylbiphenyl to 4-(Biphenyl-4-yl)butanoic Acid.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. 4-Butyrylbiphenyl may cause skin and eye irritation.[8][9] Morpholine is corrosive and flammable. Elemental sulfur is a flammable solid.
Protocol 1: Synthesis of 4-(Biphenyl-4-yl)-N-morpholinobutanethioamide
This protocol details the Willgerodt-Kindler reaction step.
Materials:
-
4-Butyrylbiphenyl (1.0 eq)
-
Elemental Sulfur (S₈) (2.5 eq)
-
Morpholine (10.0 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 4-Butyrylbiphenyl (e.g., 10.0 g, 42.0 mmol).
-
Add morpholine (e.g., 36.6 g, 420 mmol, ~36.5 mL).
-
Add powdered elemental sulfur (e.g., 3.36 g, 105 mmol).
-
Equip the flask with a reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to a gentle reflux (typically around 130-140°C) using a heating mantle.
-
Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark, viscous mixture slowly into 200 mL of cold water with vigorous stirring.
-
The crude thioamide product will often precipitate as a solid or an oil. If it is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal.
-
Isolate the crude product by vacuum filtration, washing the solid with cold water to remove excess morpholine.
-
The crude thioamide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Hydrolysis to 4-(Biphenyl-4-yl)butanoic Acid
This protocol details the conversion of the thioamide intermediate to the final carboxylic acid.
Materials:
-
4-(Biphenyl-4-yl)-N-morpholinobutanethioamide (from Protocol 1)
-
70% (v/v) Sulfuric Acid or 20% (w/v) Sodium Hydroxide solution
-
Round-bottom flask with reflux condenser
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Place the crude or purified thioamide (e.g., 10.0 g) into a 250 mL round-bottom flask.
-
Add 100 mL of 70% sulfuric acid (for acidic hydrolysis) or 100 mL of 20% sodium hydroxide (for basic hydrolysis).
-
Heat the mixture to reflux and maintain for 6-10 hours, until the evolution of hydrogen sulfide (H₂S - rotten egg smell, highly toxic) ceases. Crucial: This step must be done in a highly efficient fume hood.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution over 200 g of crushed ice.
-
A white precipitate of the crude carboxylic acid should form. If basic hydrolysis was used, slowly acidify the mixture with concentrated HCl until the pH is ~2 to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Purify the crude 4-(biphenyl-4-yl)butanoic acid by recrystallization from a solvent mixture like ethanol/water or acetic acid/water.
-
Dry the final product in a vacuum oven at 60°C.
Summary of Key Experimental Parameters
| Parameter | Stage 1: Willgerodt-Kindler | Stage 2: Hydrolysis |
| Starting Material | 4-Butyrylbiphenyl | 4-(Biphenyl-4-yl)-N-morpholinobutanethioamide |
| Key Reagents | Sulfur (S₈), Morpholine | H₂SO₄ (aq) or NaOH (aq), then HCl |
| Solvent | Morpholine (acts as reagent and solvent) | Water |
| Temperature | Reflux (~130-140°C) | Reflux (~100-110°C) |
| Reaction Time | 8 - 12 hours | 6 - 10 hours |
| Typical Yield | 70 - 85% (crude thioamide) | 80 - 95% (from thioamide) |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol/Water) |
Relationship to Fenbufen and Structural Analogs
Fenbufen's chemical name is 4-oxo-4-(biphenyl-4-yl)butanoic acid.[2] It is important to note that the most common industrial synthesis of fenbufen does not start from 4-Butyrylbiphenyl. Instead, it typically involves a Friedel-Crafts acylation of biphenyl with succinic anhydride.[10][11]
Caption: Comparison of Fenbufen synthesis vs. synthesis of its structural analog.
The product derived from 4-Butyrylbiphenyl, 4-(biphenyl-4-yl)butanoic acid, is a reduced analog of fenbufen, lacking the gamma-keto group. This structural difference is significant. However, the synthesis of such analogs is crucial in drug discovery for establishing Structure-Activity Relationships (SAR).[1] By comparing the biological activity of fenbufen with its reduced analog, researchers can determine the importance of the keto-group for the drug's efficacy and selectivity, for instance, towards COX-1/COX-2 enzymes.[12]
Analytical and Quality Control (QC) Methods
Rigorous analytical chemistry is essential for confirming the identity, purity, and quality of the starting material, intermediates, and final API.[13][]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure at each stage. For the final product, one would expect to see characteristic aromatic signals for the biphenyl protons and aliphatic signals for the butyric acid chain.
-
Mass Spectrometry (MS): Provides accurate molecular weight confirmation of the product and helps identify any impurities or byproducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the reaction progress. Key transformations to observe include the disappearance of the ketone C=O stretch (~1680 cm⁻¹) from 4-Butyrylbiphenyl and the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹) in the final product.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and thermal characteristics of the final crystalline solid, which are critical indicators of purity.
Conclusion
4-Butyrylbiphenyl is a highly effective and strategic precursor for accessing biphenyl-alkanoic acid derivatives, a chemical class rich in pharmacologically active compounds. The Willgerodt-Kindler reaction provides a powerful and reliable method for converting this ketone into 4-(biphenyl-4-yl)butanoic acid, a valuable building block and a key analog for SAR studies of APIs like fenbufen. The detailed protocols and analytical guidance provided herein offer a solid foundation for researchers to leverage 4-Butyrylbiphenyl in their drug discovery and development programs, enabling the efficient and controlled synthesis of novel molecular entities.
References
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Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. (1977-04). [Link]
-
Safety data sheet - Biphenyl. CPAchem. [Link]
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Synthesis of 4-(2'-Fluoro-4-biphenylyl)-butyric acid by method A. PrepChem.com. [Link]
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Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. PMC - NCBI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. (2023-06-16). [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Fenbufen Synthesis. YouTube. (2023-05-23). [Link]
-
Fenbufen Based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as Safer Antiinflammatory and Analgesic Agents. PubMed. [Link]
-
Willgerodt Rearrangement. Unacademy. [Link]
-
Synthetic strategy for the preparation of fenbufen. ResearchGate. [Link]
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Willgerodt‐Kindler Reaction. MSU chemistry. (2009-01-30). [Link]
-
A New Process for the Synthesis of Indobufen. ResearchGate. [Link]
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Willgerodt-Kindler Reaction. SynArchive. [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
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Fenbufen | C16H14O3. PubChem - NIH. [Link]
- Refining method of fenbufen.
- Procedure for the preparation of 4-phenyl butyrate and uses thereof.
-
Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT. [Link]
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SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. (2002-11-28). [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. (2015-07-17). [Link]
-
(PDF) The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. (2015-07-21). [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. (2015-07-17). [Link]
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Analytical Methods. OPUS. (2025-08-28). [Link]
-
Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH. [Link]
-
The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. Scilit. [Link]
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Application Notes and Protocols for the Quantification of 4-Butyrylbiphenyl
Introduction: The Analytical Imperative for 4-Butyrylbiphenyl
4-Butyrylbiphenyl, also known as 4'-Phenylbutyrophenone, is a key chemical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a biphenyl core and a butyryl chain, imparts specific physicochemical properties that are critical to consider during the development of analytical methods for its quantification. The accurate and precise measurement of 4-Butyrylbiphenyl is paramount for ensuring product quality, process control, and regulatory compliance in the pharmaceutical and chemical industries.[1][2]
This comprehensive guide provides a detailed exploration of the development of analytical methods for the quantification of 4-Butyrylbiphenyl. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to establish robust and reliable analytical techniques. The methodologies discussed herein are grounded in fundamental analytical principles and adhere to the stringent validation requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]
Physicochemical Properties of 4-Butyrylbiphenyl: A Foundation for Method Development
A thorough understanding of the physicochemical properties of 4-Butyrylbiphenyl is the cornerstone of effective analytical method development. These properties dictate the choice of analytical technique, sample preparation procedures, and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | TCI[2][4][5] |
| Molecular Weight | 224.30 g/mol | TCI[2][4][5], Fluorochem[1] |
| Appearance | Light yellow to brown powder/crystal | TCI[2][4][5] |
| Melting Point | 93.0 to 96.0 °C | TCI[2][4] |
| Boiling Point | 355 °C | TCI[4] |
| LogP | 4.32 | Fluorochem[1] |
| Solubility | Given its high LogP, 4-Butyrylbiphenyl is expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane, and sparingly soluble in water. | Inferred from LogP |
| UV Absorbance | The biphenyl chromophore suggests strong UV absorbance, likely in the range of 250-280 nm.[6][7] | Inferred from structure |
The high LogP value indicates that 4-Butyrylbiphenyl is a non-polar, lipophilic compound, making it an excellent candidate for reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC). Its UV absorbance profile makes UV-Vis spectrophotometry a suitable detection method for HPLC. The compound's volatility, as suggested by its boiling point, also allows for analysis by GC.
Strategic Approach to Analytical Method Development
The development of a robust analytical method is a systematic process that involves several key stages, from initial feasibility studies to full method validation.
Caption: A generalized workflow for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) Method for 4-Butyrylbiphenyl Quantification
RP-HPLC is a versatile and widely used technique for the quantification of APIs and their intermediates. The non-polar nature of 4-Butyrylbiphenyl makes it ideally suited for separation on a reversed-phase column.
Rationale for Method Design
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar compounds like 4-Butyrylbiphenyl. A biphenyl stationary phase can also offer alternative selectivity due to π-π interactions with the biphenyl moiety of the analyte.[8]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The high proportion of organic solvent is necessary to elute the lipophilic analyte in a reasonable time with good peak shape. A small amount of acid, such as formic acid, can improve peak shape and reproducibility.
-
Detection: The conjugated biphenyl system in 4-Butyrylbiphenyl results in strong UV absorbance. A detection wavelength within the range of 250-280 nm is expected to provide good sensitivity. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 30 70 10.0 10 90 12.0 10 90 12.1 30 70 | 15.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (with PDA scanning from 200-400 nm)
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the 4-Butyrylbiphenyl sample in the mobile phase initial composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid) to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the thermal stability of 4-Butyrylbiphenyl, GC-MS is an excellent choice for its quantification, especially for trace-level analysis and impurity profiling.
Rationale for Method Design
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for the analysis of aromatic ketones like 4-Butyrylbiphenyl.[9][10]
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity.
-
Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any potential impurities and to achieve a reasonable analysis time.
-
Mass Spectrometry: Electron ionization (EI) is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification through library searching. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range (Full Scan): m/z 50-350.
-
Selected Ions for SIM (for quantification): m/z 224 (molecular ion), 181, 152 (characteristic fragments - to be confirmed by initial full scan analysis).
Sample Preparation:
-
Prepare a stock solution of 4-Butyrylbiphenyl in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
For impurity profiling, a more concentrated sample solution may be required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for the quantification of compounds at very low concentrations, such as in biological matrices or for the detection of trace-level genotoxic impurities.
Rationale for Method Design
-
Chromatography: A rapid HPLC or UHPLC separation is sufficient to separate the analyte from the bulk of the matrix components before it enters the mass spectrometer. A shorter column and a faster gradient can be employed compared to HPLC-UV methods.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for 4-Butyrylbiphenyl, as the ketone functional group can be protonated to form the [M+H]⁺ ion.
-
Multiple Reaction Monitoring (MRM): MRM is the key to the high selectivity and sensitivity of LC-MS/MS. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences from other compounds in the sample.
Detailed LC-MS/MS Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 80 20 2.0 5 95 3.0 5 95 3.1 80 20 | 5.0 | 80 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition:
-
Precursor Ion (Q1): m/z 225.1 ([M+H]⁺)
-
Product Ion (Q3): To be determined by infusion and fragmentation of a standard solution. Likely fragments would correspond to the loss of the butyryl group or parts of it.
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Caption: A schematic workflow of the LC-MS/MS quantification process.
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is reliable and reproducible. The key validation parameters, as defined by ICH guidelines, are summarized below.[3]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. | No interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for drug substance. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results. |
Conclusion: A Framework for Reliable Quantification
The development of analytical methods for the quantification of 4-Butyrylbiphenyl is a critical undertaking in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of the strategic approach to method development, along with detailed protocols for HPLC-UV, GC-MS, and LC-MS/MS. By understanding the physicochemical properties of the analyte and adhering to the principles of method validation, researchers can establish reliable and robust analytical methods that ensure the quality and safety of their products. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
References
-
Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after PreColumn Derivatization with Dansyl Chloride. ResearchGate. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
-
A UV–Vis absorption spectrum of BTBPI (bis-(4-tert-butyl phenyl)-iodonium. ResearchGate. [Link]
-
Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PubMed Central. [Link]
-
UV-visible absorption spectra. Chemguide. [Link]
-
GC-MS analysis of biphenyls and dibenzofurans present in the transition... ResearchGate. [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]
-
4-Phenylbutyrophenone. PubChem. [Link]
-
LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. PubMed. [Link]
-
Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns. LCGC International. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]
-
Phytochemical Investigation by GC-MS and Antimicrobial Activities of Boswellia carterii Extract by Accelerated Solvent Extraction. Research Journal of Pharmacy and Technology. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Total ion GC-MS chromatogram of the main metabolites of biphenyl (1)... ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 4-Butyrylbiphenyl synthesis
Technical Support Center: 4-Butyrylbiphenyl Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Butyrylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet nuanced Friedel-Crafts acylation reaction. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Troubleshooting Guide: Addressing Low Yield
This section addresses the most pressing and specific issues encountered during the synthesis of 4-Butyrylbiphenyl.
Q1: My reaction yield is consistently low (<40%) or fails completely. What are the most critical factors I should investigate first?
A low or non-existent yield in a Friedel-Crafts acylation is almost always traceable to a few critical factors. The primary culprits are the deactivation of the catalyst, the purity of your reagents, and sub-optimal reaction conditions.
Core Areas for Immediate Investigation:
-
Catalyst Inactivity (Moisture is the Enemy): The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[1] The ketone product also forms a stable complex with the Lewis acid, which is why a stoichiometric amount, not a catalytic amount, is required.[1][2][3]
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly purified batch. Handle it rapidly in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen). Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a 1:1 molar ratio of the Lewis acid to the acylating agent. This is because the product, 4-Butyrylbiphenyl, is a ketone, which is a moderate Lewis base. It will form a stable complex with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[2][4]
-
Solution: Use a slight excess of AlCl₃ (e.g., 1.1 to 1.5 equivalents) relative to the limiting reagent (typically butyryl chloride) to ensure there is enough active catalyst to drive the reaction to completion.
-
-
Reagent Purity: The purity of your biphenyl, butyryl chloride, and solvent is paramount.
-
Butyryl Chloride: Can hydrolyze over time to butyric acid and HCl. Butyric acid can compete for the catalyst. It can also form butyric anhydride, especially if prepared using thionyl chloride without proper temperature control.[5] Use freshly distilled or a new bottle of high-purity butyryl chloride.
-
Solvent: The solvent must be inert and anhydrous. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[6] Ensure they are passed through a solvent purification system or dried over a suitable drying agent (e.g., CaH₂).
-
The following workflow provides a systematic approach to diagnosing these primary issues.
Caption: Initial troubleshooting workflow for low yield.
Q2: My TLC/HPLC analysis shows multiple products. What are the likely impurities?
While Friedel-Crafts acylation is known for its high regioselectivity and resistance to poly-substitution, impurities can still arise.[3][7]
-
Unreacted Starting Materials: The most common "impurities" are simply your starting materials, biphenyl and butyryl chloride (or its hydrolysis product, butyric acid). This points back to the issues in Q1: inactive catalyst, insufficient reaction time, or incorrect temperature.
-
Isomeric Products: The primary desired product is 4-Butyrylbiphenyl (para-substituted). However, a small amount of 2-Butyrylbiphenyl (ortho-substituted) can form. The bulky acylium ion electrophile generally shows a strong preference for the sterically less hindered para position.[8] If you are seeing an unusually high ortho:para ratio, it could be influenced by the choice of solvent or an extremely high reaction temperature.
-
Poly-acylation Products: This is highly unlikely. The butyryl group is electron-withdrawing, which deactivates the aromatic ring and makes a second acylation reaction unfavorable.[4][9][10] If you suspect poly-acylation, it suggests your starting material was not biphenyl but a biphenyl derivative with a strong activating group.
-
Byproducts from Reagent Decomposition: Impurities in the starting materials can lead to their own reaction products.
Analytical Protocol for Impurity Identification:
-
Sample Preparation: Prepare a dilute solution of your crude product in a suitable solvent (e.g., acetonitrile/water for HPLC).
-
HPLC Analysis: Use a C18 reversed-phase column for separation. A gradient elution method is typically effective for separating compounds with different polarities.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detection: UV detection at 210 nm and 260 nm can be effective.[12]
-
-
Characterization: Compare the retention times of the peaks in your crude product with authentic standards of biphenyl and 4-Butyrylbiphenyl. If available, use LC-MS to get mass data for the unknown impurity peaks to help identify their structure.
Q3: How can I optimize reaction conditions to maximize the yield of 4-Butyrylbiphenyl?
Optimization involves the careful control of stoichiometry, temperature, and the order of reagent addition.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Biphenyl: 1.0 eq | The aromatic substrate. |
| Butyryl Chloride: 1.0-1.2 eq | A slight excess can help drive the reaction. | |
| AlCl₃: 1.1-1.5 eq | Must be stoichiometric to the acylating agent to account for complexation with the ketone product.[2][6] | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert, anhydrous, and effectively solvates the reaction intermediates.[6][13] |
| Temperature | 0°C for addition, then warm to Room Temp | Adding the reagents at a lower temperature controls the initial exothermic reaction. Allowing it to warm to room temperature or gently heating may be necessary for completion.[14][15] |
| Order of Addition | Suspend Biphenyl and AlCl₃ in solvent, then add Butyryl Chloride dropwise. | This "normal" addition allows for the pre-formation of a complex between the Lewis acid and the aromatic substrate, which can sometimes improve selectivity. Alternatively, adding the biphenyl to a pre-formed complex of AlCl₃ and butyryl chloride also works well. Consistency is key. |
| Reaction Time | 2-8 hours | Monitor by TLC or HPLC until consumption of the limiting reagent is observed. |
Step-by-Step Optimized Protocol:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.3 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Add anhydrous DCM via cannula, and cool the resulting suspension to 0°C in an ice bath.
-
Add biphenyl (1.0 equivalent) to the stirred suspension.
-
Add butyryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress every hour using TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Once the biphenyl is consumed (typically 2-4 hours), proceed to the workup.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this reaction?
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of butyryl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile.[4][9]
-
Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, and regenerates the AlCl₃ catalyst.[2]
-
Product Complexation: The newly formed ketone product complexes with AlCl₃, which is why a stoichiometric amount of the Lewis acid is consumed. This complex is broken during the aqueous workup.[1][2]
Caption: Mechanism of Friedel-Crafts Acylation.
Q: Are there "greener" or milder alternatives to AlCl₃?
Yes, the development of more environmentally benign catalytic systems is an active area of research. While AlCl₃ is highly effective, it generates significant acidic waste during workup.
-
Other Lewis Acids: Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze the reaction, sometimes requiring higher temperatures but offering easier handling.[9][15]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored. They offer the significant advantages of being reusable, easily separable from the reaction mixture, and generally less corrosive.[8]
-
Brønsted Acids: In some cases, particularly with activated aromatic rings, strong Brønsted acids like triflic acid (CF₃SO₃H) or even methanesulfonic acid have been used to promote acylation, sometimes without any metal catalyst.[3][16]
-
Ionic Liquids: Certain ionic liquids have been shown to act as both solvent and catalyst for Friedel-Crafts reactions, offering a recyclable reaction medium.[14]
Q: How should I properly purify the crude 4-Butyrylbiphenyl?
Purification is critical for obtaining a high-purity final product and can be a source of yield loss if not performed carefully.
-
Quenching: The reaction must be carefully quenched to destroy any remaining acylating agent and to break up the aluminum-ketone complex. This is typically done by slowly pouring the reaction mixture into a flask containing crushed ice and concentrated HCl. This is a highly exothermic process and should be done with vigorous stirring in a well-ventilated fume hood.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Be cautious of gas evolution (CO₂).
-
Brine (saturated NaCl solution) (to remove the bulk of the water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure 4-Butyrylbiphenyl. A mixed solvent system like ethanol/water or hexanes/ethyl acetate can be effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective or if impurities are very close in polarity, silica gel chromatography is the alternative. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar product from more polar impurities.
-
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2022).
- Royal Society of Chemistry. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- The Vespiary. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?.
- National Institutes of Health. (2023).
- Chemistry Steps. (n.d.).
-
Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. [Link]
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- BenchChem. (2025).
- Science-Revision.co.uk. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (2020).
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents [patents.google.com]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 16. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 4-Butyrylbiphenyl
Welcome to the technical support guide for the synthesis of 4-Butyrylbiphenyl. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving high purity and yield is paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of side-products in the Friedel-Crafts acylation of biphenyl.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction chemistry to build a foundational understanding of potential side-product pathways.
Q1: What are the primary expected side-products in the Friedel-Crafts acylation of biphenyl with butyryl chloride?
A: The synthesis of 4-Butyrylbiphenyl via Friedel-Crafts acylation is a robust electrophilic aromatic substitution, but several side-products can arise.[1][2] The most common are:
-
Isomeric Byproducts: The primary isomeric byproduct is 2-Butyrylbiphenyl, resulting from acylation at the ortho-position of the biphenyl ring.[3]
-
Polyacylated Products: While the butyryl group is deactivating, under forcing conditions (e.g., high temperature or excess catalyst), di-acylation can occur, leading to products like 4,4'-dibutyrylbiphenyl.[4][5]
-
Reagent-Derived Impurities: If anhydrous conditions are not strictly maintained, butyryl chloride can hydrolyze to butyric acid.[6][7] This not only consumes the reagent but also deactivates the Lewis acid catalyst.
Q2: Why is 4-Butyrylbiphenyl (para-acylation) the major product over the 2-isomer (ortho-acylation)?
A: The phenyl substituent on a benzene ring is an ortho-, para-directing group.[3] This means it activates these positions for electrophilic attack. However, the formation of the major product is governed by sterics. The bulky nature of the adjacent phenyl ring sterically hinders the approach of the electrophile (the acylium ion-Lewis acid complex) to the ortho-position.[3] Consequently, the more accessible and less hindered para-position is the preferred site of reaction, leading to 4-Butyrylbiphenyl as the major product.
Q3: Is polyacylation a significant concern in this synthesis?
A: Generally, polyacylation is less of a concern than in Friedel-Crafts alkylation reactions.[8] The acyl group introduced onto the biphenyl ring is electron-withdrawing, which deactivates the aromatic system toward further electrophilic substitution.[5][9] This makes the second acylation event significantly slower than the first. However, polyacylation can become an issue if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times, or a large excess of the acylating agent and catalyst), leading to the formation of di-acylated species.[5]
Q4: What is the role of the Lewis acid (e.g., AlCl₃) and why is a stoichiometric amount required?
A: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), plays a critical role in generating the reactive electrophile.[1] It coordinates with the chlorine atom of butyryl chloride, polarizing the C-Cl bond and ultimately facilitating the formation of a highly electrophilic acylium ion ([CH₃CH₂CH₂CO]⁺).
Unlike in some other catalytic reactions, a stoichiometric amount (or even a slight excess) of AlCl₃ is necessary. This is because the ketone product, 4-Butyrylbiphenyl, is a Lewis base and forms a stable complex with the AlCl₃.[10] This complexation effectively removes the AlCl₃ from the catalytic cycle. The reaction stops once all the AlCl₃ is complexed with the product. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final ketone product.[10][11]
Q5: How can my reagents or solvent contribute to side-product formation?
A: Reagent and solvent quality are critical for a clean reaction.
-
Butyryl Chloride: Must be pure and free from hydrolyzed butyric acid. Butyric acid will react with the AlCl₃ catalyst, consuming it in a non-productive pathway.[6][12]
-
Aluminum Chloride (AlCl₃): Must be anhydrous. AlCl₃ is highly hygroscopic and reacts violently with water.[9] Any moisture present in the reagents or solvent will decompose the catalyst, leading to a low or no yield.[9]
-
Solvent: The solvent must be inert and dry. Common solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are suitable.[3] Using a solvent that can react under Friedel-Crafts conditions (like benzene or toluene, unless they are the intended substrate) will lead to a complex mixture of products.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues based on observed outcomes.
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ was exposed to atmospheric moisture.[9] 2. Insufficient Catalyst: Less than a 1:1 molar ratio of AlCl₃ to butyryl chloride was used.[3][10] 3. Reagent Impurity: Butyryl chloride has hydrolyzed to butyric acid.[12] | 1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. 2. Ensure at least a 1.1 to 1.2 molar equivalent of AlCl₃ is used relative to the limiting reagent. 3. Use freshly distilled or a new bottle of butyryl chloride. |
| Significant Formation of 2-Butyrylbiphenyl Isomer | 1. High Reaction Temperature: Higher temperatures can overcome the steric barrier for ortho-acylation, reducing regioselectivity. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile.[13] | 1. Maintain a low reaction temperature (0 °C to room temperature). Add the biphenyl solution dropwise to the pre-formed acylium ion complex at 0 °C. 2. Screen inert solvents. Non-polar solvents like dichloromethane or carbon disulfide often provide good selectivity.[13] |
| Presence of High Molecular Weight Byproducts (Di-acylation) | 1. Incorrect Stoichiometry: Molar ratio of acylating agent to biphenyl is too high. 2. High Reaction Temperature: Provides the activation energy needed for the second, more difficult acylation.[5] | 1. Use a biphenyl:butyryl chloride molar ratio of approximately 1:1. A slight excess of the acylating agent is sometimes used, but should be minimized. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating after the starting material is consumed. |
| Difficult Product Purification (Oily Product, Co-elution) | 1. Isomer Mixture: The 2- and 4- isomers have very similar polarities, making them difficult to separate by standard silica gel chromatography.[14] 2. Incomplete Workup: Residual starting materials or aluminum salts are present. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate). 2. Chromatography: If recrystallization fails, more advanced chromatographic techniques may be needed. Reversed-phase HPLC can often resolve closely related isomers.[15] Ensure the crude product is thoroughly washed during workup to remove water-soluble impurities. |
Section 3: Visualizing the Reaction and Troubleshooting Workflow
Reaction Mechanism: Formation of 4- and 2-Butyrylbiphenyl
The following diagram illustrates the key steps in the Friedel-Crafts acylation of biphenyl, highlighting the competitive pathways leading to the desired para-product and the isomeric ortho-side-product.
Caption: Troubleshooting workflow for 4-Butyrylbiphenyl synthesis.
Section 4: Optimized Experimental Protocol to Minimize Side-Products
This protocol is adapted from established procedures and optimized to favor the formation of the 4-isomer while minimizing side reactions. [13][16] Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Biphenyl
-
Butyryl Chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl), 3M
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to create a stirrable slurry.
-
Electrophile Formation: Cool the slurry to 0 °C using an ice bath. Add butyryl chloride (1.05 equivalents) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the acylium ion complex.
-
Acylation Reaction: Dissolve biphenyl (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the biphenyl solution dropwise to the cold, stirring reaction mixture over 30-45 minutes. Critical Step: Maintaining a low temperature during addition is key to maximizing para-selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the biphenyl starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 3M HCl. Caution: This is an exothermic process that releases HCl gas. This step hydrolyzes the AlCl₃-ketone complex and neutralizes excess AlCl₃. [10]7. Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield pure 4-Butyrylbiphenyl. Check purity by NMR, GC-MS, and melting point.
References
- BenchChem. (2025). identifying and minimizing side reactions of 4-(4-Fluorophenyl)butyryl chloride.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Quora. (2017). What is the function of AlCl3 in the Friedel-Crafts reaction?.
- BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts reactions.
- Wikipedia. Butyryl chloride.
- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
- Sathee Jee. Friedel Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. Friedel–Crafts reaction.
- Gorelik, M. V., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central.
- BenchChem. (2025). Preventing polyacylation in Friedel-Crafts reactions.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Friedel–Crafts acylation mechanism.
- ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
- National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- University of Wisconsin-Madison. (2012). Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment.
- VanDeMark Chemical. BUTYRYL CHLORIDE.
- YouTube. (2022). Sec. Butyl chloride undergo alkaline hydrolysis in the polar solvent by (A) S_N^2 (B) S_N^1 (C)....
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- PubMed. Purification of polybrominated biphenyl congeners.
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- Chegg.com. (2020). Solved Biphenyl (phenylbenzene) undergoes the Friedel-Crafts.
- Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- Central College. (2019). Ibuprofen Synthesis | Synaptic.
- Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation).
- BenchChem. (2025). Purification techniques for separating cis and trans isomers of 2,4-heptadiene.
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 7. vandemark.com [vandemark.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Technical Support Center: Purification of Crude 4-Butyrylbiphenyl
Welcome to the technical support center for the purification of crude 4-Butyrylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this key intermediate.
Introduction
4-Butyrylbiphenyl is a solid organic compound with a melting point of approximately 93-96°C and a boiling point of 355°C at atmospheric pressure.[1][2] It is commonly synthesized via Friedel-Crafts acylation of biphenyl, a reaction that can lead to several impurities. Achieving high purity is critical for its use in subsequent synthetic steps, particularly in the development of active pharmaceutical ingredients (APIs). This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography.
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of 4-Butyrylbiphenyl.
Recrystallization Troubleshooting
Issue 1: Oily Residue Instead of Crystals
-
Possible Cause: The chosen solvent may be too good at dissolving 4-Butyrylbiphenyl, even at lower temperatures, or the concentration of impurities is high, leading to freezing point depression.
-
Troubleshooting Steps:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.[3] 4-Butyrylbiphenyl, with its biphenyl group and ketone functionality, is a relatively nonpolar compound. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4]
-
Recommended Solvents: Consider using a nonpolar solvent like hexanes or heptane, or a slightly more polar solvent like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Experimental Verification: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating to determine the optimal choice.
-
-
Inducing Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 4-Butyrylbiphenyl.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and encourage crystallization upon cooling.
-
Issue 2: Low Recovery of Purified Product
-
Possible Cause: Too much solvent was used, the cooling process was too rapid, or the compound has significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Solvent Optimization: If solubility in the cold solvent is the issue, a different solvent or a mixed solvent system may be necessary.
-
Issue 3: Colored Impurities Persist in Crystals
-
Possible Cause: Colored impurities may be co-crystallizing with the product.
-
Troubleshooting Steps:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb some of the desired product.
-
Repeat Recrystallization: A second recrystallization can often remove persistent impurities.
-
Column Chromatography Troubleshooting
Issue 1: Poor Separation of 4-Butyrylbiphenyl from Impurities
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine the best solvent system. For a compound of moderate polarity like 4-Butyrylbiphenyl, a mixture of a nonpolar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[5]
-
Adjust Polarity: Aim for an Rf value of 0.2-0.4 for 4-Butyrylbiphenyl on the TLC plate.
-
If the Rf is too high (compound moves too fast), decrease the polarity of the eluent (reduce the amount of the more polar solvent).
-
If the Rf is too low (compound stays at the baseline), increase the polarity of the eluent.
-
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography.[5] This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.[5]
-
Issue 2: Compound is Not Eluting from the Column
-
Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.[5]
-
Check for Stability: Ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any decomposition has occurred.[6]
-
Issue 3: Cracks in the Silica Gel Bed
-
Possible Cause: Improper packing of the column.
-
Troubleshooting Steps:
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[5] Running a volume of the initial eluent through the packed column before loading the sample can help settle the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 4-Butyrylbiphenyl from a Friedel-Crafts acylation?
A1: Common impurities include:
-
Unreacted Biphenyl: This is a nonpolar impurity that will elute early in column chromatography.
-
Polysubstituted Products: Di-acylated biphenyl species can form, which will be more polar than the desired product.
-
Isomers: Acylation can potentially occur at other positions on the biphenyl ring, leading to isomeric impurities.
-
Residual Catalyst and Acid: Traces of the Lewis acid catalyst (e.g., AlCl₃) and any quenching acid need to be removed, typically with an aqueous wash before purification.
Q2: Can I use distillation to purify 4-Butyrylbiphenyl?
A2: While 4-Butyrylbiphenyl has a reported boiling point of 355°C at atmospheric pressure, this is quite high and could lead to decomposition.[2] Vacuum distillation would be a more suitable approach to lower the boiling point.[5] It can be effective for separating compounds with significantly different boiling points.[5] However, for removing closely related impurities, recrystallization or column chromatography are generally more effective.
Q3: My purified 4-Butyrylbiphenyl is a light yellow to brown powder. Is this normal?
A3: Yes, the appearance of 4-Butyrylbiphenyl is often described as a light yellow to brown powder or crystal.[1][2][7] While a perfectly white solid is ideal, a slight coloration may not necessarily indicate significant impurity, especially if analytical data (e.g., NMR, GC) confirms high purity.
Q4: What analytical techniques should I use to assess the purity of my 4-Butyrylbiphenyl?
A4:
-
Gas Chromatography (GC): Excellent for determining the percentage purity of the main component and detecting volatile impurities.[1][2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.[1][2]
-
Melting Point Analysis: A sharp melting point close to the literature value (93-96°C) is a good indicator of high purity.[1][2] Impurities will typically broaden and depress the melting point range.
Experimental Protocols
Protocol 1: Recrystallization of 4-Butyrylbiphenyl
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Butyrylbiphenyl. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography of 4-Butyrylbiphenyl
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude 4-Butyrylbiphenyl in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for 4-Butyrylbiphenyl.
Caption: Troubleshooting guide for recrystallization issues.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | [1][2][7] |
| Molecular Weight | 224.30 g/mol | [1][2][7] |
| Appearance | Light yellow to Brown powder/crystal | [1][2][7] |
| Melting Point | 93.0 to 96.0 °C | [1][2] |
| Boiling Point | 355 °C (at 760 mmHg) | [2] |
| Purity (Commercial) | >99.0% (GC) | [1][2][7] |
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
CUNY. Purification by Recrystallization. [Link]
Sources
- 1. 4-Butyrylbiphenyl | 13211-01-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. 4-Butyrylbiphenyl | 13211-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. 4-Butyrylbiphenyl | 13211-01-3 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Optimizing Regioselectivity in 4-Butyrylbiphenyl Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-butyrylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic routes. Here, we will delve into the common challenges and provide in-depth, evidence-based solutions to steer your reaction towards the desired para-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-butyrylbiphenyl, and what are the typical challenges with regioselectivity?
The most prevalent laboratory and industrial method for synthesizing 4-butyrylbiphenyl is the Friedel-Crafts acylation of biphenyl with butyryl chloride or butyric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The primary challenge is controlling the position of acylation on the biphenyl ring system. The phenyl group is an ortho, para-directing activator in electrophilic aromatic substitution.[2] Consequently, the reaction can yield a mixture of 2-butyrylbiphenyl (ortho) and 4-butyrylbiphenyl (para), with the potential for di-acylation products as well. Achieving high selectivity for the desired 4-isomer is a common experimental hurdle.
Q2: Why is the para-isomer (4-butyrylbiphenyl) generally favored over the ortho-isomer in the Friedel-Crafts acylation of biphenyl?
The preference for para-substitution is primarily due to steric hindrance.[2] The biphenyl molecule is not perfectly planar, with the two phenyl rings being slightly twisted relative to each other.[3] During the electrophilic attack, the bulky acylium ion (CH₃CH₂CH₂CO⁺) complexed with the Lewis acid encounters significant spatial crowding at the ortho positions (carbons 2, 6, 2', and 6') from the adjacent phenyl ring. The para positions (carbons 4 and 4') are sterically unhindered, making them more accessible to the electrophile. This steric factor is the dominant influence on regioselectivity in this reaction.[2]
Q3: What are the key factors that influence the regioselectivity of this reaction?
Several factors can be manipulated to improve the yield of 4-butyrylbiphenyl:
-
Choice of Solvent: The solvent can significantly impact reaction rates and selectivity.
-
Reaction Temperature: Temperature affects the kinetic and thermodynamic control of the reaction.
-
Nature of the Lewis Acid Catalyst: The size and activity of the Lewis acid can influence the steric environment of the electrophile.
-
Molar Ratios of Reactants: The stoichiometry of biphenyl, butyryl chloride, and the Lewis acid is crucial to prevent side reactions like di-acylation.
Q4: Can di-acylation occur, and how can it be minimized?
Yes, di-acylation to form products like 4,4'-dibutyrylbiphenyl can occur, especially if an excess of the acylating agent and Lewis acid is used. However, the butyryl group is deactivating, making the second acylation less favorable than the first.[4][5] To minimize di-acylation, it is recommended to use a molar ratio of biphenyl to the acylating agent of approximately 1:1.
Troubleshooting Guide: Enhancing para-Selectivity
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 4-butyrylbiphenyl.
Problem 1: Low Yield and/or Poor Regioselectivity (Significant ortho-isomer formation)
Probable Causes:
-
Suboptimal Solvent Choice: Certain solvents can participate in the reaction or lead to poor selectivity. For instance, using the aromatic solvent chlorobenzene can result in the acylation of the solvent itself.[6] Highly polar solvents like nitrobenzene may form stable complexes with the Lewis acid, inhibiting the reaction.[6]
-
Incorrect Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity, while temperatures that are too low may result in an incomplete reaction.
-
Inefficient Catalyst System: The choice and handling of the Lewis acid are critical. Moisture can deactivate the catalyst.
Solutions:
-
Optimize the Solvent System:
-
Recommendation: Use a non-polar, inert solvent. 1,2-dichloroethane is highly recommended as it has been shown to provide near-quantitative yields of the 4-acetyl isomer in the analogous acetylation of a substituted biphenyl when heated to boiling.[6][7] Carbon disulfide is another viable option, though it may result in lower yields compared to 1,2-dichloroethane.[6]
-
Rationale: Inert solvents do not compete in the reaction and facilitate a homogeneous reaction mixture. The higher boiling point of 1,2-dichloroethane allows the reaction to be conducted at a temperature that overcomes the activation energy barrier while maintaining high selectivity.
-
-
Control the Reaction Temperature:
-
Recommendation: For reactions in 1,2-dichloroethane, heating to reflux (approximately 84°C) is often optimal.[6] For other solvents, start with lower temperatures (e.g., 0°C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress by TLC or GC.
-
Rationale: The formation of the para isomer is generally favored. Ensuring the reaction goes to completion at an optimal temperature will maximize the yield of the desired product.
-
Quantitative Data on Solvent and Temperature Effects (Analogous Acetylation of 3,3'-dimethylbiphenyl)
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3'-dimethylbiphenyl (%) | Reference |
| 1,2-dichloroethane | 84 | ~100 | [6] |
| Carbon disulfide | 46 | 38.5 | [6] |
| Nitrobenzene | 23 | 0 | [6] |
Note: This data for a substituted biphenyl provides a strong indication of solvent and temperature trends applicable to the butyrylation of biphenyl.
Problem 2: Catalyst Deactivation and Inconsistent Results
Probable Cause:
-
Presence of Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst, leading to low or no yield.
Solutions:
-
Ensure Anhydrous Conditions:
-
Protocol:
-
Flame-dry all glassware under a vacuum or in an oven and cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents.
-
Use freshly opened or purified reagents. Butyryl chloride should be clear and colorless.
-
-
Rationale: Strict exclusion of water is paramount for the catalytic activity of the Lewis acid.
-
-
Proper Catalyst Handling:
-
Recommendation: Weigh and transfer the Lewis acid catalyst under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air.
-
Rationale: This prevents premature deactivation of the catalyst before it can participate in the reaction.
-
Experimental Protocols
Protocol 1: Highly Regioselective Friedel-Crafts Butyrylation of Biphenyl
This protocol is adapted from a highly efficient acetylation procedure and is optimized for para-selectivity.[6]
Materials:
-
Biphenyl
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to the flask.
-
Formation of the Electrophile: Cool the suspension to 0°C in an ice bath. Slowly add butyryl chloride (1.0 eq.) dropwise to the stirred suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve biphenyl (1.0 eq.) in anhydrous 1,2-dichloroethane and add this solution to the dropping funnel. Add the biphenyl solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC until the biphenyl is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to isolate pure 4-butyrylbiphenyl.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing the regioselective synthesis of 4-butyrylbiphenyl.
Protocol 2: Alternative High-Regioselectivity Synthesis (Suzuki-Miyaura Coupling)
For applications where even trace amounts of the ortho-isomer are unacceptable, a cross-coupling strategy offers excellent regioselectivity.
Rationale: The Suzuki-Miyaura coupling forms a carbon-carbon bond between a boronic acid (or ester) and an organohalide, catalyzed by a palladium complex. The positions of the coupling partners are precisely defined, guaranteeing the formation of only the desired isomer.
Two-Step Synthesis:
-
Step 1: Friedel-Crafts Acylation of Bromobenzene:
-
React bromobenzene with butyryl chloride and AlCl₃. The bromine atom is a deactivating but ortho, para-directing group. Due to the steric hindrance of the bromine, the major product will be 4-bromobutyrophenone.
-
-
Step 2: Suzuki-Miyaura Coupling:
-
Couple 4-bromobutyrophenone with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield 4-butyrylbiphenyl.
-
Reaction Scheme:
Caption: Alternative high-regioselectivity synthesis of 4-butyrylbiphenyl.
Mechanistic Insight: The Role of Steric and Electronic Effects
The high para-selectivity in the Friedel-Crafts acylation of biphenyl is a classic example of steric control overwhelming electronic effects.
-
Electronic Effect: The phenyl substituent is an activating group, donating electron density into the reacting ring via resonance. This stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at both the ortho and para positions.
-
Steric Effect: The sheer size of the second phenyl ring, along with the bulky acylium-Lewis acid complex, creates a significant energy barrier for attack at the ortho position. The transition state leading to the ortho product is destabilized by this steric clash.
Diagram of Steric Hindrance:
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Scaling Up the Production of 4'-Phenylbutyrophenone
Welcome to the comprehensive technical support guide for navigating the challenges of scaling up the production of 4'-Phenylbutyrophenone. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed to address the specific issues encountered during laboratory and industrial-scale production.
Introduction to the Synthesis and Scale-Up of 4'-Phenylbutyrophenone
4'-Phenylbutyrophenone is a key building block in the synthesis of various pharmaceuticals. Its production, most commonly achieved through the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃), presents several challenges when transitioning from laboratory to pilot or industrial scale.[1][2] These challenges primarily revolve around reaction control, product purity, and process safety. This guide will provide a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 4'-Phenylbutyrophenone?
A1: The most prevalent and industrially viable method is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by anhydrous aluminum chloride.[2][3] This electrophilic aromatic substitution reaction offers a direct route to the desired ketone.[4]
Q2: What are the primary safety concerns when handling anhydrous aluminum chloride on a large scale?
A2: Anhydrous aluminum chloride is a highly reactive and corrosive solid that reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[5] On a large scale, meticulous handling in a moisture-free environment is critical to prevent runaway reactions and equipment corrosion. Proper personal protective equipment (PPE) and specialized charging systems are mandatory.
Q3: My reaction yield is significantly lower upon scale-up. What are the likely causes?
A3: Reduced yields during scale-up can often be attributed to inadequate temperature control, poor mixing, or catalyst deactivation. The highly exothermic nature of the Friedel-Crafts acylation requires efficient heat removal, which becomes more challenging in larger reactors.[6] Inefficient mixing can lead to localized "hot spots," promoting side reactions and degradation. Catalyst deactivation by moisture is also a more pronounced risk in larger vessels with greater surface area and longer reaction times.
Q4: I am observing a significant amount of a high-boiling point impurity. What could it be?
A4: A common side reaction in the synthesis of 4'-Phenylbutyrophenone is the intramolecular Friedel-Crafts cyclization of the product to form α-tetralone.[7][8] This is particularly favored at higher temperatures and longer reaction times.[7]
Q5: How can I effectively remove the aluminum salts during the work-up of a large-scale reaction?
A5: Quenching the reaction mixture by slowly adding it to a cooled, agitated mixture of ice and concentrated hydrochloric acid is a standard procedure.[5] This hydrolyzes the aluminum chloride complexes. However, on a large scale, managing the exotherm and potential for HCl off-gassing is critical. The formation of emulsions can also be a significant issue, making phase separation difficult.
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter during the scale-up of 4'-Phenylbutyrophenone synthesis.
Problem 1: Low or Inconsistent Yield
| Question | Possible Cause | Recommended Solution |
| My yield has dropped significantly after moving from a 1L to a 100L reactor. Why? | Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove the heat generated by the exothermic reaction. This can lead to localized overheating and side reactions.[6] | - Optimize Cooling: Ensure your reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at the optimal temperature. - Control Addition Rate: Slow down the addition rate of the 4-phenylbutyryl chloride to manage the rate of heat generation. - Calorimetry Studies: Perform reaction calorimetry studies to determine the heat of reaction and ensure your cooling system can handle the thermal load.[9] |
| The reaction seems to stall before completion, even with extended reaction times. What's happening? | Catalyst Deactivation: Anhydrous aluminum chloride is extremely sensitive to moisture. Trace amounts of water in the reactants or solvent, or from atmospheric exposure during charging, can deactivate the catalyst. | - Strict Anhydrous Conditions: Ensure all reactants, solvents, and the reactor itself are thoroughly dried. Use a nitrogen blanket to maintain an inert atmosphere. - Catalyst Quality: Use fresh, high-purity aluminum chloride. Clumped or discolored AlCl₃ may indicate moisture contamination. |
| I'm getting a complex mixture of products instead of the desired 4'-Phenylbutyrophenone. | Poor Mixing: Inadequate agitation can lead to localized high concentrations of reactants and catalyst, promoting side reactions. | - Optimize Agitation: Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass to ensure homogeneity. - Baffle Installation: Use baffles in the reactor to improve mixing and prevent vortex formation. |
Problem 2: Product Purity Issues
| Question | Possible Cause | Recommended Solution |
| My final product is contaminated with a significant amount of α-tetralone. How can I prevent this? | Intramolecular Cyclization: This side reaction is favored by higher temperatures and prolonged exposure to the Lewis acid catalyst.[7][8] | - Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition and reaction phases.[7] - Minimize Reaction Time: Monitor the reaction progress closely (e.g., by in-situ IR or offline HPLC) and quench the reaction as soon as the starting material is consumed. - Quench Strategy: A rapid and efficient quench will quickly deactivate the catalyst and prevent further cyclization. |
| I'm observing unreacted 4-phenylbutyryl chloride in my crude product. | Incomplete Reaction: This could be due to insufficient catalyst, catalyst deactivation, or a reaction temperature that is too low. | - Stoichiometry Check: Ensure at least a stoichiometric amount of AlCl₃ is used, as the product ketone will complex with the catalyst.[10] - Catalyst Activity: Verify the quality and handling of your AlCl₃. - Temperature Optimization: While low temperatures are necessary to prevent side reactions, the reaction may be too slow if the temperature is excessively low. A balance must be found. |
| My purified product has a persistent color. | Formation of Colored Impurities: These can arise from various side reactions or degradation of starting materials or product, especially at elevated temperatures. | - Purification Optimization: Review your crystallization procedure. A different solvent system or the use of activated carbon during recrystallization may be necessary. - Inert Atmosphere: Running the reaction and work-up under a nitrogen atmosphere can minimize oxidative side reactions. |
Problem 3: Work-up and Isolation Challenges
| Question | Possible Cause | Recommended Solution |
| I'm getting a thick, difficult-to-separate emulsion during the aqueous quench. How can I break it? | Formation of Aluminum Hydroxide Precipitates: The hydrolysis of aluminum chloride can form gelatinous aluminum hydroxide, which stabilizes emulsions. | - Acidic Quench: Quenching into a mixture of ice and concentrated HCl helps to keep the aluminum salts in solution as soluble chloro-complexes.[5] - Brine Wash: After the initial quench and phase separation, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions. - Slow Addition: A slow, controlled addition of the reaction mixture to the quench solution with vigorous stirring can minimize emulsion formation. |
| The filtration of my crystallized product is very slow. | Fine Crystal Size: Rapid cooling or high supersaturation during crystallization can lead to the formation of small, needle-like crystals that are difficult to filter. | - Controlled Cooling: Employ a gradual cooling profile during crystallization to promote the growth of larger, more easily filterable crystals. - Seeding: Introducing seed crystals at the appropriate temperature can help control crystal growth. - Solvent Selection: Experiment with different solvent systems to find one that favors the formation of well-defined crystals.[6] |
| How do I manage the large volume of acidic aqueous waste containing aluminum salts? | Environmental and Disposal Concerns: The acidic aluminum chloride solution generated during work-up is a hazardous waste stream that requires proper treatment. | - Neutralization: Carefully neutralize the acidic waste with a base (e.g., sodium hydroxide or calcium hydroxide) to precipitate aluminum hydroxide. - Sludge Management: The resulting aluminum hydroxide sludge must be dewatered and disposed of in accordance with local environmental regulations.[9][11][12] - Catalyst Recycling: Investigate the potential for recycling the aluminum chloride, although this can be a complex process.[11][12] |
Experimental Protocols
Synthesis of 4'-Phenylbutyrophenone (100L Scale)
This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety procedures.
Materials:
-
Anhydrous Benzene (solvent and reactant)
-
4-Phenylbutyryl chloride
-
Anhydrous Aluminum Chloride (powder)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and inerted with dry nitrogen.
-
Catalyst Slurry: Charge anhydrous benzene to the reactor and cool to 0-5 °C with agitation. Slowly and carefully charge the anhydrous aluminum chloride powder to the cooled benzene to form a slurry. Maintain a nitrogen blanket throughout the addition.
-
Acyl Chloride Addition: Begin the slow, subsurface addition of 4-phenylbutyryl chloride to the catalyst slurry, maintaining the internal temperature between 5-10 °C. The addition rate should be controlled to manage the exotherm and the evolution of HCl gas, which should be scrubbed through a caustic scrubber.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10 °C with continued agitation. Monitor the reaction progress by withdrawing samples and analyzing them by HPLC or GC.
-
Reaction Quench: Once the reaction is complete, slowly transfer the reaction mixture via a dip tube into a separate, well-agitated quench vessel containing a mixture of crushed ice and concentrated hydrochloric acid. The temperature of the quench mixture should be maintained below 20 °C.
-
Work-up:
-
Allow the quenched mixture to separate into two phases.
-
Separate the lower aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 4'-Phenylbutyrophenone as an oil or semi-solid.
-
Purification:
-
Dissolve the crude product in hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Analytical Method: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be capable of separating 4'-Phenylbutyrophenone from unreacted starting materials and the α-tetralone byproduct.[13][14] Method validation is required for use in a regulated environment.
Visualizations
Workflow for Scale-Up of 4'-Phenylbutyrophenone Synthesis
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science. (n.d.). Korea Science. Retrieved January 9, 2024, from [Link]
-
Synthesis of Polyaluminum Chloride Coagulant from Waste Aluminum Foil and Utilization in Petroleum Wastewater Treatment - MDPI. (2023, November 15). MDPI. Retrieved January 9, 2024, from [Link]
- Method for treating waste anhydrous aluminum chloride - Google Patents. (n.d.). Google Patents.
-
Recrystallization. (n.d.). Retrieved January 9, 2024, from [Link]
-
Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by Hplc with Fluorescence Detection after Pre-Column Derivatization with Dansyl - AMiner. (n.d.). AMiner. Retrieved January 9, 2024, from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). YouTube. Retrieved January 9, 2024, from [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after PreColumn Derivatization with Dansyl Chloride - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Recrystallization using ethanol: Significance and symbolism. (n.d.). Retrieved January 9, 2024, from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]
-
Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014, April 14). Chem-Station Int. Ed. Retrieved January 9, 2024, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 9, 2024, from [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved January 9, 2024, from [Link]
-
A novel way of dealing with waste sludge from poly-aluminum chloride (PAC) production. (n.d.). Retrieved January 9, 2024, from [Link]
-
YouTube. (2022, July 8). YouTube. Retrieved January 9, 2024, from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Separation of Butyrophenone on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 9, 2024, from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 9, 2024, from [Link]
-
Mechanism of Cyclisation by Friedal crafts reaction - YouTube. (2022, April 1). YouTube. Retrieved January 9, 2024, from [Link]
-
Industrial Friedel–Crafts Chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem - NIH. (n.d.). PubChem - NIH. Retrieved January 9, 2024, from [Link]
-
friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY. (2019, December 10). PG.CHEMEASY. Retrieved January 9, 2024, from [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. (2024, September 12). MDPI. Retrieved January 9, 2024, from [Link]
-
Chaperone Compounds for Co-crystallization of Organics - Bruker. (n.d.). Bruker. Retrieved January 9, 2024, from [Link]
-
Identification and Determination of Impurities in Drugs. (n.d.). Retrieved January 9, 2024, from [Link]
-
Industrial Friedel–Crafts Chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
4'-Methylpropiophenone (C10H12O) - Policija. (2019, March 20). Policija. Retrieved January 9, 2024, from [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[4]nnulen-7-ols - NIH. (2021, June 22). NIH. Retrieved January 9, 2024, from [Link]
-
The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
- Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.). Google Patents.
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 9, 2024, from [Link]
Sources
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Technical Support Center: Photochemical Degradation of 4-Butyrylbiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photochemical degradation of 4-Butyrylbiphenyl. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to support your experimental work. As Senior Application Scientists, we have structured this guide to address the practical challenges and theoretical questions you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the photochemical degradation of 4-Butyrylbiphenyl. What are the critical first steps in designing my experiment?
A1: A successful photochemical study begins with a thorough understanding of the target molecule's properties and a well-designed experimental plan.
-
Characterize the Molecule's UV-Vis Absorption: The first step is to determine the UV-Vis absorption spectrum of 4-Butyrylbiphenyl in your chosen solvent. This is critical because the molecule will only degrade if it absorbs the light emitted by your source. Aromatic ketones like 4-Butyrylbiphenyl typically exhibit strong absorption bands in the UV region. For instance, biphenyl itself has a strong absorption around 250 nm[1]. The butyryl group will likely cause a slight shift in this absorption. You must ensure your light source's emission spectrum overlaps with the absorption spectrum of your compound[2].
-
Select an Appropriate Light Source: Based on the absorption spectrum, choose a suitable lamp. Common choices for UV irradiation include mercury lamps (with emission lines at 254 nm, 313 nm, and 365 nm) or tunable laser systems for more precise wavelength selection.[3]
-
Choose a Solvent System Carefully: The solvent should be photochemically inert at the irradiation wavelength to avoid interference with the degradation of your target compound. It must also fully dissolve the 4-Butyrylbiphenyl. Common choices include acetonitrile, methanol, or cyclohexane. Be aware that the solvent can influence the degradation pathway, particularly through hydrogen-donating properties which can affect radical reactions.[4]
-
Establish Control Experiments: To ensure that the observed degradation is due to photochemical processes, you must run control experiments. The most important is a "dark control," where a sample is prepared and maintained under the same conditions (temperature, stirring) as the irradiated sample but is shielded from light. No degradation should be observed in this control.
Q2: What are the likely photochemical degradation pathways for an aromatic ketone like 4-Butyrylbiphenyl?
A2: Aromatic ketones with gamma-hydrogens, such as 4-Butyrylbiphenyl, primarily undergo two well-established photochemical reactions upon excitation to the triplet state: the Norrish Type I and Norrish Type II pathways.
-
Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the alkyl chain (α-cleavage). This generates two radical species: a benzoyl radical and a propyl radical. These highly reactive radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with the solvent or oxygen.
-
Norrish Type II Reaction: This pathway is an intramolecular reaction that occurs if there is a hydrogen atom on the gamma-carbon of the alkyl chain. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical intermediate. This biradical can then either cleave to form an alkene (propene) and an enol (which tautomerizes to 4-acetylbiphenyl) or cyclize to form a cyclobutanol derivative.
The prevalence of each pathway depends on factors like the solvent, temperature, and the presence of radical quenchers.
Caption: Proposed photochemical degradation pathways for 4-Butyrylbiphenyl.
Troubleshooting Guides
Issue 1: My degradation of 4-Butyrylbiphenyl is slow or incomplete.
| Possible Cause | Recommended Action & Explanation |
| Spectral Mismatch | Verify that the emission spectrum of your lamp significantly overlaps with the absorption spectrum of 4-Butyrylbiphenyl. If your lamp emits at 365 nm but the compound absorbs maximally at 250 nm, the efficiency will be very low. You may need a different lamp.[3] |
| Low Light Intensity | The photon flux reaching the sample may be too low. Check the age of your lamp, as output can decrease over time. Ensure the reaction vessel is made of a material transparent to the irradiation wavelength (e.g., quartz for UV below 300 nm).[5] |
| Sample Concentration Too High | If the solution is too concentrated, all the light may be absorbed by the first few millimeters of the solution (the "inner filter effect"). This prevents light from reaching all the molecules. Try diluting the sample to ensure homogenous irradiation.[6] |
| Presence of Quenchers | Dissolved oxygen can act as a quencher for the excited triplet state. To mitigate this, deoxygenate your solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes before and during irradiation. |
| Incorrect Solvent | The solvent could be absorbing a significant portion of the light. Run a UV-Vis spectrum of your solvent alone to check for absorbance at the irradiation wavelength. |
Issue 2: I am observing unexpected peaks in my HPLC or GC-MS analysis.
| Possible Cause | Recommended Action & Explanation |
| Solvent Impurities or Degradation | The solvent itself might be degrading or contain impurities. Analyze a sample of the irradiated solvent (without the target compound) to check for degradation products. Use high-purity (e.g., HPLC-grade) solvents. |
| Secondary Photoreactions | The primary degradation products may themselves be photochemically active and could be degrading further into other compounds. To investigate this, try analyzing samples at shorter irradiation times to identify the initial products before they have a chance to react further. |
| Reaction with Oxygen | If the experiment was not performed under an inert atmosphere, radical intermediates can react with oxygen to form various oxidation products (e.g., peroxides, alcohols, carboxylic acids).[7] This can significantly complicate the product mixture. Ensure thorough deoxygenation. |
| Instrument Contamination | The analytical instrument (e.g., injector port, column) could be contaminated from previous analyses. Run a blank injection of pure solvent to check for carryover or system peaks. |
Experimental Protocols
Protocol 1: General Photolysis Experiment
This protocol outlines a standard procedure for studying the photochemical degradation of 4-Butyrylbiphenyl in solution.
Objective: To monitor the rate of degradation and identify major photoproducts.
Materials:
-
4-Butyrylbiphenyl
-
High-purity solvent (e.g., Acetonitrile)
-
Quartz reaction vessel or cuvettes
-
Photochemical reactor with a suitable UV lamp (e.g., 254 nm mercury lamp)
-
Stirring plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
HPLC or GC-MS system for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of 4-Butyrylbiphenyl in the chosen solvent at a known concentration (e.g., 10-50 µM). The concentration should be low enough to ensure light penetration throughout the solution.
-
Dark Control: Transfer an aliquot of the solution to a quartz vessel, wrap it completely in aluminum foil to block all light, and place it in the photoreactor. This will serve as the dark control.
-
Sample Preparation: Transfer an equal aliquot of the solution to an identical quartz vessel for irradiation.
-
Deoxygenation: Bubble nitrogen or argon gas through both the sample and dark control solutions for 20-30 minutes to remove dissolved oxygen. Maintain a gentle, positive pressure of the inert gas over the solution during the experiment.
-
Irradiation: Place the unwrapped sample vessel in the photoreactor at a fixed distance from the lamp. Turn on the lamp and a stirring plate to ensure the solution remains homogeneous.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from both the irradiated sample and the dark control. Store the samples in amber vials in the dark, and refrigerate if necessary, to prevent further degradation before analysis.[8]
-
Analysis: Analyze the withdrawn aliquots using a suitable technique like HPLC-UV or GC-MS to quantify the remaining 4-Butyrylbiphenyl and identify the formation of degradation products.
Caption: General experimental workflow for a photochemical degradation study.
References
- Vernier. (2018). Vernier Flash Photolysis Troubleshooting and FAQs.
- Wu, J., et al. (2021). Photochemical degradation of fragrance ingredient benzyl formate in water: Mechanism and toxicity assessment.
- El-Mekkawi, D., et al. (n.d.).
- Niu, J., et al. (n.d.). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts.
- Ren, A. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Wortel, I. (2023). Photodegradation Illuminated: New analytical tools for studying photochemical processes.
- Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
- Gäb, S., et al. (2025). Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. Research Collection.
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- Dessent, C. E. H., et al. (2025).
- Biocompare. (2022). Spectrophotometer Selection and Troubleshooting.
- Dessent, C. E. H., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone.
- Linden, D., & Sun, Z. (1998).
- El-Shishtawy, N. S., et al. (n.d.). Spectroscopic study on the photo-degradation and photo-oxidation of irradiated poly (4-phenyl styrene) in various solvents.
- Witkowski, B., et al. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption.
- Guizzardi, B., et al. (2001). Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. The Journal of Organic Chemistry.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Yilmaz, G., et al. (2025). The Optical Properties, UV-Vis.
- AAT Bioquest, Inc. (2026). Quest Graph™ Absorption [4-Benzyl Biphenyl].
- Gao, J., et al. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- Request PDF. (2023). Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances.
Sources
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- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. science.ntcu.edu.tw [science.ntcu.edu.tw]
Technical Support Center: Efficient Suzuki Coupling of 4-Butyrylbiphenyl
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing Suzuki-Miyaura cross-coupling reactions with 4-Butyrylbiphenyl or structurally similar aryl ketones. The presence of the butyryl group introduces specific electronic and steric considerations that necessitate careful selection of the catalytic system to achieve high efficiency and yield. This document is structured to provide both proactive guidance through Frequently Asked Questions (FAQs) and reactive solutions in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with 4-Butyrylbiphenyl?
The main challenges stem from the electronic nature and potential for catalyst interaction with the ketone functionality. The butyryl group is moderately electron-withdrawing, which can make the oxidative addition of the aryl halide to the Pd(0) center more facile compared to electron-rich systems.[1] However, the carbonyl oxygen has the potential to coordinate with the palladium catalyst, which could, in some cases, inhibit catalytic activity. Furthermore, as with many substituted biaryl syntheses, achieving high yields requires a catalyst system robust enough to overcome potential steric hindrance and prevent common side reactions.
Q2: Which type of palladium (Pd) precursor is recommended for this reaction?
The choice of palladium precursor depends on the desired level of convenience and control over the active catalyst formation.
-
Common Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are cost-effective and widely available. They require in situ reduction to the active Pd(0) species, which is typically accomplished by a phosphine ligand or other reagents in the mixture.[2] Pd(OAc)₂ is a very common starting point.
-
Common Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources do not require a reduction step. Pd₂(dba)₃ is often preferred as it is used with a specific ligand of choice, allowing for greater modularity.[2][3] Pd(PPh₃)₄ comes with triphenylphosphine ligands already coordinated and may be less effective for challenging couplings where more specialized ligands are needed.[4]
-
Palladium Precatalysts (e.g., Buchwald Precatalysts): These are highly recommended for challenging or sensitive substrates. They are air-stable Pd(II) complexes that efficiently generate the active, monoligated Pd(0) species in solution, leading to reproducible results and high activity.[2]
Q3: How do I select the optimal ligand for coupling 4-Butyrylbiphenyl?
Ligand selection is the most critical parameter for a successful reaction. For substrates like 4-Butyrylbiphenyl, which can be considered moderately challenging, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[4] The focus should be on ligands that promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphines: This class of ligands is the industry standard for difficult Suzuki couplings. The steric bulk facilitates the final reductive elimination step, while the strong electron-donating ability promotes the initial oxidative addition, especially for less reactive aryl chlorides.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. They are excellent for promoting oxidative addition and are known for their high thermal stability, making them suitable for reactions requiring elevated temperatures.[6][7]
Table 1: Comparison of Recommended Ligand Classes
| Ligand Class | Example Ligands | Key Advantages | Considerations |
| Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, tBuXPhos | High activity for hindered substrates and aryl chlorides; promotes rapid reductive elimination.[5][8] | Can be air-sensitive; often used in precatalyst form for convenience. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Excellent thermal stability; strong electron donors, highly effective for aryl chlorides.[3][6][7] | The active carbene is often generated in situ from a salt, adding a step. |
| Bulky Alkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Strong electron donors, effective for activating aryl chlorides.[3] | Highly air-sensitive and pyrophoric in the case of P(t-Bu)₃. |
Q4: Which base and solvent system should I start with?
The base is essential for activating the boronic acid to facilitate the transmetalation step.[3] The choice of base and solvent are often linked.
-
Bases: For routine couplings, inorganic bases are preferred.[9]
-
Potassium Carbonate (K₂CO₃): A mild and common choice, typically used in aqueous/organic solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often highly effective for more difficult couplings, including those with sterically hindered substrates.[4]
-
Cesium Carbonate (Cs₂CO₃): A strong base with good solubility in organic solvents, often successful when other bases fail.[4]
-
Potassium Fluoride (KF): A milder option that can be effective while preventing side reactions with base-sensitive functional groups, such as esters.[3][10]
-
-
Solvents: A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base.
-
Toluene/Water or Dioxane/Water: Classic solvent systems that work for a wide range of Suzuki couplings. Note that 1,4-dioxane is considered a solvent to be avoided if possible from a green chemistry perspective.[9]
-
THF/Water: Another effective ethereal solvent system.
-
Aprotic Polar Solvents (e.g., DMF, NMP): Can be useful for solubilizing difficult substrates but can also lead to side reactions and are less environmentally friendly.[9][10]
-
Troubleshooting Guide
Q1: My reaction is sluggish or has a very low yield. What should I investigate first?
Low or no yield is a frequent issue that can often be traced to several key factors.[11]
-
Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen. If your reaction mixture turns into a black precipitate (palladium black) immediately or very quickly, it's a sign of catalyst decomposition.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is set up under a strictly inert atmosphere.[4][11] Using a robust ligand system, like those from the Buchwald biarylphosphine family, can better stabilize the Pd(0) intermediate.[5]
-
-
Improper Base Activation: The base may not be effectively activating the boronic acid.
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation or by forming anhydride trimers (boroxines).
-
Solution: Use a fresh bottle of boronic acid or purify the existing batch. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[12]
-
Q2: I'm observing significant side products. How can I identify and prevent them?
-
Homocoupling of Boronic Acid: You observe a biaryl product derived from two molecules of your boronic acid coupling together.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway. It can also occur at high temperatures.
-
Solution: Improve degassing procedures and maintain a strict inert atmosphere.[11] Lowering the reaction temperature, if possible, may also help.
-
-
Protodeboronation: Your boronic acid is being replaced by a hydrogen atom.
-
Cause: This occurs when the boronic acid reacts with a proton source (like excess water) before it can transmetalate to the palladium center. It can be accelerated by strong bases and high temperatures.[4]
-
Solution: Use anhydrous solvents if the problem is severe. Switch to a milder base like KF.[10] Using a boronate ester, which is less prone to protodeboronation, is also a highly effective strategy.[12]
-
-
Dehalogenation: Your 4-Butyrylbiphenyl starting material is being converted to butyrophenone (loss of the halogen).
-
Cause: This reductive side reaction can occur in the presence of a hydride source.
-
Solution: Ensure all reagents are pure. Sometimes, certain bases or additives can be the source of the issue. A change in solvent or base may be required.
-
Q3: The reaction works, but it requires high catalyst loading. How can I improve efficiency?
High catalyst loading is often a sign that the catalyst is not active or stable enough under the reaction conditions.
-
Solution 1: Switch to a More Active Ligand. If you are using a simple ligand like PPh₃, moving to a more sophisticated biaryl phosphine (like SPhos) or an NHC ligand will almost certainly improve performance, allowing for lower catalyst loadings.[3][5]
-
Solution 2: Use a Precatalyst. Buchwald-type precatalysts are designed for high efficiency and ensure the maximum amount of the palladium precursor is converted into the active catalyst. This often allows for catalyst loadings well below 1 mol%.[2]
-
Solution 3: Optimize Temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., starting at 80 °C instead of 110 °C).
Visual Guides & Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three primary steps: Oxidative Addition of the aryl halide to Pd(0), Transmetalation of the organoboron species, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Workflow
This workflow provides a decision-making process for selecting and optimizing a catalyst system for the Suzuki coupling of 4-Butyrylbiphenyl.
Caption: A decision workflow for catalyst selection and troubleshooting.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. Handle bases with care. Ensure an inert atmosphere is maintained throughout the reaction.
Protocol 1: General Procedure using a Standard Catalyst System
This protocol is a robust starting point for the Suzuki coupling of 4-butyrylbiphenyl bromide.
Materials:
-
4-Bromobutyrophenone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobutyrophenone, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[4]
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Using a syringe, add the degassed toluene and then the degassed water.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Procedure for Challenging Couplings
This protocol uses a highly active palladium precatalyst, suitable if the general procedure gives low yields or for coupling with a less reactive aryl chloride version of the substrate.
Materials:
-
4-Chlorobutyrophenone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL), anhydrous
Procedure:
-
In a glovebox, add 4-chlorobutyrophenone, the arylboronic acid pinacol ester, Cs₂CO₃, and the XPhos Pd G3 precatalyst to a dry reaction vial with a stir bar.
-
Seal the vial and remove it from the glovebox. Add anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated aluminum heating block at 100-110 °C.
-
Stir the reaction for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 17(12), 14816-14853. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2241-2245. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(20), 4536-4539. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Dong, Z., et al. (2017). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 139(49), 17765-17768. [Link]
-
ResearchGate. (n.d.). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. [Link]
-
Ndlovu, N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26876. [Link]
-
El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11776. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. ResearchGate. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. [Link]
Sources
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- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Technical Support Center: Minimizing Homocoupling Byproducts in Reactions with 4-Butyrylbiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of homocoupling byproducts in cross-coupling reactions involving 4-Butyrylbiphenyl. As a key structural motif in various advanced materials and pharmaceutical intermediates, ensuring high-yield and high-purity synthesis of its derivatives is paramount. This document is designed to provide not just protocols, but a foundational understanding of the mechanistic principles that govern the formation of these undesirable byproducts.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues and foundational questions users encounter when dealing with homocoupling in palladium-catalyzed cross-coupling reactions.
Q1: What is homocoupling, and why is it a problem in reactions with 4-Butyrylbiphenyl?
A1: Homocoupling is a common side reaction in which two identical molecules couple together instead of with their intended reaction partner. For instance, in a Suzuki-Miyaura coupling between 4-Butyrylbiphenyl boronic acid and an aryl halide, the formation of 4,4'-Dibutyryl-1,1'-biphenyl from two molecules of the boronic acid is a homocoupling side reaction.
This byproduct presents two major challenges:
-
Reduced Yield: It consumes the starting material, lowering the overall yield of the desired cross-coupled product.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making separation by standard techniques like column chromatography difficult and costly.
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling side reaction.
Caption: Diagram 1: Competition between the desired cross-coupling cycle and the oxygen-promoted homocoupling pathway.
Q2: I am observing a significant amount of homocoupled byproduct. What is the most likely cause and my first step to fix it?
A2: The most common cause of homocoupling, particularly in Suzuki-Miyaura reactions involving boronic acids, is the presence of molecular oxygen in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the dimerization of organometallic reagents.[5][6]
Your first and most critical action is to ensure rigorous exclusion of oxygen.
-
Immediate Action: Implement a thorough deoxygenation procedure. The most effective method is to sparge both the solvent and the assembled reaction mixture with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30-60 minutes) before adding the palladium catalyst. A subsurface sparge, where the gas is bubbled through the liquid via a long needle, is particularly effective.[1][5]
Q3: My deoxygenation protocol is robust, but homocoupling persists. What other reaction parameters should I investigate?
A3: If oxygen is not the culprit, several other factors can influence the formation of homocoupling byproducts. These should be investigated systematically.
-
Palladium Source: The choice of palladium catalyst is critical. Pd(II) sources like palladium acetate (Pd(OAc)₂) must first be reduced in situ to the active Pd(0) state. This reduction step can itself be promoted by the homocoupling of your organometallic reagent.[7]
-
Solution: Use a Pd(0) source directly, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7] Even better, utilize modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.[7][8]
-
-
Ligand Choice: Ligands stabilize the palladium center and modulate its reactivity. The right ligand can significantly favor the desired cross-coupling over homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands.[9] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are highly effective.[8][10][11] Their steric bulk can physically hinder the approach of two identical coupling partners to the metal center, while their strong electron-donating ability accelerates the final, desired reductive elimination step.[7][12]
-
-
Use of Additives: In some cases, additives can be used to maintain the catalyst in its active state.
-
Reaction Conditions: Temperature, base, and reagent stoichiometry all play a role.
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of homocoupling relative to the desired reaction.[7][9]
-
Base: For Suzuki couplings, consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]
-
Stoichiometry & Addition Rate: Slowly adding the reagent that is prone to homocoupling (e.g., the 4-Butyrylbiphenyl boronic acid) via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular side reaction.[9][13]
-
-
Part 2: Troubleshooting Workflow & Data Summary
When encountering high levels of homocoupling, a systematic approach is essential for diagnosis. The following workflow provides a logical path to identify and resolve the root cause.
Caption: Diagram 2: A step-by-step workflow for troubleshooting and minimizing homocoupling byproducts.
Table 1: Impact of Key Reaction Parameters on Homocoupling
This table summarizes the expected impact of various parameter changes on the formation of homocoupling byproducts, providing a quick reference for optimization.
| Parameter | Suboptimal Condition | Typical Homocoupling % | Optimized Condition | Expected Homocoupling % | Rationale |
| Atmosphere | Reaction run in air or poorly degassed | >15% | Rigorous inert atmosphere (Ar/N₂) | <2% | Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling.[1][2][4] |
| Pd Catalyst | Pd(OAc)₂ or PdCl₂ (Pd(II) source) | ~5-10% | Pd(PPh₃)₄ (Pd(0) source) or Buchwald Precatalyst | <3% | Avoids the initial reduction step where homocoupling can occur.[7] |
| Ligand | Triphenylphosphine (PPh₃) | ~8% | SPhos or XPhos | <2% | Bulky, electron-rich ligands accelerate reductive elimination and sterically hinder dimerization.[7][9] |
| Temperature | High (e.g., 100-110 °C) | ~7% | Moderate (e.g., 60-80 °C) | ~2% | Lower temperatures can disfavor the homocoupling side reaction kinetically.[9] |
| Addition | All reagents mixed at start | Potentially >10% | Slow addition of boronic acid/organometallic | <5% | Keeps the concentration of the homocoupling-prone species low.[13][14] |
Part 3: Optimized Experimental Protocol
This section provides a general, robust protocol for a Suzuki-Miyaura coupling designed to minimize homocoupling, using 4-butyrylbiphenyl halide as an example.
Objective: To couple 4-bromo-1,1'-biphenyl-4-yl-butan-1-one with an arylboronic acid with minimal formation of the 4,4'-Dibutyryl-1,1'-biphenyl byproduct.
Methodology:
-
Solvent Degassing:
-
In a suitable flask, combine the reaction solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Bubble high-purity argon gas through the solvent mixture via a long needle for at least 30 minutes. This is more effective than simply maintaining a positive pressure above the liquid.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), 4-bromo-1,1'-biphenyl-4-yl-butan-1-one (1.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
-
Reagent Addition:
-
Add the degassed solvent to the flask via a cannula or syringe.
-
Add the palladium catalyst and ligand (e.g., a Buchwald G3 precatalyst, 1-2 mol%, and the corresponding ligand if not already part of the precatalyst).
-
Begin vigorous stirring under a positive pressure of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of any homocoupling byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Part 4: Reaction-Specific Considerations
While the principles above are broadly applicable, certain cross-coupling reactions have unique tendencies for homocoupling.
-
Sonogashira Coupling: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This is strongly promoted by the copper(I) co-catalyst and oxygen.[9][15]
-
Stille Coupling: Homocoupling of the organostannane reagent can occur.
References
- BenchChem. (2025). Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. BenchChem Technical Support.
-
Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Q&A. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Bhanuchandra, M., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Miao, H., et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
-
Kinzel, T., et al. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem Technical Support.
-
ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
ResearchGate. (2025). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. [Link]
- BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. BenchChem Technical Support.
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-vinylbiphenyl. BenchChem Technical Support.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Littke, A. F., & Fu, G. C. (2005). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Escribano Cerdá, M. B. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
ResearchGate. (2005). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]
-
All Things Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
NROChemistry. (n.d.). Cross-Coupling Reactions. NROChemistry. [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis. BenchChem Technical Support.
Sources
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- 17. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction Rate of 4-Butyrylbiphenyl Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyrylbiphenyl. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols, with a specific focus on the critical role of solvent selection in influencing reaction rates and overall success of the Friedel-Crafts acylation of biphenyl.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of biphenyl to form 4-Butyrylbiphenyl proceeding so slowly?
A1: A slow reaction rate is a common issue and can often be attributed to the choice of solvent. The polarity of the solvent plays a crucial role in the stabilization of the intermediates formed during the reaction.[1] Non-polar solvents like carbon disulfide or halogenated hydrocarbons such as dichloromethane and 1,2-dichloroethane are frequently used.[1][2] However, the optimal solvent can depend on the specific reaction conditions and the nature of the acylating agent. Additionally, ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it.[1]
Q2: Can I use nitrobenzene as a solvent to increase the reaction rate?
A2: While nitrobenzene is a polar solvent and might be considered to enhance the solubility of reactants, it is generally not recommended for Friedel-Crafts acylation. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[3][4][5][6] This deactivation significantly slows down or may even prevent the reaction from occurring under standard conditions.[2][3] Furthermore, at high temperatures, such as the boiling point of nitrobenzene, acetylated products may only be found in trace amounts, with the formation of dark polymeric materials being a significant side reaction.[7]
Q3: What is the primary role of the solvent in the synthesis of 4-Butyrylbiphenyl?
A3: The solvent in a Friedel-Crafts acylation serves several key functions:
-
Dissolving Reactants: The solvent must effectively dissolve the biphenyl, the acylating agent (e.g., butyryl chloride or butyric anhydride), and the Lewis acid catalyst to ensure a homogeneous reaction mixture.
-
Stabilizing Intermediates: The solvent's polarity can influence the stability of the acylium ion electrophile and the sigma complex (arenium ion) intermediate.[3]
-
Influencing Reaction Pathway: The choice of solvent can affect the regioselectivity of the reaction, determining the ratio of para to ortho isomers.[8] For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[8]
-
Heat Transfer: The solvent acts as a medium for heat transfer, allowing for precise temperature control of the reaction.
Q4: Are there any "green" or solvent-free alternatives for this synthesis?
A4: Yes, research into more environmentally friendly synthetic methods is ongoing. Solvent-free conditions using solid acid catalysts have been explored for Friedel-Crafts alkylation and acylation reactions.[9] These methods can offer advantages in terms of reduced waste and easier product separation.[9] Additionally, mechanochemical methods, such as ball milling, have been used for the Friedel-Crafts acylation of biphenyl in the absence of a solvent.[10]
II. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of 4-Butyrylbiphenyl, with a focus on solvent-related effects.
Problem 1: Low or No Yield of 4-Butyrylbiphenyl
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The solvent may not be optimal for stabilizing the reaction intermediates. Non-polar solvents like dichloromethane or 1,2-dichloroethane are generally effective.[1] Consider screening a few different aprotic solvents of varying polarity. Avoid protic solvents (e.g., alcohols, water) as they will react with the Lewis acid catalyst. |
| Deactivated Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic and will be deactivated by moisture.[1] Always use a fresh, unopened container of the catalyst and handle it in a dry environment (e.g., under an inert atmosphere or in a glove box). |
| Insufficient Catalyst | A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product.[1][11] Ensure you are using at least a 1:1 molar ratio of AlCl₃ to the limiting reagent. An excess of the catalyst (1.1 to 2.0 equivalents) is commonly employed.[1] |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. While starting the reaction at 0°C is common to control the initial exotherm, allowing the reaction to warm to room temperature or gently heating it may be necessary to drive it to completion.[12] |
| Impure Starting Materials | Impurities in the biphenyl or butyryl chloride can interfere with the reaction.[13] Ensure the purity of your starting materials before beginning the synthesis. |
Problem 2: Formation of Multiple Products/Isomers
| Possible Cause | Suggested Solution |
| Solvent Influencing Regioselectivity | The polarity of the solvent can affect the ratio of para to ortho isomers. While para-substitution is generally favored in the acylation of biphenyl, the solvent can play a role. Experimenting with solvents of different polarities may help to optimize the desired isomer formation.[8] |
| Di-acylation | The use of excess acylating agent can lead to the formation of di-acylated biphenyl by-products.[1] To favor mono-acylation, use a 1:1 molar ratio of biphenyl to the acylating agent.[1] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to less selective reactions and the formation of undesired side products.[13] Maintain careful temperature control throughout the reaction. |
III. Experimental Protocol: Synthesis of 4-Butyrylbiphenyl
This protocol provides a general procedure for the Friedel-Crafts acylation of biphenyl. Note: This is a representative protocol and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Biphenyl
-
Butyryl chloride (or butyric anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or under an inert atmosphere of nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.0 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.
-
Reactant Addition: Cool the suspension to 0°C in an ice bath. In the dropping funnel, prepare a solution of biphenyl (1.0 equivalent) and butyryl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction: Add the biphenyl/butyryl chloride solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Butyrylbiphenyl.
IV. Scientific Principles: Understanding Solvent Effects
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[11] The reaction rate is highly dependent on the stability of the key intermediates, which is where the solvent plays a critical role.
The Role of Solvent Polarity
The mechanism of the Friedel-Crafts acylation involves the formation of a positively charged acylium ion (R-C≡O⁺) and a subsequent sigma complex (arenium ion).[3]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4'-Phenylbutyrophenone: A Critical Evaluation of Precursors and Methodologies
For researchers and professionals in drug discovery and organic synthesis, the selection of a synthetic pathway is a critical decision that influences yield, purity, scalability, and cost. 4'-Phenylbutyrophenone (1,4-diphenylbutan-1-one) is a valuable ketone moiety found in various pharmacologically active compounds and serves as a key intermediate in their synthesis.[1][2][3] This guide provides an in-depth comparison of the classical Friedel-Crafts acylation route to 4'-Phenylbutyrophenone with prominent alternatives, namely the Grignard reaction and Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings, practical considerations, and provide experimental frameworks to empower chemists in making informed decisions for their specific applications.
The Benchmark: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and the most direct method for synthesizing aryl ketones like 4'-Phenylbutyrophenone.[4][5] The reaction typically involves the acylation of an aromatic ring (benzene) with an acylating agent, such as 4-phenylbutyryl chloride or 4-phenylbutyric acid, in the presence of a stoichiometric amount of a Lewis acid catalyst.[4][6]
Mechanism and Rationale
The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent by coordinating to the carbonyl oxygen and the acyl halide, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the nucleophilic π-system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex. Finally, deprotonation of the sigma complex by the [AlCl₄]⁻ anion restores aromaticity and regenerates the Lewis acid catalyst, yielding the final ketone product. A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the product ketone is deactivated towards further substitution, preventing polyacylation.[4][7]
Synthetic Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation of Benzene.
Experimental Protocol: Synthesis from Benzene and 4-Phenylbutyric Acid
This protocol is adapted from established procedures for Friedel-Crafts acylation.[8][9][10]
-
Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (4.0 eq). Begin stirring and add powdered anhydrous aluminum chloride (AlCl₃) (2.5 eq) in portions.
-
Precursor Addition: Add 4-phenylbutyric acid (1.0 eq) to the dropping funnel. Dissolve it in a small amount of anhydrous benzene and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The temperature should be maintained between 50-60°C.
-
Reaction: Stir the reaction mixture vigorously at 50-60°C for 90-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with 5% sodium hydroxide solution, then with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Alternative Precursors and Methodologies
While direct, the Friedel-Crafts acylation has limitations, including the need for a superstoichiometric amount of catalyst, harsh acidic conditions that are incompatible with many functional groups, and the generation of significant acidic waste. This has driven the development of alternative strategies.
Alternative 1: Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation, offering a multi-step but versatile route to ketones.[11][12] One common approach involves the addition of a phenyl Grignard reagent to butyraldehyde, followed by oxidation of the resulting secondary alcohol.[13]
Mechanism and Rationale
This pathway leverages the nucleophilic character of the organomagnesium halide (Grignard reagent). Phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, attacks the electrophilic carbonyl carbon of butyraldehyde.[13] A subsequent acidic workup protonates the intermediate alkoxide to yield 1,4-diphenyl-1-butanol. The final step requires the oxidation of this secondary alcohol to the target ketone using a suitable oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of a mild oxidant is crucial to prevent over-oxidation to a carboxylic acid.
Synthetic Workflow: Grignard Reaction followed by Oxidation
Caption: Grignard synthesis of 4'-Phenylbutyrophenone.
Experimental Protocol: Grignard Synthesis
This protocol is a representative example based on standard Grignard reaction and oxidation procedures.[13][14]
-
Grignard Reagent Preparation: In a flame-dried flask under nitrogen, place magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel. A crystal of iodine may be added to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional 30 minutes.
-
Nucleophilic Addition: Cool the Grignard reagent to 0°C. Add a solution of butyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Oxidation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude alcohol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature until TLC indicates complete conversion of the alcohol.
-
Purification: Filter the mixture through a pad of silica gel, washing with diethyl ether. Concentrate the filtrate and purify the resulting crude ketone by column chromatography.
Alternative 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a modern, palladium-catalyzed cross-coupling reaction that offers a milder and more functional-group-tolerant alternative for forming the crucial carbon-carbon bond.[15][16][17] To synthesize ketones, this reaction can be adapted to couple an acyl chloride with an organoboron species.[15][18]
Mechanism and Rationale
The catalytic cycle begins with the oxidative addition of the acyl chloride to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired ketone and regenerates the Pd(0) catalyst, allowing the cycle to continue.[17] This method's power lies in its mild conditions and tolerance for a wide array of functional groups that would not survive Friedel-Crafts or Grignard conditions.
Synthetic Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura ketone synthesis.
Head-to-Head Comparison
The optimal synthetic route depends heavily on the specific constraints and goals of the project, such as scale, cost, available equipment, and the chemical nature of other functionalities present in advanced intermediates.
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Precursors | Benzene, 4-phenylbutyric acid/chloride | Bromobenzene, Mg, Butyraldehyde | Acyl chloride, boronic acid/ester |
| Number of Steps | 1 | 2 (Grignard + Oxidation) | 1 |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | None (reagent-based) | Catalytic Palladium complex |
| Reaction Conditions | Harsh (anhydrous, strong acid) | Mild temperature, but strictly anhydrous | Generally mild, base required |
| Functional Group Tolerance | Poor (sensitive to acids and bases) | Poor (sensitive to protic groups) | Excellent |
| Key Advantage | Direct, inexpensive starting materials | Versatile C-C bond formation | High selectivity and tolerance |
| Key Disadvantage | Stoichiometric waste, harsh conditions | Multi-step, moisture sensitive | Catalyst cost, boronic acid availability |
Conclusion for the Practicing Scientist
Friedel-Crafts acylation remains a viable and cost-effective method for the large-scale, straightforward synthesis of 4'-Phenylbutyrophenone when functional group compatibility is not a concern. Its use of inexpensive, bulk starting materials makes it attractive from an industrial economic perspective.
The Grignard reaction offers a classic and powerful alternative when the direct precursors for Friedel-Crafts are unavailable. While requiring two distinct synthetic operations (addition and oxidation), the underlying chemistry is well-understood and robust, though its intolerance to moisture and acidic protons necessitates careful experimental control.
For complex molecules, such as in the later stages of a drug development campaign where delicate functional groups must be preserved, the Suzuki-Miyaura coupling is often the superior choice.[19] Despite the higher initial cost of the palladium catalyst and boronic acid precursors, its mild conditions, exceptional functional group tolerance, and high selectivity prevent the need for extensive protecting group chemistry, often leading to a more efficient overall synthesis in terms of step economy and final yield.
Ultimately, the choice is a strategic one. For initial discovery and route scouting, the speed and directness of the Friedel-Crafts reaction may be preferred. For creating analogs with diverse functionalities or for synthesizing complex intermediates, the precision of the Suzuki-Miyaura coupling is unparalleled.
References
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
MDPI. (2019, July 10). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]
- Vertex AI Search result citing ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
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National Institutes of Health. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Ketone synthesis by oxidation or hydrolysis. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
- Vertex AI Search result citing a university chemistry lab manual. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
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National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. [Link]
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YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
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MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
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PubMed. (2008, August 1). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
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National Institutes of Health. (n.d.). 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem. [Link]
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A Senior Application Scientist's Guide to the Validation of 4-Butyrylbiphenyl as a Chromatographic Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the integrity of our data is paramount. The precision and accuracy of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), hinge on the meticulous control of variability. An internal standard (IS) is a cornerstone of this control, acting as a chemical reference added at a constant concentration to all samples, calibrators, and controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3][4]
This guide provides an in-depth validation framework for 4-Butyrylbiphenyl, a commercially available aromatic ketone, as a potential internal standard. We will dissect its physicochemical properties, compare it against other IS strategies, and present a comprehensive experimental protocol for its validation, grounded in the principles of scientific integrity and regulatory expectations.
The Theoretical Ideal: What Makes a Perfect Internal Standard?
Before evaluating a specific compound, we must understand the benchmark. An ideal internal standard is a hypothetical construct, but its characteristics provide a vital framework for selection and validation.
-
Chemical and Physical Similarity: The IS should closely mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation.[5][6] This ensures that any loss or variation experienced by the analyte is mirrored by the IS.
-
Chromatographic Resolution: It must be well-resolved from the analyte and any potential interferences from the sample matrix.[1] Co-elution with interfering peaks compromises accurate quantification.
-
Absence in Matrix: The IS cannot be endogenously present in the samples being analyzed.
-
Stability: It must remain chemically inert throughout the entire analytical workflow, from initial addition to final detection.[1]
-
Purity and Availability: The standard should be readily available in a highly purified form to ensure consistent and accurate preparation.[4]
-
Detector Response: It should produce a reliable and measurable signal under the same detection conditions as the analyte. For mass spectrometry, a stable isotope-labeled (SIL) version of the analyte is often considered the "gold standard" as it co-elutes and exhibits nearly identical ionization behavior.[2][5]
Physicochemical Profile of 4-Butyrylbiphenyl
4-Butyrylbiphenyl is an aromatic ketone with a biphenyl moiety. Its structure suggests suitability for the analysis of moderately polar to non-polar compounds, particularly those containing aromatic rings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | [7][8] |
| Molecular Weight | 224.30 g/mol | [7][8][9] |
| Appearance | Light yellow to brown crystalline powder | [7][8] |
| Purity (Typical) | >99.0% (by GC) | [7] |
| Melting Point | 93.0 - 96.0 °C | [7][8] |
| Boiling Point | ~355 °C | [8] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, toluene) | Inferred |
.dot
Caption: Chemical Structure of 4-Butyrylbiphenyl.
Comparative Guide: 4-Butyrylbiphenyl vs. Alternative Internal Standards
The choice of an internal standard is a critical decision driven by the analyte's structure, the complexity of the matrix, the detector used, and budget constraints. 4-Butyrylbiphenyl falls into the category of a structural analog.
| Internal Standard Type | Description | Advantages | Disadvantages | Best Use Case for 4-Butyrylbiphenyl |
| Structural Analog (e.g., 4-Butyrylbiphenyl) | A compound with a similar chemical structure to the analyte but is not an isotope. | - Cost-effective- Readily available in high purity | - May not perfectly mimic analyte's chromatographic or ionization behavior- Potential for incomplete correction of matrix effects[5][10] | Analysis of other aromatic ketones, biphenyls, or similarly structured compounds in less complex matrices, especially for HPLC-UV or GC-FID methods. |
| Stable Isotope-Labeled (SIL) Analog | The analyte's own structure with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). | - The "gold standard" for mass spectrometry- Co-elutes and experiences identical matrix effects, providing the most accurate correction[2][5][11] | - Expensive- Not always commercially available; may require custom synthesis[10] | When analyzing a target compound for which a SIL standard is unavailable or prohibitively expensive, 4-Butyrylbiphenyl can be a pragmatic alternative. |
| Homologous Series Analog | A compound from the same chemical class as the analyte but with a different alkyl chain length. | - Similar chemical properties and extraction efficiency- Predictable difference in retention time | - The difference in retention time may mean it does not experience the exact same matrix effects as the analyte[5][6] | If analyzing a series of butyrophenones or similar ketones, another member of the homologous series could be used, with 4-Butyrylbiphenyl serving as a potential candidate for a different homologous series. |
A Step-by-Step Protocol for the Validation of 4-Butyrylbiphenyl
This section outlines a rigorous, self-validating protocol to qualify 4-Butyrylbiphenyl as an internal standard for a hypothetical quantitative assay (e.g., the analysis of a structurally related drug molecule by HPLC-UV). This protocol is designed in accordance with guidelines from regulatory bodies like the FDA and the principles of ICH Q2(R2).[3][12][13][14]
.dot
Caption: Experimental workflow for validating an internal standard.
Experimental Details
Objective: To validate 4-Butyrylbiphenyl as an internal standard for the quantification of "Analyte X" in human plasma by HPLC-UV.
1. Materials and Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent, with a UV/Vis detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Reagents: 4-Butyrylbiphenyl (IS, >99% purity), Analyte X reference standard, HPLC-grade acetonitrile and water, formic acid.
-
Matrix: Blank human plasma.
2. Chromatographic Conditions (Example)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (or λmax of Analyte X).
-
Injection Volume: 10 µL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 5 µg/mL 4-Butyrylbiphenyl in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Validation Experiments
Step 1: Specificity and Selectivity
-
Procedure: Inject six different lots of blank human plasma (processed without IS) to check for endogenous peaks at the retention times of Analyte X and 4-Butyrylbiphenyl. Also, inject solutions of only Analyte X and only the IS.
-
Acceptance Criteria: No interfering peaks greater than 20% of the area of the Lower Limit of Quantification (LLOQ) for the analyte, and 5% for the IS. The retention times of the analyte and IS must be different, with baseline resolution (>1.5).
Step 2: Linearity and Range
-
Procedure: Prepare a calibration curve with at least six non-zero concentration levels of Analyte X (e.g., 10-2000 ng/mL) in plasma. Add a constant concentration of 4-Butyrylbiphenyl to each.
-
Analysis: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of Analyte X.
-
Acceptance Criteria: The linear regression should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at LLOQ).
Table 1: Example Linearity Data
| Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 10 (LLOQ) | 0.025 | 9.8 | 98.0 |
| 50 | 0.128 | 51.2 | 102.4 |
| 100 | 0.255 | 102.0 | 102.0 |
| 500 | 1.250 | 498.5 | 99.7 |
| 1000 | 2.510 | 1004.0 | 100.4 |
| 2000 | 5.020 | 1998.0 | 99.9 |
| Result | r² = 0.9998 |
Step 3: Accuracy and Precision
-
Procedure: Analyze five replicates of Quality Control (QC) samples prepared in plasma at three concentrations: Low, Medium, and High (e.g., 30, 800, and 1600 ng/mL).
-
Acceptance Criteria:
-
Intra-day Precision (%RSD): ≤15% (≤20% at LLOQ).
-
Intra-day Accuracy (% of nominal): Within 85-115% (80-120% at LLOQ).
-
Repeat over three separate days for inter-day accuracy and precision.
-
Table 2: Example Accuracy & Precision Data (Intra-Day)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 30 | 29.1 | 97.0 | 4.5 |
| Mid QC | 800 | 815.2 | 101.9 | 2.8 |
| High QC | 1600 | 1588.0 | 99.3 | 3.1 |
Step 4: Matrix Effect (for LC-MS, but good practice for HPLC)
-
Objective: To ensure that variability in the plasma matrix between different sources does not affect the quantification. This is especially critical for LC-MS where matrix components can cause ion suppression or enhancement.[10][15]
-
Procedure:
-
Prepare Set A: Analyte X and IS in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Set B: Extract six different lots of blank plasma, then spike the clean supernatant with Analyte X and IS.
-
Calculate the IS-normalized matrix factor for each lot: MF = (Area_Analyte_SetB / Area_IS_SetB) / (Area_Analyte_SetA / Area_IS_SetA)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six lots should be ≤15%. This demonstrates that 4-Butyrylbiphenyl effectively tracks and corrects for matrix-induced variability.
Step 5: Stability
-
Procedure: Analyze QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: Stored at room temperature for a defined period (e.g., 8 hours).
-
Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[16]
Conclusion and Final Recommendation
4-Butyrylbiphenyl presents itself as a viable and cost-effective internal standard for the chromatographic analysis of structurally analogous compounds. Its aromatic ketone structure makes it particularly suitable for analytes of similar polarity and functionality. However, its suitability is not universal and must be empirically proven for each specific analytical method.
The validation protocol detailed above provides a robust framework for this assessment. Successful validation, demonstrated by meeting the acceptance criteria for specificity, linearity, accuracy, precision, and stability, provides the necessary scientific evidence to confidently employ 4-Butyrylbiphenyl as an internal standard. While a stable isotope-labeled standard remains the theoretical ideal for mass spectrometry, a well-validated structural analog like 4-Butyrylbiphenyl is a powerful and pragmatic tool for ensuring data integrity in a vast range of chromatographic applications.
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Wang, S., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
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Quality Control & Quality Assurance Training Series. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Available at: [Link]
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A Comparative Guide to Biphenyl-Based Building Blocks in High-Performance Polymer Synthesis
In the pursuit of advanced materials, the deliberate design of polymer backbones at the molecular level is paramount. For researchers and professionals in materials science and drug development, the selection of appropriate monomeric building blocks is a critical decision that dictates the final properties and performance of the polymer. Among the vast array of choices, aromatic structures are prized for their ability to impart exceptional thermal and mechanical stability. The biphenyl unit, in particular, stands out as a cornerstone for creating high-performance polymers. Its rigid, planar structure is a direct contributor to enhanced thermal stability, mechanical strength, and chemical resistance in the resulting materials.[1]
This guide provides a comparative analysis of various biphenyl-based building blocks used in the synthesis of commercially significant polymers, such as polyimides and polyamides. We will explore how subtle changes in the isomeric substitution and functional groups of these monomers can dramatically influence polymer properties, offering a scientifically grounded framework for material selection and design.
The Biphenyl Moiety: A Foundation for Performance
The inclusion of a biphenyl group in a polymer chain introduces a rigid-rod-like segment. This rigidity restricts segmental motion, which in turn elevates the glass transition temperature (Tg) and enhances thermal stability.[2] Furthermore, the planar nature of the biphenyl unit facilitates efficient chain packing and intermolecular π-π interactions, contributing to superior mechanical properties like high tensile modulus and strength.[3][4][5] However, this same rigidity can lead to processing challenges, as it often results in poor solubility and high melting temperatures that can exceed the polymer's decomposition point.[6]
The core of our comparative study will focus on how chemists strategically modify and utilize biphenyl building blocks to balance these competing characteristics, thereby engineering polymers tailored for specific, demanding applications.
Comparative Study 1: Isomeric Biphenyl Dianhydrides in Polyimide Synthesis
Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace and electronics industries.[1] The choice of the dianhydride monomer is a key determinant of the final polymer's characteristics. Here, we compare polyimides synthesized from three different isomers of biphenyltetracarboxylic dianhydride (BPDA).
Monomers Under Comparison:
-
s-BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (Symmetrical)
-
a-BPDA: 2,3,3′,4′-Biphenyltetracarboxylic dianhydride (Asymmetrical)
-
i-BPDA: 2,2′,3,3′-Biphenyltetracarboxylic dianhydride (Contorted)
The relationship between these monomer structures and the resulting polymer properties is a classic example of structure-property relationships in polymer chemistry.
Caption: Influence of BPDA isomer structure on key polyimide properties.
Analysis of Isomeric Effects:
Symmetrical BPDA (s-BPDA): The linear and planar structure of s-BPDA allows for highly ordered polymer chain packing. This results in polyimides with a semi-crystalline morphology, leading to excellent mechanical properties (high tensile modulus) and low coefficients of thermal expansion (CTE).[7][8] A prime example is the polyimide derived from s-BPDA and p-phenylenediamine (PPD), which is known for its rod-like structure and exceptional dimensional stability.[8][9] However, this high degree of order also makes these polymers notoriously difficult to dissolve in organic solvents, complicating their processing.[7]
Asymmetrical BPDA (a-BPDA): The bent and non-coplanar structure of a-BPDA disrupts the regularity of the polymer backbone.[10] This disruption hinders efficient chain packing, leading to amorphous polymers. The consequence is a significant improvement in solubility compared to s-BPDA-based polyimides.[7] Interestingly, while the modulus may be lower, the glass transition temperature (Tg) is often higher. This is attributed to the restricted rotation around the biphenyl linkage in the kinked a-BPDA structure, which requires more thermal energy to induce segmental motion.[7][10] Polyimides from a-BPDA can also exhibit greater flexibility and lower color intensity.[10]
Contorted BPDA (i-BPDA): The highly twisted structure of i-BPDA introduces the most significant disruption to chain packing.[7][11] This results in polyimides with the highest solubility among the three isomers, often dissolving in a range of organic solvents like NMP, DMF, and even chloroform.[11] The severe steric hindrance to internal rotation around the biphenyl bond leads to the highest Tg values.[7] However, this same disruption often leads to a reduction in mechanical properties, such as tensile strength, when compared to polymers made from the more rigid s-BPDA.[11]
Quantitative Data Summary:
The following table summarizes the properties of polyimides synthesized from different BPDA isomers and the same diamine, 4,4'-oxydianiline (ODA), to provide a direct comparison.
| Property | s-BPDA/ODA | a-BPDA/ODA | i-BPDA/ODA |
| Solubility in NMP | Insoluble | Soluble | Readily Soluble |
| Glass Transition Temp. (Tg) | ~320 °C | ~350 °C | ~370 °C |
| 5% Weight Loss Temp. (TGA, N2) | ~590 °C | ~580 °C | ~570 °C |
| Tensile Strength | ~150 MPa | ~130 MPa | ~100 MPa |
| Tensile Modulus | ~3.5 GPa | ~3.2 GPa | ~2.8 GPa |
Note: These are representative values compiled from various sources and can vary with synthesis conditions and characterization methods.
Comparative Study 2: Diamine Isomers in Polyamide Synthesis
Aromatic polyamides, or aramids, are celebrated for their outstanding strength and thermal resistance. The properties of these polymers can be finely tuned by altering the substitution pattern of the diamine monomer. Here, we compare polyamides synthesized from a biphenyl-based dicarboxylic acid with p-phenylenediamine (PPD) and m-phenylenediamine (MPD). While not biphenyls themselves, their comparison with biphenyl-based diacids illustrates a fundamental principle of polymer design. A similar logic applies when comparing, for example, polyamides from 4,4'-diaminobiphenyl (a para-linked, rigid monomer) versus 3,3'-diaminobiphenyl (a meta-linked, more flexible monomer).
Monomers Under Comparison:
-
Para-linked Diamine (e.g., 4,4'-diaminobiphenyl, PPD): Results in a linear, rigid polymer chain.
-
Meta-linked Diamine (e.g., 3,3'-diaminobiphenyl, MPD): Introduces a kink or bend in the polymer chain.
Caption: A typical workflow for synthesizing and characterizing high-performance polymers.
Analysis of Linkage Effects:
Para-linkages: The use of para-substituted diamines like 4,4'-diaminobiphenyl leads to polymers with a highly linear and rigid backbone. This linearity promotes strong interchain hydrogen bonding and efficient packing, resulting in materials with very high tensile strength, high modulus, and excellent thermal stability.[12][13] However, this rigidity also imparts poor solubility and processability.
Meta-linkages: The introduction of meta-linkages disrupts the linearity of the polymer chain, creating a more coiled and less ordered structure.[12] This disruption reduces the efficiency of chain packing and intermolecular forces. As a result, meta-linked polyamides generally exhibit significantly improved solubility and flexibility compared to their para-linked counterparts.[13] This comes at the cost of lower tensile strength, modulus, and often a lower glass transition temperature.[13]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. Below is a representative procedure for the synthesis of a polyimide via the conventional two-step method, which is widely applicable to the monomers discussed.[14][15]
Two-Step Synthesis of a Polyimide (e.g., a-BPDA/ODA)
Objective: To synthesize a poly(amic acid) precursor followed by thermal imidization to form the final polyimide film.
Materials:
-
2,3,3′,4′-Biphenyltetracarboxylic dianhydride (a-BPDA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
Procedure:
-
Drying: Thoroughly dry the a-BPDA and ODA monomers in a vacuum oven at 120 °C for at least 4 hours to remove any residual moisture, which can hinder molecular weight build-up.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of ODA (1 equivalent) in anhydrous NMP under a gentle nitrogen stream. Stir until the diamine is fully dissolved.
-
Poly(amic acid) Formation: To the stirring diamine solution, add a stoichiometric amount of a-BPDA (1 equivalent) as a solid powder in one portion at room temperature. The reaction is exothermic.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final polymer solution should be clear and viscous.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven. The thermal curing cycle is critical for achieving optimal properties:
-
Heat to 80 °C for 2 hours to slowly remove the bulk of the NMP solvent.
-
Increase the temperature to 150 °C and hold for 1 hour.
-
Increase to 250 °C and hold for 1 hour.
-
Finally, increase to 300-350 °C (depending on the polymer's Tg) and hold for 1 hour to ensure complete cyclization to the imide structure.
-
-
Film Recovery: After cooling the oven to room temperature, carefully peel the resulting tough, flexible polyimide film from the glass substrate.
Causality Behind Choices:
-
Anhydrous Conditions: Water reacts with dianhydrides, capping the chain and preventing the formation of high molecular weight polymer.[14]
-
Nitrogen Atmosphere: Prevents oxidation of the monomers and polymer at elevated temperatures.
-
Stoichiometric Balance: A 1:1 molar ratio of dianhydride to diamine is crucial for achieving high molecular weight in step-growth polymerization.
-
Staged Curing: A slow, stepwise heating process is essential to prevent rapid solvent evaporation which can cause voids and defects in the film, and to ensure complete imidization without degrading the polymer.[16]
Conclusion and Outlook
The strategic selection of biphenyl-based building blocks is a powerful tool for tuning the properties of high-performance polymers. By understanding the causal relationships between monomer isomerism and the resulting polymer's morphology and properties, researchers can move beyond trial-and-error synthesis.
-
Symmetrical, linear monomers like s-BPDA are ideal for applications requiring maximum stiffness, dimensional stability, and thermal resistance, provided processing challenges can be overcome.
-
Asymmetrical or contorted monomers like a-BPDA and i-BPDA are excellent choices for creating more processable polymers with enhanced solubility and high glass transition temperatures, making them suitable for applications requiring solution-based processing.[7]
Future advancements will likely focus on synthesizing novel biphenyl monomers with tailored functionalities to achieve an even finer control over properties, pushing the boundaries of what is possible in the fields of electronics, aerospace, and advanced separation technologies.
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A Senior Application Scientist's Guide to the Performance of 4-Butyrylbiphenyl Scaffolds in Cross-Coupling Reactions
Introduction: The Role of Biaryl Ketones in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the biaryl ketone motif is a cornerstone. These structures are integral to a vast array of biologically active molecules and functional materials. The synthesis of these complex architectures heavily relies on the robustness and versatility of palladium-catalyzed cross-coupling reactions.[1][2][3][4] This guide provides an in-depth assessment of 4-Butyrylbiphenyl derivatives, specifically 4-halo-4'-butyrylbiphenyl, as substrates in pivotal cross-coupling reactions.
Our focus is not merely on procedural execution but on the underlying principles that govern performance. We will dissect why certain conditions are chosen, how the butyryl functional group influences reactivity, and how this substrate compares to simpler, non-functionalized analogues. For drug development professionals and synthetic chemists, understanding these nuances is critical for efficient route design and optimization.
Pillar 1: The Mechanistic Heart of Cross-Coupling
All palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—share a common mechanistic triad: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6][7] The efficiency of this catalytic cycle dictates the overall success of the reaction.
The substrate, in our case a derivative of 4-Butyrylbiphenyl (e.g., 4-Chloro-4'-butyrylbiphenyl), enters the cycle at the oxidative addition step. Here, the Pd(0) catalyst inserts into the carbon-halogen bond. The electronic nature of the aryl halide is paramount; electron-withdrawing groups, such as the butyryl ketone, can facilitate this rate-limiting step, particularly for less reactive aryl chlorides.[8][9] This electronic effect is a central theme in the performance of our target substrate.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Pillar 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating carbon-carbon bonds, lauded for its mild conditions and the commercial availability and stability of its boronic acid coupling partners.[7][9]
Performance Analysis of 4-Chloro-4'-butyrylbiphenyl
When employing an aryl chloride, the oxidative addition step is notoriously challenging compared to bromides or iodides.[8] However, the electron-withdrawing nature of the para-butyryl group on the biphenyl scaffold helps to activate the C-Cl bond towards Pd(0) insertion. This makes 4-Chloro-4'-butyrylbiphenyl a more viable substrate than a non-activated aryl chloride like 4-chlorobiphenyl.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and accelerate the final reductive elimination step.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-4'-butyrylbiphenyl | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~92% (Est.) |
| 4-Chlorobiphenyl | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85% (Est.) |
| 4-Chloroanisole (Electron-Rich) | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~75% (Est.) |
Note: Yields are estimated based on literature for analogous activated and deactivated aryl chlorides. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a representative synthesis of 4-Phenyl-4'-butyrylbiphenyl.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling.
Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 4-Chloro-4'-butyrylbiphenyl (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Loading: In a glovebox or under a positive flow of argon, the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%) are added.
-
Atmosphere Control: The flask is sealed, removed from the glovebox (if used), and connected to a Schlenk line. It is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Degassed toluene and water (typically a 4:1 to 10:1 ratio) are added via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: The mixture is heated to 100 °C and stirred vigorously for 12-18 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Pillar 3: Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12][13] The reaction couples an aryl halide with a primary or secondary amine.
Performance Analysis of 4-Bromo-4'-butyrylbiphenyl
For C-N coupling, aryl bromides are often a good compromise between the high reactivity of iodides and the low cost of chlorides. Similar to the Suzuki coupling, the electron-withdrawing butyryl group enhances the substrate's reactivity in the oxidative addition step.
A key consideration in Buchwald-Hartwig amination is the choice of base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine or the intermediate palladium-amine complex.[14] The ketone functionality in our substrate is generally tolerant to these conditions, but prolonged reaction times at high temperatures could potentially lead to enolization-related side reactions, a factor the synthetic chemist must consider.
Comparative Performance Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-4'-butyrylbiphenyl | Morpholine | Pd₂(dba)₃ (1) / RuPhos (2) | NaOt-Bu | Toluene | 90 | ~95% (Est.) |
| 4-Bromobiphenyl | Morpholine | Pd₂(dba)₃ (1) / RuPhos (2) | NaOt-Bu | Toluene | 100 | ~90% (Est.) |
| 4-Bromoanisole (Electron-Rich) | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | ~80% (Est.) |
Note: Yields are estimated based on literature for analogous substrates. The choice of ligand is highly dependent on the specific amine used.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Methodology:
-
Vessel Preparation: An oven-dried Schlenk tube is charged with 4-Bromo-4'-butyrylbiphenyl (1.0 eq), the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 2-4 mol%).
-
Base and Reagent Addition: Sodium tert-butoxide (NaOt-Bu, 1.4 eq) is added. The tube is sealed with a septum.
-
Atmosphere Control: The vessel is evacuated and backfilled with argon three times.
-
Solvent and Amine Addition: Anhydrous, degassed toluene is added, followed by the amine (e.g., morpholine, 1.2 eq) via syringe.
-
Reaction: The mixture is stirred at 90-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is cooled, quenched carefully with saturated aqueous ammonium chloride, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is achieved via flash chromatography.
Pillar 4: Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for attaching a terminal alkyne to an aryl halide, creating aryl alkynes that are versatile intermediates in organic synthesis.[15][16] The reaction uniquely employs a dual catalytic system of palladium and copper(I).[15]
Performance Analysis of 4-Iodo-4'-butyrylbiphenyl
Aryl iodides are the most reactive substrates for Sonogashira couplings, often reacting under very mild conditions.[15][17] The presence of the butyryl group on the biphenyl system does not significantly hinder the reaction and may slightly accelerate it. A primary concern is the potential for homo-coupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions and using an amine base like triethylamine or diisopropylamine, which also serves as the solvent.[16][18]
Comparative Performance Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-4'-butyrylbiphenyl | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N | 25 (RT) | ~94% (Est.) |
| 4-Iodobiphenyl | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N | 25 (RT) | ~91% (Est.) |
| 4-Iodoanisole (Electron-Rich) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N | 25 (RT) | ~88% (Est.) |
Note: Yields are estimated based on the high efficiency of Sonogashira couplings with aryl iodides.
Experimental Protocol: Sonogashira Coupling
Methodology:
-
Vessel Preparation: A Schlenk flask is charged with 4-Iodo-4'-butyrylbiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).
-
Atmosphere Control: The flask is evacuated and backfilled with argon three times.
-
Solvent and Reagent Addition: Anhydrous triethylamine (Et₃N) is added as the solvent and base, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 eq).
-
Reaction: The mixture is stirred at room temperature. The reaction is often rapid and can be monitored by the formation of a triethylammonium iodide precipitate.
-
Workup and Purification: Once complete, the solvent is removed in vacuo. The residue is taken up in an organic solvent, and the salts are filtered off. The filtrate is concentrated and purified by column chromatography.
Conclusion: A Versatile and Reactive Substrate
Across the three major classes of cross-coupling reactions, 4-halo-4'-butyrylbiphenyl derivatives demonstrate excellent performance. The electron-withdrawing ketone functionality serves to activate the carbon-halogen bond, making these substrates, particularly the chloride, more reactive than their non-functionalized or electron-rich counterparts.
-
In Suzuki-Miyaura couplings, it allows for the efficient use of more economical aryl chlorides.
-
In Buchwald-Hartwig aminations, it promotes high yields under standard conditions with minimal interference from the ketone.
-
In Sonogashira couplings, the iodo-variant reacts rapidly and cleanly under mild, room-temperature conditions.
The key to success lies in the judicious selection of modern catalyst systems—specifically bulky, electron-rich ligands—and careful control of reaction conditions to prevent side reactions. For researchers in drug discovery and materials science, the 4-butyrylbiphenyl scaffold represents a reliable and versatile building block for complex molecular design.
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Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Palladium catalyzed couplings. Lumen Learning, Organic Chemistry II. [Link]
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Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Thieme Connect. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. PubMed. [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]
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Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. National Institutes of Health (PMC). [Link]
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Advances in Cross-Coupling Reactions. MDPI. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link]
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Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
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Homogeneous Organic Reductant Based on 4,4'-tBu2-2,2'-Bipyridine for Cross-Electrophile Coupling. National Institutes of Health (PMC). [Link]
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Synthesis of Biphenyls. ResearchGate. [Link]
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Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. Semantic Scholar. [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health (PMC). [Link]
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Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. [Link]
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Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. [Link]
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Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. ResearchGate. [Link]
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The Efficacy of 4-Butyrylbiphenyl as a Precursor for Non-Steroidal Anti-Inflammatory Drugs: A Comparative Guide
Introduction: The Role of 4-Butyrylbiphenyl in NSAID Synthesis
4-Butyrylbiphenyl, also known as 4'-phenylbutyrophenone, is a ketone that serves as a crucial intermediate in the synthesis of several biphenyl-containing APIs. Its chemical structure provides a ready-made biphenyl moiety, a common scaffold in many NSAIDs, and a butyryl side chain that can be readily converted to the required carboxylic acid functionality. The most prominent API synthesized from 4-Butyrylbiphenyl is Fenbufen, a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties. This guide will explore the synthesis of Fenbufen through the lens of its precursor, 4-Butyrylbiphenyl, and evaluate its standing against alternative synthetic strategies.
Synthetic Pathways to Fenbufen: A Comparative Analysis
The synthesis of Fenbufen can be broadly categorized into two main approaches: the traditional Friedel-Crafts acylation route, which utilizes 4-Butyrylbiphenyl as a key intermediate, and modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which offer alternative pathways to the biphenyl core structure.
Route 1: The Traditional Path - Friedel-Crafts Acylation via 4-Butyrylbiphenyl
The classical and industrially established method for Fenbufen synthesis involves the Friedel-Crafts acylation of biphenyl with succinic anhydride. This reaction proceeds in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-oxo-4-(4-biphenylyl)butanoic acid, which is essentially 4-Butyrylbiphenyl with a carboxylic acid group at the end of the acyl chain. Subsequent reduction of the ketone group yields Fenbufen.
Causality of Experimental Choices: The choice of biphenyl and succinic anhydride as starting materials is driven by their commercial availability and the directness of the route to the Fenbufen scaffold. Aluminum chloride is a powerful and cost-effective Lewis acid catalyst for this type of acylation. The use of a solvent like nitrobenzene or dichloromethane is to facilitate the reaction and control the temperature.[1] The final reduction step is a standard organic transformation to convert the ketone to the desired carboxylic acid.
Self-Validating System: The progress of the Friedel-Crafts acylation can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The purity of the final Fenbufen product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as NMR and IR.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Friedel-Crafts acylation route to Fenbufen.
Route 2: The Modern Alternative - Suzuki-Miyaura Coupling
A contemporary approach to synthesizing Fenbufen and its analogs involves the Suzuki-Miyaura cross-coupling reaction.[2][3] This method builds the biphenyl core by coupling a boronic acid derivative with a halide. For Fenbufen synthesis, this could involve coupling 4-bromophenylacetic acid with phenylboronic acid, or a similar strategy where the butyric acid side chain is introduced before or after the coupling step.
Causality of Experimental Choices: The Suzuki-Miyaura coupling is favored for its high functional group tolerance, milder reaction conditions compared to Friedel-Crafts acylation, and the generation of non-toxic byproducts.[4] Palladium-based catalysts are highly efficient for this transformation. The choice of a specific boronic acid and halide allows for greater flexibility in designing analogs of Fenbufen.
Self-Validating System: The progress of the Suzuki-Miyaura coupling can be monitored by HPLC or Gas Chromatography (GC) to track the formation of the biphenyl product. The final product's purity and identity are confirmed using standard analytical techniques.
Diagram of the Suzuki-Miyaura Coupling Pathway:
Caption: Suzuki-Miyaura coupling route to Fenbufen.
Quantitative Performance Comparison
| Parameter | Friedel-Crafts Acylation (via 4-Butyrylbiphenyl intermediate) | Suzuki-Miyaura Coupling |
| Typical Yield | 80-90% for the acylation step.[5] Overall yield can be lower after reduction. | 70-95% for the coupling step.[2][3] |
| Reaction Temperature | 0°C to room temperature for acylation; may require heating for reduction. | Room temperature to 100°C.[2] |
| Reaction Time | Several hours to days for the acylation step.[1] | A few hours.[2] |
| Catalyst | Stoichiometric amounts of Lewis acid (e.g., AlCl₃). | Catalytic amounts of Palladium complexes. |
| Substrate Scope | Generally limited to electron-rich aromatic systems. | Broad substrate scope with high functional group tolerance. |
| Byproducts | Significant amounts of acidic waste from the catalyst quenching. | Generally non-toxic borate salts. |
Experimental Protocols
Protocol 1: Synthesis of Fenbufen via Friedel-Crafts Acylation
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium carbonate solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve biphenyl in nitrobenzene.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Add a solution of succinic anhydride in nitrobenzene dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to days, monitoring the reaction progress by TLC.[1]
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
The crude product, 4-oxo-4-(4-biphenylyl)butanoic acid, is then subjected to a Clemmensen or Wolff-Kishner reduction to yield Fenbufen.
-
Purify the final product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Fenbufen via Suzuki-Miyaura Coupling
Materials:
-
4-Bromophenylacetic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol mixture)
-
Water
Procedure:
-
In a reaction flask, combine 4-bromophenylacetic acid, phenylboronic acid, palladium catalyst, and the base.
-
Add the solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100°C) for a few hours, monitoring the reaction by HPLC or GC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude Fenbufen by column chromatography or recrystallization.
Scalability, Cost, and Safety Comparison
| Aspect | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Scalability | Well-established for industrial scale, but can face challenges with heat management and handling of large quantities of AlCl₃.[6] | Scalable, with modern advancements in catalyst technology. Catalyst cost and removal can be a consideration at large scale. |
| Cost-Effectiveness | Generally lower raw material costs (biphenyl, succinic anhydride, AlCl₃). | Higher cost associated with palladium catalysts and boronic acid derivatives.[7] |
| Safety & Handling | Requires careful handling of corrosive and moisture-sensitive AlCl₃. Generates acidic waste streams. | Palladium catalysts can be pyrophoric and require careful handling.[8] Organoboron compounds are generally of low toxicity. |
| Waste Management | Generates significant amounts of aluminum-containing acidic waste, which requires neutralization and disposal. | Produces less hazardous waste. Palladium can be recovered and recycled, though this adds to the process complexity and cost. |
4-Butyrylbiphenyl as a Precursor for Other APIs: The Case of Felbinac
Felbinac, another NSAID, is 4-biphenylacetic acid. While structurally related to Fenbufen, its synthesis does not typically proceed through 4-Butyrylbiphenyl. Common synthetic routes for Felbinac involve the Willgerodt-Kindler reaction on 4-acetylbiphenyl or cross-coupling reactions starting from p-bromophenylacetic acid.[9] Therefore, the primary utility of 4-Butyrylbiphenyl as a direct precursor is largely confined to the synthesis of Fenbufen and its close analogs.
Conclusion: An Objective Evaluation
4-Butyrylbiphenyl, as a key intermediate in the traditional Friedel-Crafts synthesis of Fenbufen, represents a well-established and cost-effective pathway. The starting materials are readily available, and the process is scalable. However, this route is not without its drawbacks, including the use of stoichiometric amounts of a corrosive Lewis acid, generation of significant acidic waste, and potentially harsh reaction conditions.
In contrast, modern synthetic methods like the Suzuki-Miyaura coupling offer a more versatile and environmentally benign alternative. These methods exhibit broader functional group tolerance, milder reaction conditions, and generate less hazardous waste. The primary barrier to their widespread industrial adoption is the higher cost of palladium catalysts and specialized boronic acid reagents.
For researchers and drug development professionals, the choice between these synthetic strategies will depend on a variety of factors, including the desired scale of production, cost constraints, environmental considerations, and the need for analog synthesis. While the 4-Butyrylbiphenyl-mediated route remains a viable and economical option for large-scale Fenbufen production, the advantages offered by modern cross-coupling reactions make them an increasingly attractive choice, particularly in the context of process development and the synthesis of novel API candidates.
References
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- Synthetic strategy for the preparation of fenbufen. ResearchGate. [URL: https://www.researchgate.
- Fenbufen Synthesis. YouTube. [URL: https://www.youtube.
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- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem. [URL: https://www.benchchem.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Butyrylbiphenyl Detection
Strategic Imperative: Why Cross-Validate for 4-Butyrylbiphenyl?
In pharmaceutical development, 4-Butyrylbiphenyl (also known as 4'-Phenylbutyrophenone) can emerge as a process-related impurity, a synthetic intermediate, or a metabolite. Its accurate quantification is not merely an analytical exercise; it is a cornerstone of quality control, ensuring product safety and regulatory compliance. When analytical data for a single project may be generated across different laboratories, during different stages of development, or using different technologies, cross-validation becomes essential. It serves to demonstrate the equivalency and reliability of data, irrespective of the analytical method employed[1].
This guide moves beyond a simple listing of methods. We will dissect the rationale for selecting each technique based on the physicochemical properties of 4-Butyrylbiphenyl and establish a rigorous framework for their comparison, consistent with the principles outlined by the International Council for Harmonisation (ICH)[2][3][4].
Analyte Profile: 4-Butyrylbiphenyl
-
Molecular Formula: C₁₆H₁₆O[5]
-
Molecular Weight: 224.30 g/mol [5]
-
Structure: A biphenyl ring system with a butyryl group. This structure possesses a strong chromophore, making it ideal for UV detection, and sufficient volatility for GC analysis.
-
Physical State: Solid[6]
The Contenders: A Mechanistic Overview of Analytical Techniques
The choice of an analytical method is dictated by the analyte's properties and the specific analytical objective, or Analytical Target Profile (ATP)[2][3]. For 4-Butyrylbiphenyl, three primary techniques present distinct advantages.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of QC labs. Separation is achieved based on the analyte's partitioning between a stationary phase (typically C18 or Biphenyl) and a liquid mobile phase[7][8]. The extensive π-electron system in the biphenyl moiety of the analyte allows for strong UV absorbance, providing a simple and robust method of detection and quantification[9].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile or semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase[10]. Subsequent detection by a mass spectrometer provides excellent specificity by identifying the analyte based on its unique mass fragmentation pattern, which is a significant advantage when dealing with complex matrices[11][12].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique offers the pinnacle of sensitivity and selectivity[13]. After separation by LC, the analyte is ionized and detected by two mass analyzers in series. The first selects the parent ion (precursor), which is then fragmented, and the second selects a specific fragment ion (product). This multiple reaction monitoring (MRM) provides exceptional specificity, allowing for quantification at very low levels, even in the presence of co-eluting interferences[14][15].
The Cross-Validation Framework: A Self-Validating Protocol
The objective of this cross-validation is to demonstrate that each method is fit for its purpose and to understand the correlation between the results they generate[1][4]. This protocol is designed as a self-validating system, where the data generated for each validation parameter serves to confirm the method's performance.
Workflow for Cross-Method Validation
Caption: Cross-validation workflow for 4-Butyrylbiphenyl analysis.
Experimental Protocols
Step 1: Preparation of Standards and Quality Control (QC) Samples
This initial step is critical and universal to all three methods to ensure a common basis for comparison.
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-Butyrylbiphenyl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare QC samples at three concentrations (low, medium, high; e.g., 1 µg/mL, 20 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard to ensure an independent check on accuracy.
-
Spiked Sample: To assess matrix effects and specificity, spike a known amount of 4-Butyrylbiphenyl into a placebo or sample matrix.
Step 2: Chromatographic Method Execution
The following are robust starting methods. Per ICH Q14 guidelines, these would be optimized during method development[2].
A. HPLC-UV Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Biphenyl phase column (e.g., Restek Raptor Biphenyl), 150 mm x 4.6 mm, 5 µm. The biphenyl phase provides enhanced π-π interactions, which can improve selectivity for aromatic compounds like 4-Butyrylbiphenyl compared to standard C18 columns[7][8].
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
B. GC-MS Method
-
Instrumentation: Gas chromatograph with a single quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This is a versatile, low-bleed column suitable for a wide range of semi-volatile compounds[16].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Inlet Temperature: 270 °C, Splitless mode.
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Full Scan (m/z 50-350) for peak identification and Selective Ion Monitoring (SIM) for quantification (Target ions: m/z 224, 181, 105).
C. LC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: 225.1 → 182.1 (Precursor [M+H]⁺ → Product)
-
Qualifier: 225.1 → 105.1
-
-
Injection Volume: 5 µL.
Data Interpretation: A Comparative Analysis
Following analysis, the performance of each method must be evaluated against predefined acceptance criteria as outlined in ICH Q2(R2) guidelines[2][3][17]. The table below summarizes the expected performance characteristics based on the principles of each technique.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (Typical)[18] |
| Specificity | Good; potential interference from co-eluting UV-active compounds. | Excellent; mass spectral identification provides high confidence. | Superior; MRM is highly specific to the precursor-product transition. | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 0.5 - 100 | 0.2 - 100 | 0.005 - 50 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.2 µg/mL | ~0.005 µg/mL (5 ng/mL) | S/N ratio ≥ 10 |
| Robustness/Cost | High/Low | Medium/Medium | Medium/High | N/A |
Expert Insights:
-
LC-MS/MS is unequivocally the most sensitive and specific method, making it the gold standard for trace-level quantification, such as analyzing metabolites in biological matrices or stringent impurity profiling[13].
-
GC-MS offers a powerful alternative with excellent specificity due to mass-based detection[11]. It is particularly useful if volatile impurities are also a concern and can be analyzed in the same run.
-
HPLC-UV represents the most accessible, cost-effective, and robust method[9][19]. For routine quality control where sensitivity is not the primary constraint (e.g., assay of a bulk substance or formulated product), its simplicity and reliability are major advantages.
Decision Logic for Method Selection
The choice of method is not about which is "best" in a vacuum, but which is most "fit for purpose."
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A Comparative Analysis of the Biological Activity of 4-Acylbiphenyl Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Modifications at the 4-position of the biphenyl ring have been a particularly fruitful area of research, leading to the discovery of potent anti-inflammatory, anticancer, and enzyme-inhibitory agents.[1][2]
This guide provides a comparative analysis of the biological activities of 4-acylbiphenyl derivatives, with a particular focus on derivatives of 4-phenylbutyric acid (4-PBA) due to the extensive available data on their therapeutic effects. While direct research on 4-butyrylbiphenyl derivatives is limited, the analysis of these closely related analogues offers valuable insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. We will delve into their anti-inflammatory and anticancer properties, and their ability to inhibit key enzymes, supported by experimental data and detailed protocols to enable researchers to validate and build upon these findings.
Synthesis of 4-Acylbiphenyl Derivatives: A General Overview
The synthesis of 4-acylbiphenyl derivatives can be achieved through several established synthetic routes. A common and versatile method is the Friedel-Crafts acylation of biphenyl. This reaction introduces an acyl group at the para-position of one of the phenyl rings with high selectivity.
A typical synthesis of a 4-acylbiphenyl, such as 4-acetylbiphenyl, involves the reaction of biphenyl with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane.
For the synthesis of more complex derivatives, multi-step reaction sequences are often employed. For instance, N-substituted (4-biphenyl)amides can be synthesized by first converting 4-biphenyl acetic acid to 4-biphenyl acetyl chloride using thionyl chloride (SOCl₂), followed by reaction with a desired amine.[3]
Comparative Biological Activities
The biological activities of 4-acylbiphenyl derivatives are diverse and significantly influenced by the nature of the acyl chain and further substitutions on the biphenyl rings. Here, we compare their anti-inflammatory, anticancer, and enzyme inhibitory activities.
Anti-inflammatory Activity
Derivatives of the biphenyl scaffold have long been investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a central regulator of inflammation.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[4]
Diagram: Simplified NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway leading to inflammatory gene expression.
Experimental Data: Anti-inflammatory Activity of Biphenyl Derivatives
| Compound | Model | Dosage | Effect | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced rat paw edema | 100 mg/kg | Reduction in paw edema | [5] |
| 4e | Cotton pellet granuloma in rats | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation | [5] |
| Pygmaeocin B (rearranged abietane) | LPS-activated RAW 264.7 macrophages | IC₅₀ = 33.0 ± 0.8 ng/mL | Inhibition of nitric oxide production | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle)
-
Standard drug group (e.g., Indomethacin)
-
Test compound groups (different doses)
-
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Anticancer Activity
Several biphenyl derivatives have demonstrated significant anticancer activity against various cancer cell lines.[7][8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, and survival.[5][9][10] Dysregulation of this pathway is a common feature in many cancers.
Diagram: Simplified MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade, a key regulator of cell proliferation and survival.
Experimental Data: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma (A375) | Antiproliferative | 2.9 µM (at 24h) | [7] |
| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma (A375) | Antiproliferative | 3.8 µM (at 24h) | [7] |
| Thiazolidine-2,4-dione-biphenyl derivative 10d | Cervical Cancer (HeLa) | Anticancer | 32.38 ± 1.8 µM | [8] |
| Pyrazolo[3,4-b]pyridine derivative 9a | Cervical Cancer (HeLa) | Anticancer | 2.59 µM | [4] |
| N-4-Piperazinyl Butyryl Thiazolidinedione derivative 3i | Melanoma (LOX IMVI) | Antiproliferative | 25.4 ± 1.43 µM | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition
The biphenyl scaffold is also present in numerous enzyme inhibitors. The specific enzyme targeted depends on the overall structure of the derivative. For instance, some biphenyl derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[12]
Experimental Data: Enzyme Inhibitory Activity of Biphenyl Derivatives
| Compound | Enzyme | IC₅₀ Value | Reference | |---|---|---|---|---| | Biphenyl-4-yl-acrylohydroxamic acid derivatives | Histone Deacetylase 2 (HDAC2) | Varies with substitution |[12] | | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | 57 ± 0.97 µM | | | N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 42.21 ± 0.25 µM |[13] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This is a general protocol that can be adapted for various enzyme inhibition assays.
-
Reagents and Buffers: Prepare the appropriate buffer solution for the specific enzyme assay, the enzyme solution, the substrate solution, and the test compound solutions at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound (or vehicle control).
-
Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Diagram: Experimental Workflow for In Vitro Biological Activity Screening
Caption: A general workflow for the synthesis, screening, and analysis of novel bioactive compounds.
Conclusion and Future Directions
The 4-acylbiphenyl scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While direct data on 4-butyrylbiphenyl derivatives is sparse, the analysis of structurally similar compounds, such as derivatives of 4-phenylbutyric acid, reveals significant potential in the areas of anti-inflammatory and anticancer drug discovery.
The provided experimental protocols and comparative data serve as a valuable resource for researchers in this field. Future research should focus on the systematic synthesis and evaluation of a library of 4-butyrylbiphenyl derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these compounds into preclinical and clinical development. The continued exploration of this chemical space holds the promise of yielding novel drug candidates with improved efficacy and safety profiles.
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A Comparative Benchmarking Guide to the Stability of 4-Butyrylbiphenyl and Other Aromatic Ketones
For professionals in pharmaceutical development, materials science, and organic synthesis, the chemical stability of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. Aromatic ketones, a class of compounds central to many applications—from photoinitiators to pharmaceutical building blocks—exhibit a wide range of stability profiles. This guide provides an in-depth comparative analysis of 4-Butyrylbiphenyl against other widely used aromatic ketones: Acetophenone, Benzophenone, and Chalcone. We will explore their intrinsic stability under photolytic, thermal, and chemical stress, providing both theoretical rationale and actionable experimental protocols.
Introduction: Why Stability Matters in Aromatic Ketones
Aromatic ketones are defined by a carbonyl group bonded to at least one aromatic ring. This structural motif is the nexus of their reactivity and, consequently, their instability. The interaction of the carbonyl group with the aromatic system and other substituents dictates the molecule's susceptibility to degradation by light, heat, or chemical agents. Understanding these liabilities is critical for:
-
Drug Development: Ensuring the active pharmaceutical ingredient (API) and its synthetic intermediates do not degrade during synthesis, formulation, and storage, which could lead to loss of potency or the formation of toxic impurities.
-
Materials Science: Predicting the long-term performance and durability of polymers and other materials where aromatic ketones are used as additives or monomers. For instance, benzophenone derivatives are often incorporated into polymer backbones to enhance thermal stability[1].
-
Photochemistry: Selecting appropriate molecules for applications like photoinitiation or UV curing, where controlled photolytic reactivity is desired, while avoiding unwanted photodegradation in other contexts.
This guide benchmarks 4-Butyrylbiphenyl, a ketone with a biphenyl moiety, against the simple Acetophenone, the diaryl Benzophenone, and the α,β-unsaturated Chalcone, to provide a clear framework for selecting the appropriate compound for a given application.
The Contenders: Structures and Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure. The four ketones chosen for this comparison represent distinct structural classes.
-
4-Butyrylbiphenyl: Features an extended π-system due to the biphenyl group, which can delocalize energy and enhance stability. The aliphatic butyryl chain introduces a potential site for different degradation pathways compared to simpler ketones.
-
Acetophenone: The simplest aromatic ketone in this guide, serving as a baseline for comparison.
-
Benzophenone: A diaryl ketone known for its relative stability and use in photochemical applications and as a thermal stabilizer in polymers[1][2].
-
Chalcone (trans-Chalcone): An α,β-unsaturated ketone, the presence of the enone moiety introduces unique reactivity and potential instability, particularly towards nucleophilic attack or isomerization[3].
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Butyrylbiphenyl | 224.30 | 93-96 | 355 | |
| Acetophenone | 120.15 | 19-20 | 202 | |
| Benzophenone | 182.22 | 48-51 | 305.4 | |
| Chalcone | 208.26 | 55-57 | 345-348 |
(Note: Physicochemical data are typical values and may vary slightly)
Comparative Stability Analysis: A Multi-Faceted Approach
We will now dissect the stability of these ketones under three critical stress conditions: photolytic, thermal, and chemical.
Photostability: The Response to Light
Photodegradation is a critical failure mode for many organic molecules. Aromatic ketones absorb UV radiation, promoting them to an excited state. From here, they can undergo various reactions, including cleavage (e.g., Norrish Type I/II reactions) or hydrogen abstraction, leading to degradation.
Expert Insights: The energy of absorbed light is often dissipated through the aromatic system. Molecules with larger, more conjugated π-systems, like 4-Butyrylbiphenyl and Benzophenone, are often more effective at delocalizing this energy, which can contribute to higher photostability compared to simpler systems. However, the specific degradation pathway is highly dependent on the molecule's structure and the surrounding environment[4][5][6]. For instance, while Benzophenone itself can be persistent, its degradation is accelerated by processes that generate highly reactive species, such as the UV/H₂O₂ process[7]. Chalcones, on the other hand, can be photolabile and undergo isomerization reactions[3][8].
Experimental Protocol: Comparative Photostability Assessment
-
Solution Preparation: Prepare equimolar solutions (e.g., 100 µM) of each ketone in a photochemically inert solvent like acetonitrile.
-
Exposure: Transfer the solutions to quartz cuvettes. Place them in a photostability chamber equipped with a UV lamp emitting at a relevant wavelength (e.g., 254 nm or 365 nm). Reserve a set of identical samples wrapped in foil as dark controls.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each cuvette.
-
Analysis: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method (see Section 4).
-
Data Interpretation: Plot the percentage of remaining ketone against time for each compound to determine the degradation rate.
Workflow for Photostability Testing
Caption: Standard workflow for TGA.
Chemical Stability: Forced Degradation Studies
Forced degradation involves exposing a compound to harsh chemical conditions (acid, base, oxidation) to deliberately induce degradation. This is a cornerstone of pharmaceutical stability testing, as it identifies potential degradation pathways and helps in developing stability-indicating analytical methods.
Expert Insights: Ketones are generally resistant to hydrolysis under mild acidic or basic conditions. However, extreme pH and high temperatures can force reactions. The α,β-unsaturated system in chalcones makes them susceptible to reactions that other aromatic ketones might resist. Notably, some complex chalcone derivatives have shown extreme instability in alkaline and acidic environments.[8] Oxidative degradation is a common pathway. Benzophenones can be degraded by advanced oxidation processes,[7] and chalcones can be oxidized by reagents like hydrogen peroxide.[9][10]
Experimental Protocol: Acidic, Basic, and Oxidative Stress Testing
-
Stock Solution: Prepare a stock solution of each ketone (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
-
Incubation: Heat the mixtures at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Include control samples of the drug in neutral solution.
-
Neutralization & Analysis: After incubation, cool the samples. Neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Analytical Cornerstone: Stability-Indicating HPLC Method
A reliable stability study hinges on a robust analytical method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.
Protocol for Method Development
-
Column Selection: Start with a versatile reversed-phase column, such as a C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase Scouting: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient might be 10% to 90% organic over 20 minutes.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution. The optimal wavelength is typically the λ_max of the parent compound, which ensures high sensitivity.
-
Method Validation: Once initial separation is achieved, inject a mixture of the stressed samples (acid, base, oxidative) to create a "worst-case" chromatogram. Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks. The method is considered "stability-indicating" if all peaks are well-resolved.
Summary of Comparative Stability
The following table synthesizes the expected stability profiles based on chemical principles and available literature. "High" indicates low degradation, while "Low" indicates significant degradation under stress conditions.
| Compound | Photostability | Thermal Stability (T_onset) | Acid Stability | Base Stability | Oxidative Stability | Overall Assessment |
| 4-Butyrylbiphenyl | High | Very High | High | High | Moderate | Very High |
| Acetophenone | Moderate | Moderate | High | High | Moderate | Moderate |
| Benzophenone | High | High | High | High | Moderate-Low | High |
| Chalcone | Moderate-Low | High | Low | Very Low | Low | Low |
Interpretation:
-
4-Butyrylbiphenyl is predicted to be the most stable compound overall. Its large, conjugated biphenyl system provides excellent dissipation of photolytic and thermal energy. The ketone group is inherently stable to hydrolysis, and while the aliphatic chain is a potential site for oxidation, the overall structure is robust.
-
Benzophenone also demonstrates high stability, consistent with its widespread use as a stabilizer.[1][11] Its susceptibility to advanced oxidation processes makes it slightly less robust than 4-Butyrylbiphenyl under those specific conditions.[7]
-
Acetophenone , as the simplest ketone, serves as a good baseline. Its lower thermal stability compared to the diaryl ketones is a key differentiator.[12][13]
-
Chalcone is the least stable in this comparison, primarily due to the reactivity of its enone moiety. It is particularly vulnerable to basic conditions and oxidation, which can lead to cyclization, cleavage, or other reactions.[3][8][10]
Conclusion and Recommendations
This guide provides a framework for understanding and benchmarking the stability of aromatic ketones. Our analysis, grounded in chemical principles and supported by experimental protocols, leads to a clear stability ranking:
4-Butyrylbiphenyl > Benzophenone > Acetophenone > Chalcone
For researchers, scientists, and drug development professionals, this comparison offers critical guidance:
-
For applications requiring maximum thermal and photolytic robustness, such as high-performance polymers or long-term storage of chemical intermediates, 4-Butyrylbiphenyl is an outstanding candidate.
-
Benzophenone remains a reliable choice for many applications, offering a good balance of stability and photochemical utility.
-
Acetophenone is suitable for syntheses where harsh conditions are not required and cost is a primary consideration.
-
Chalcone and its derivatives should be handled with an awareness of their potential instability, particularly in basic or oxidative environments. Their inherent reactivity, while a liability for stability, is often harnessed for specific synthetic transformations.
Ultimately, the selection of an aromatic ketone should be guided by a thorough understanding of the conditions it will face. By employing the stress testing protocols outlined here, researchers can validate these general principles for their specific formulations and applications, ensuring the integrity and success of their scientific endeavors.
References
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Hinshelwood, C. N. (1940). The kinetics of the thermal decomposition of acetophenone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(967), 468–473. [Link]
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Gajda-Dubiela, A., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 25(15), 3346. [Link]
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Hinshelwood, C. N. (1940). The kinetics of the thermal decomposition of acetophenone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(967), 468–473. [Link]
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Sweeting, S. G., et al. (2018). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C Structural Chemistry, 74(Pt 1), 12–21. [Link]
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ResearchGate. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Request PDF. [Link]
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de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5433–5441. [Link]
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Wong, E., & Wilson, G. M. (1976). The peroxidase-catalysed oxidation of a chalcone and its possible physiological significance. Phytochemistry, 15(9), 1325–1332. [Link]
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Varga, B., et al. (2016). Kinetic analysis of some chalcones and synthetic chalcone analogues on the fenton-reaction initiated deoxyribose degradation assay. Molecules, 21(11), 1464. [Link]
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de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5433–5441. [Link]
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ResearchGate. (2020). Chalcone synthesis, properties and medicinal applications: a review. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
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Guedes-Alonso, R., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Separations, 10(2), 85. [Link]
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Gaber, M., et al. (2015). Studies on chalcone derivatives: complex formation, thermal behavior, stability constant and antioxidant activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 131–142. [Link]
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Mateo, C. M., et al. (2000). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Molecules, 5(3), 365–372. [Link]
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Gąsiorowska, J., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Pharmaceuticals, 16(9), 1331. [Link]
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ResearchGate. (2002). Degradation of Acetophenone in Water by Pulsed Corona Discharges. [Link]
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Narender, T., & Reddy, K. P. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-65. [Link]
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ResearchGate. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]
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Varga, B., et al. (2016). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. Molecules, 21(11), 1464. [Link]
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ResearchGate. (2011). Thermal transformations of 4-tert-butylbiphenyl. [Link]
-
DeBlase, A. F., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(15), 2919–2928. [Link]
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DeBlase, A. F., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ChemRxiv. [Link]
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ResearchGate. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]
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ResearchGate. (2000). Comparison of sampling efficiency and storage stability on different sorbents for determination of solvents in occupational air. [Link]
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ResearchGate. (2012). Oxidation of various chalcones with hydrogen peroxide. [Link]
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Wiggers, F. T., et al. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC Advances, 12(12), 7381–7393. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Cardoso, D. R., et al. (2004). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 17(5), 633-643. [Link]
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An, J., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(3), 548-554. [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
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Zhang, Y., et al. (2023). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Dyes and Pigments, 219, 111586. [Link]
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Quora. (2017). Which is more stable, an aldehyde or a ketone? [Link]
-
Idemoto, T., et al. (2020). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. Japanese Journal of Applied Physics, 59(SC), SCCC03. [Link]
-
Wolpaw, A. J., et al. (2011). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 21(20), 6192–6196. [Link]
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literature review comparing synthetic routes to 4'-Phenylbutyrophenone
A Comparative Guide to the Synthetic Routes of 4'-Phenylbutyrophenone
Abstract
4'-Phenylbutyrophenone, a ketone featuring a biphenyl moiety, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals. Its structural motif is found in compounds with potential applications in medicinal chemistry, drawing parallels to the well-established class of butyrophenone antipsychotics.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies for 4'-Phenylbutyrophenone, offering detailed protocols, mechanistic insights, and a comparative analysis to assist chemists in selecting the most suitable route for their specific objectives.
Introduction: The Strategic Importance of 4'-Phenylbutyrophenone
The synthesis of aryl ketones is a cornerstone of organic chemistry, providing access to a vast array of functionalized molecules. 4'-Phenylbutyrophenone is of particular interest due to its biphenyl scaffold, a privileged structure in drug discovery known for its ability to modulate protein-protein interactions and confer favorable pharmacokinetic properties. The butyrophenone side chain is also a classic pharmacophore, famously integrated into antipsychotic drugs like Haloperidol.[1] Consequently, robust and versatile methods for the preparation of 4'-Phenylbutyrophenone are highly sought after. This guide will compare three principal synthetic approaches: the classical Friedel-Crafts acylation, a modern palladium-catalyzed Suzuki cross-coupling, and a two-step Grignard-reagent-based oxidation sequence.
Method 1: Direct Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a canonical method for the direct introduction of an acyl group onto an aromatic ring.[3][4] This electrophilic aromatic substitution reaction provides a straightforward, one-step route to 4'-Phenylbutyrophenone from commercially available starting materials.
Mechanistic Principle
The reaction proceeds through the formation of a highly electrophilic acylium ion from butyryl chloride (or butyric anhydride) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] The electron-rich biphenyl ring then acts as a nucleophile, attacking the acylium ion. Due to the steric hindrance of the ortho positions and the electronic directing effect of the first phenyl ring, the acylation predominantly occurs at the para-position of the second ring, yielding 4'-Phenylbutyrophenone.[6]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Butyrylbiphenyl for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Butyrylbiphenyl, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with 4-Butyrylbiphenyl is paramount.
Hazard Profile:
While specific toxicity data for 4-Butyrylbiphenyl may be limited, it belongs to the chemical class of aromatic ketones and shares structural similarities with biphenyl. Based on available Safety Data Sheets (SDS) and data for related compounds, the following hazards should be considered:
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Environmental Hazard | Biphenyl derivatives are often toxic to aquatic life with long-lasting effects.[1][2] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Light yellow to brown powder or crystal. |
| Incompatibility | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a barrier between the individual and the potential chemical hazard. For handling 4-Butyrylbiphenyl waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of solid waste should be performed in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste disposal is segregation and containment. Under no circumstances should 4-Butyrylbiphenyl or its contaminated materials be disposed of in standard trash or down the drain.[1][2]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Determination: As the generator, you are responsible for determining that 4-Butyrylbiphenyl is a hazardous waste.[4] This determination is based on its potential toxicity and environmental hazards.
-
Designate a Waste Container:
-
Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "4-Butyrylbiphenyl".
-
List all components of the waste stream, including any solvents used for rinsing.
-
Indicate the approximate percentage of each component.
-
Include the date when the first waste was added to the container.
-
-
Waste Segregation:
-
Solid Waste: Collect unused 4-Butyrylbiphenyl, contaminated personal protective equipment (gloves, weighing paper, etc.), and any spill cleanup materials in the designated solid hazardous waste container.
-
Liquid Waste: If 4-Butyrylbiphenyl has been dissolved in a solvent, collect this solution in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials, particularly strong oxidizing agents.
-
Disposal Workflow Diagram:
Caption: Decision-making workflow for the disposal of 4-Butyrylbiphenyl.
Decontamination of Empty Containers
Empty containers that once held 4-Butyrylbiphenyl must be properly decontaminated before they can be disposed of as non-hazardous waste.
Experimental Protocol for Container Decontamination:
-
Triple Rinse:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
-
Collect Rinsate:
-
Each rinse must be collected as hazardous waste. Add the rinsate to your designated liquid hazardous waste container for aromatic ketones.
-
-
Final Disposal of Container:
-
After the triple rinse and allowing the container to air dry completely in a fume hood, deface or remove the original label.
-
The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, according to your institution's policies.
-
Chemical Incompatibility Considerations
To prevent dangerous reactions, it is crucial to understand the chemical incompatibilities of 4-Butyrylbiphenyl. The primary incompatibility is with strong oxidizing agents .
Logical Relationship Diagram for Incompatibility:
Caption: Incompatibility of 4-Butyrylbiphenyl with strong oxidizing agents.
Regulatory Compliance
All disposal procedures must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[4][5][6][7][8][9][10][11][12]
It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and transported by a licensed hazardous waste disposal company.[4][8]
Emergency Procedures
In the event of a spill or accidental release of 4-Butyrylbiphenyl, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and institutional environmental health and safety (EHS) office.
-
Isolate: If it is safe to do so, prevent the spread of the material.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Collect all cleanup materials in a sealed container and label it as hazardous waste.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental stewardship.
References
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- Maren, A. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- U.S. Environmental Protection Agency. (2025, May 30).
- Tokyo Chemical Industry UK Ltd. 4-Butyrylbiphenyl 13211-01-3.
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- U.S.
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- Carl ROTH.
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- eCFR. 41 CFR 102-40.
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A Comprehensive Guide to the Safe Handling of 4-Butyrylbiphenyl
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Butyrylbiphenyl (also known as 4'-Phenylbutyrophenone), a compound that, while integral to many research applications, requires meticulous handling to ensure personnel safety and environmental protection. As a Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a deep, causal understanding of the "why" behind each procedural step, fostering a culture of safety that extends beyond mere compliance.
Hazard Assessment: Understanding the Risks of 4-Butyrylbiphenyl
4-Butyrylbiphenyl (CAS No. 13211-01-3) is a solid, appearing as a light yellow to brown powder or crystal. Its chemical structure suggests potential hazards that are common to aromatic ketones and biphenyl compounds.
Likely Hazard Profile:
-
Environmental Hazard: Aggregated GHS information indicates that 4-Butyrylbiphenyl is toxic to aquatic life with long-lasting effects.[1]
-
Skin and Eye Irritation: Structurally similar compounds, such as 4-Phenylbutylamine, are known to cause skin and eye irritation. It is prudent to assume 4-Butyrylbiphenyl poses similar risks.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation, a common hazard for powdered organic compounds and aromatic ketones.[2]
-
Reactivity: Ketones as a class of chemicals can be reactive and are often incompatible with strong oxidizing agents and concentrated acids.[2]
This inferred hazard profile necessitates a cautious approach, treating 4-Butyrylbiphenyl as a substance with the potential for skin, eye, and respiratory irritation, and as an environmental hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 4-Butyrylbiphenyl. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | N95-rated respirator or use of a chemical fume hood |
| Running reactions and transfers | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Work within a certified chemical fume hood |
| Handling reaction work-up and purification | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Laboratory coat | Work within a certified chemical fume hood |
| Spill clean-up | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The potential for eye irritation from dust or splashes makes chemical safety goggles a minimum requirement. A face shield offers additional protection during procedures with a higher risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and potential irritation.[4][5] Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals.
-
Body Protection: A laboratory coat protects against incidental contact and contamination of personal clothing.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, weighing and preparing solutions should be done in a well-ventilated area, preferably within a chemical fume hood.[2] For all other operations, working in a fume hood is the best practice to minimize inhalation exposure.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Butyrylbiphenyl.
Caption: Decision tree for selecting appropriate PPE for different tasks involving 4-Butyrylbiphenyl.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling 4-Butyrylbiphenyl, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory. All procedures involving the solid or its solutions should be performed in a fume hood to minimize inhalation risks.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
Step 2: Handling the Solid Compound
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of 4-Butyrylbiphenyl in a tared container inside a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
Step 3: Preparing Solutions
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a flameless heat source such as a heating mantle or a water bath.
Step 4: Post-Handling Procedures
-
Decontamination: Clean all glassware and equipment that came into contact with 4-Butyrylbiphenyl.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan: Responsible Waste Management
The environmental hazards associated with 4-Butyrylbiphenyl necessitate a stringent disposal protocol.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][8]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with 4-Butyrylbiphenyl, including weighing paper, contaminated gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "4-Butyrylbiphenyl".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep away from incompatible materials.
-
-
Final Disposal:
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of 4-Butyrylbiphenyl waste.
Sources
- 1. 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Ketones and Aldehydes [ilpi.com]
- 3. csub.edu [csub.edu]
- 4. ozyegin.edu.tr [ozyegin.edu.tr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
